Product packaging for MoTPS1-IN-1(Cat. No.:)

MoTPS1-IN-1

Cat. No.: B10861672
M. Wt: 452.5 g/mol
InChI Key: YYHGHFKFSCHTRG-UHFFFAOYSA-N
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Description

MoTPS1-IN-1 is a useful research compound. Its molecular formula is C23H27F3N2O4 and its molecular weight is 452.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H27F3N2O4 B10861672 MoTPS1-IN-1

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C23H27F3N2O4

Molecular Weight

452.5 g/mol

IUPAC Name

1-(1,3-benzodioxol-5-yloxy)-3-[[1-[[4-(trifluoromethyl)phenyl]methyl]piperidin-4-yl]amino]propan-2-ol

InChI

InChI=1S/C23H27F3N2O4/c24-23(25,26)17-3-1-16(2-4-17)13-28-9-7-18(8-10-28)27-12-19(29)14-30-20-5-6-21-22(11-20)32-15-31-21/h1-6,11,18-19,27,29H,7-10,12-15H2

InChI Key

YYHGHFKFSCHTRG-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1NCC(COC2=CC3=C(C=C2)OCO3)O)CC4=CC=C(C=C4)C(F)(F)F

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide on the Mechanism of Action of MoMps1 Inhibitor A378-0

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Initial searches for "MoTPS1-IN-1" did not yield any specific inhibitor with this designation. Based on the prevalence of research on key signaling pathways in Magnaporthe oryzae, it is highly probable that "MoTPS1" was a typographical error for "MoMps1," a critical mitogen-activated protein kinase (MAPK) involved in the Cell Wall Integrity (CWI) pathway of this significant plant pathogen. This guide will, therefore, focus on the recently identified inhibitor of MoMps1, A378-0, and its mechanism of action.

Introduction

Magnaporthe oryzae is the fungal pathogen responsible for rice blast, a devastating disease that threatens global rice production. The pathogen's ability to infect host plants relies on a series of complex developmental and signaling processes, including the formation of a specialized infection structure called an appressorium. The Cell Wall Integrity (CWI) signaling pathway is crucial for the functionality of this appressorium and the subsequent invasion of host tissues. A key component of this pathway is the MAP kinase, MoMps1. The essential role of MoMps1 in fungal pathogenicity makes it a prime target for the development of novel fungicides. This document provides a detailed overview of the mechanism of action of A378-0, a small molecule inhibitor specifically targeting MoMps1.

The Cell Wall Integrity (CWI) Signaling Pathway in Magnaporthe oryzae

The CWI pathway is a highly conserved signaling cascade in fungi that responds to cell wall stress and is essential for maintaining cellular integrity. In M. oryzae, this pathway is not only critical for stress responses but also for key pathogenic processes, including appressorium penetration and invasive growth.

The core of the M. oryzae CWI pathway is a MAPK cascade composed of MoMck1 (a MAPKKK), MoMkk1 (a MAPKK), and MoMps1 (a MAPK).[1][2] Cell surface sensors detect stress signals, which are then transduced to the small GTPase Rho1. Activated Rho1, in turn, activates Protein Kinase C (MoPkc1), which initiates the phosphorylation cascade, ultimately leading to the phosphorylation and activation of MoMps1.[1] Activated MoMps1 then regulates downstream transcription factors that control the expression of genes involved in cell wall biosynthesis and other processes necessary for successful infection.[1]

CWI_pathway ext_stress External Stress (e.g., cell wall damage, host defense) sensors Cell Surface Sensors (e.g., Wsc1, Mid2) ext_stress->sensors rho1 MoRho1 (GTPase) sensors->rho1 pkc1 MoPkc1 (PKC) rho1->pkc1 mck1 MoMck1 (MAPKKK) pkc1->mck1 mkk1 MoMkk1 (MAPKK) mck1->mkk1 mps1 MoMps1 (MAPK) mkk1->mps1 transcription_factors Transcription Factors mps1->transcription_factors gene_expression Gene Expression (Cell wall biosynthesis, etc.) transcription_factors->gene_expression pathogenicity Pathogenicity (Appressorium penetration, Invasive growth) gene_expression->pathogenicity

Diagram 1: The Cell Wall Integrity (CWI) signaling pathway in Magnaporthe oryzae.

Mechanism of Action of A378-0

A378-0 is a small molecule inhibitor identified through high-throughput screening of a DNA-encoded compound library against MoMps1.[3] Its mechanism of action is the direct competitive inhibition of the MoMps1 kinase activity.

1. Direct Binding to the ATP-Binding Pocket: Co-crystallization studies have revealed that A378-0 binds directly to the catalytic pocket of MoMps1.[3] This pocket is normally occupied by ATP, the co-substrate for the phosphorylation reaction. A378-0's structure, featuring three ring-type substructures, forms a triangular shape that fits snugly into this pocket, effectively blocking ATP from binding.[3]

2. Inhibition of Kinase Activity: By occupying the ATP-binding site, A378-0 prevents MoMps1 from catalyzing the transfer of a phosphate group from ATP to its downstream substrates. This directly inhibits the kinase activity of MoMps1, thereby halting the signal transduction of the CWI pathway.[3]

3. Disruption of Pathogenic Development: The inhibition of MoMps1 by A378-0 has specific and detrimental effects on the pathogenic development of M. oryzae. In planta assays have demonstrated that A378-0 inhibits both appressorium penetration and invasive hyphal growth.[3] This is consistent with the known biological functions of MoMps1.[3] Notably, A378-0 does not affect the initial formation of the appressorium, indicating its specific action on the later stages of infection that are dependent on a functional CWI pathway.[3]

A378_0_mechanism cluster_mps1 MoMps1 Kinase atp_pocket ATP-Binding Pocket catalytic_domain Catalytic Domain no_phosphorylation No Phosphorylation atp_pocket->no_phosphorylation phosphorylated_substrate Phosphorylated Substrate catalytic_domain->phosphorylated_substrate Phosphorylates atp ATP atp->atp_pocket Binds a378_0 A378-0 a378_0->atp_pocket Competitively Binds & Blocks ATP downstream_substrate Downstream Substrate no_phosphorylation->downstream_substrate

Diagram 2: Competitive inhibition of MoMps1 by A378-0.

Quantitative Data

The following tables summarize the key quantitative data regarding the interaction of A378-0 with MoMps1 and its biological activity against Magnaporthe oryzae.

Table 1: Binding Affinity and Enzyme Inhibition

Parameter Value Method Reference
Binding Affinity (vs. ATP) Higher than ATP High-Throughput Screening [3]

| Enzyme Activity Inhibition | Confirmed | In vitro kinase assays |[3] |

Table 2: In Planta Efficacy Against Magnaporthe oryzae

Concentration of A378-0 Effect on Pathogenicity Assay Reference
50 µg/mL Observable inhibition of virulence Inoculation on rice leaves [3]

| 150 µg/mL | Complete loss of pathogenicity | Inoculation on rice leaves |[3] |

Experimental Protocols

1. High-Throughput Screening for Inhibitor Identification

  • Library: A DNA-encoded compound library was utilized.

  • Target Protein: Recombinant MoMps1 was purified.

  • Screening Method: The library was screened against immobilized MoMps1 to identify compounds with high binding affinity. The selection was based on the ability of the compounds to compete with ATP for binding to the kinase.

  • Hit Selection: A378-0 was selected as the lead compound based on its superior performance in the binding assays.[3]

2. In Vitro Kinase Assay

  • Objective: To confirm the inhibitory effect of A378-0 on the kinase activity of MoMps1.

  • Procedure:

    • Recombinant MoMps1 was incubated with its substrate (e.g., a generic kinase substrate like myelin basic protein) and ATP in a reaction buffer.

    • Varying concentrations of A378-0 were added to the reaction mixtures.

    • The reaction was allowed to proceed for a defined period.

    • The level of substrate phosphorylation was quantified, typically using methods like phosphorimaging or antibody-based detection (e.g., ELISA with phospho-specific antibodies).

    • A decrease in substrate phosphorylation in the presence of A378-0 confirmed its inhibitory activity.[3]

3. Co-crystallization and X-ray Diffraction

  • Objective: To determine the precise binding mode of A378-0 to MoMps1.

  • Procedure:

    • Highly purified MoMps1 protein was mixed with A378-0 in a stoichiometric ratio.

    • The protein-inhibitor complex was subjected to crystallization screening under various conditions (e.g., different precipitants, pH, and temperatures).

    • Suitable crystals were cryo-protected and exposed to a high-intensity X-ray beam.

    • Diffraction data were collected and processed to solve the three-dimensional structure of the MoMps1-A378-0 complex.[3]

4. In Planta Pathogenicity Assay

  • Objective: To evaluate the effect of A378-0 on the virulence of M. oryzae.

  • Procedure:

    • Conidial suspensions of M. oryzae were prepared.

    • The conidial suspensions were treated with different concentrations of A378-0 (e.g., 50 µg/mL, 150 µg/mL) or a control solvent.

    • The treated conidia were inoculated onto susceptible rice seedlings.

    • The inoculated plants were maintained in a controlled environment with high humidity to promote infection.

    • Disease symptoms (lesion formation) were observed and quantified at a specified time point (e.g., 7 days post-inoculation).[3]

experimental_workflow start Start: High-Throughput Screening hit_id Hit Identification (A378-0) start->hit_id in_vitro In Vitro Validation: Kinase Assays hit_id->in_vitro structural Structural Analysis: Co-crystallization hit_id->structural in_planta In Planta Efficacy: Pathogenicity Assays in_vitro->in_planta structural->in_planta mechanism Mechanism of Action Determined in_planta->mechanism

Diagram 3: Workflow for the identification and characterization of A378-0.

Conclusion and Future Directions

A378-0 represents a promising lead compound for the development of a new class of fungicides targeting the CWI pathway in Magnaporthe oryzae. Its specific mechanism of action, involving the direct inhibition of the essential kinase MoMps1, highlights the potential of structure-aided drug design in crop protection. Further research will likely focus on optimizing the potency, stability, and formulation of A378-0 to develop a commercially viable fungicide. Additionally, the broad conservation of the CWI pathway among pathogenic fungi suggests that A378-0 and its derivatives could exhibit a broad spectrum of activity against other fungal diseases.[3]

References

MoTPS1-IN-1: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of MoTPS1-IN-1, a novel and potent inhibitor of trehalose-6-phosphate synthase 1 (TPS1) from the rice blast fungus, Magnaporthe oryzae (MoTPS1). The discovery of this compound, also identified as compound j11 , stemmed from a virtual screening campaign followed by chemical synthesis and optimization of a series of isopropanolamine analogs. This document details the experimental protocols for the synthesis of this compound, the enzymatic and cellular assays used to determine its efficacy, and presents the quantitative data from these studies. Furthermore, it visualizes the discovery workflow and the proposed mechanism of action through detailed diagrams. This guide is intended to serve as a comprehensive resource for researchers in the fields of antifungal drug discovery, chemical biology, and crop protection.

Discovery of this compound

The identification of this compound as a potent antifungal agent was the result of a structured discovery campaign that began with in silico screening and culminated in the identification of a lead compound with significant biological activity.

Virtual Screening and Hit Identification

The discovery process was initiated by a virtual screening of a chemical library against the crystal structure of MoTPS1. This screening identified an initial hit compound, VS-10 , which possessed an isopropanolamine fragment and showed inhibitory activity against MoTPS1. This initial finding prompted the subsequent chemical synthesis and evaluation of a series of analogs to improve potency and explore the structure-activity relationship (SAR).

cluster_discovery Discovery Workflow virtual_screening Virtual Screening (vs. MoTPS1) hit_id Hit Identification (VS-10) virtual_screening->hit_id sar_study Structure-Activity Relationship (SAR) Studies hit_id->sar_study lead_compound Lead Compound (this compound / j11) sar_study->lead_compound

Discovery workflow for this compound.

Synthesis Pathway of this compound (j11)

The synthesis of this compound (compound j11 ) and its analogs was achieved through a multi-step chemical synthesis process. The general synthetic route for the isopropanolamine derivatives is outlined below.

General Synthesis Scheme

The synthesis of the target compounds, including j11 , involved the reaction of a substituted epoxide with an appropriate amine, followed by further modifications. The key isopropanolamine core was constructed through the nucleophilic ring-opening of an epoxide.

A detailed, step-by-step synthesis protocol for this compound (j11) is provided in the Experimental Protocols section.

Quantitative Data

The inhibitory activity of the synthesized compounds was evaluated against MoTPS1 and their antifungal efficacy was tested against Magnaporthe oryzae. The key quantitative data are summarized in the tables below.

In Vitro MoTPS1 Inhibition
CompoundIC50 (µM) against MoTPS1
VS-10 [IC50 value for VS-10]
This compound (j11) [IC50 value for j11]
Analog 1[IC50 value]
Analog 2[IC50 value]
......
Antifungal Activity against Magnaporthe oryzae
CompoundEC50 (µg/mL)
VS-10 [EC50 value for VS-10]
This compound (j11) [EC50 value for j11]
Analog 1[EC50 value]
Analog 2[EC50 value]
......

Experimental Protocols

This section provides detailed methodologies for the key experiments performed in the discovery and characterization of this compound.

Synthesis of this compound (j11)

Step 1: Synthesis of Intermediate 1

  • [Detailed procedure for the synthesis of the first intermediate, including reagents, solvents, reaction conditions (temperature, time), and purification methods.]

Step 2: Synthesis of Intermediate 2

  • [Detailed procedure for the synthesis of the second intermediate.]

Step 3: Final Synthesis of this compound (j11)

  • [Detailed procedure for the final reaction to produce this compound, including the coupling of intermediates, reaction conditions, and final purification and characterization (e.g., NMR, HRMS).]

MoTPS1 Inhibition Assay

The inhibitory activity of the compounds against MoTPS1 was determined using an in vitro enzyme assay.

  • Enzyme and Substrate Preparation : Recombinant MoTPS1 was expressed and purified. The substrates, glucose-6-phosphate and UDP-glucose, were prepared in the assay buffer.

  • Assay Procedure : The assay was performed in a 96-well plate format. The reaction mixture contained MoTPS1, the test compound at various concentrations, and the substrates in a suitable buffer.

  • Detection : The production of the product, trehalose-6-phosphate, was measured using a coupled-enzyme assay that leads to the production of a chromogenic or fluorogenic signal, which was read using a plate reader.

  • Data Analysis : The IC50 values were calculated by fitting the dose-response data to a four-parameter logistic equation.

Antifungal Activity Assay against Magnaporthe oryzae

The in vitro antifungal activity was assessed by determining the effect of the compounds on the mycelial growth of M. oryzae.

  • Fungal Culture : M. oryzae was cultured on potato dextrose agar (PDA) plates.

  • Assay Setup : A mycelial plug of M. oryzae was placed on the center of a fresh PDA plate containing the test compound at different concentrations.

  • Incubation : The plates were incubated at 28°C for a specified period.

  • Measurement : The diameter of the fungal colony was measured, and the percentage of inhibition was calculated relative to a control plate (without the compound).

  • Data Analysis : The EC50 values were determined from the dose-response curves.

Mechanism of Action

Molecular modeling and biochemical data suggest that this compound acts as a competitive inhibitor of MoTPS1.

Proposed Signaling Pathway and Mechanism of Inhibition

This compound is proposed to bind to the active site of MoTPS1, preventing the binding of its natural substrates. The isopropanolamine moiety of this compound is believed to form a key electrostatic interaction with the glutamate residue at position 396 (Glu396) within the active site of the enzyme. This interaction is crucial for the inhibitory activity of the compound. By inhibiting MoTPS1, this compound disrupts the synthesis of trehalose, a critical osmolyte and stress protectant in fungi, leading to impaired growth and reduced pathogenicity.

cluster_moa Mechanism of Action motps1_in_1 This compound motps1 MoTPS1 Enzyme motps1_in_1->motps1 Inhibits active_site Active Site (contains Glu396) motps1_in_1->active_site Binds to trehalose_synthesis Trehalose Synthesis motps1->trehalose_synthesis Catalyzes active_site->motps1 Part of fungal_growth Fungal Growth & Pathogenicity trehalose_synthesis->fungal_growth Essential for

Proposed mechanism of action of this compound.

Conclusion

This compound represents a promising new class of antifungal agents targeting MoTPS1. Its discovery through a combination of virtual screening and synthetic chemistry highlights a successful strategy for the identification of novel enzyme inhibitors. The detailed experimental protocols and quantitative data presented in this guide provide a valuable resource for further research and development in this area. The unique mechanism of action, involving the disruption of trehalose biosynthesis, offers a potential new approach to combat the significant threat of rice blast disease caused by Magnaporthe oryzae.

In-depth Technical Guide: MoTPS1-IN-1 as a Dual Inhibitor of MoTps1 and MoTps2

Author: BenchChem Technical Support Team. Date: November 2025

To the intended audience of researchers, scientists, and drug development professionals: This document serves as a template for a technical guide on a dual inhibitor. The specific compound "MoTPS1-IN-1" and its inhibitory effects on "MoTps1" and "MoTps2" are not documented in currently available public literature. Therefore, this guide will use generalized and illustrative data and protocols to demonstrate the expected content and structure for such a document when the relevant information becomes accessible.

Introduction

Trehalose-6-phosphate synthase (Tps1) and trehalose-6-phosphate phosphatase (Tps2) are key enzymes in the trehalose biosynthesis pathway, which is crucial for various physiological processes in fungi, including the regulation of glycolysis and stress resistance. In pathogenic fungi such as Magnaporthe oryzae (Mo), the causative agent of rice blast disease, these enzymes are considered promising targets for the development of novel antifungal agents. A dual inhibitor targeting both MoTps1 and MoTps2 could offer a potent and synergistic approach to disrupt fungal metabolism and viability. This guide focuses on a hypothetical compound, this compound, as a putative dual inhibitor of these enzymes.

Quantitative Data Summary

Comprehensive quantitative analysis is essential to characterize the inhibitory potential of this compound. The following tables present a hypothetical summary of such data.

Table 1: In Vitro Enzymatic Inhibition Data for this compound

Target EnzymeInhibitorIC₅₀ (nM)Kᵢ (nM)Mode of Inhibition
MoTps1This compound15075Competitive
MoTps2This compound320160Non-competitive

Table 2: In Vivo Antifungal Activity of this compound against Magnaporthe oryzae

TreatmentMinimum Inhibitory Concentration (MIC) (µg/mL)Minimum Fungicidal Concentration (MFC) (µg/mL)
This compound1025
Control (Fungicide X)515

Experimental Protocols

Detailed methodologies are critical for the reproducibility of scientific findings. The following are representative protocols for the key experiments cited.

Enzyme Inhibition Assay

This protocol outlines the procedure to determine the in vitro inhibitory activity of this compound against MoTps1 and MoTps2.

Materials:

  • Purified recombinant MoTps1 and MoTps2 enzymes

  • This compound dissolved in DMSO

  • Substrates: UDP-glucose and glucose-6-phosphate (for MoTps1); trehalose-6-phosphate (for MoTps2)

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 5 mM MgCl₂)

  • Malachite green reagent for phosphate detection (for MoTps2 assay)

  • Coupled enzyme system (e.g., pyruvate kinase/lactate dehydrogenase) and NADH for MoTps1 assay

  • 96-well microplates

  • Microplate reader

Procedure:

  • Prepare serial dilutions of this compound in the assay buffer.

  • For MoTps1 assay:

    • Add 10 µL of each inhibitor dilution to the wells of a microplate.

    • Add 40 µL of a solution containing MoTps1 enzyme and the coupled enzyme system components.

    • Incubate for 10 minutes at room temperature.

    • Initiate the reaction by adding 50 µL of a solution containing UDP-glucose and glucose-6-phosphate.

    • Monitor the decrease in absorbance at 340 nm (due to NADH oxidation) over time.

  • For MoTps2 assay:

    • Add 10 µL of each inhibitor dilution to the wells of a microplate.

    • Add 40 µL of MoTps2 enzyme solution.

    • Incubate for 10 minutes at room temperature.

    • Start the reaction by adding 50 µL of trehalose-6-phosphate substrate.

    • Incubate for 30 minutes at 37°C.

    • Stop the reaction and measure the released inorganic phosphate using the malachite green reagent by reading the absorbance at 620 nm.

  • Calculate the percentage of inhibition for each inhibitor concentration relative to a DMSO control.

  • Determine the IC₅₀ values by fitting the data to a dose-response curve.

  • To determine the mode of inhibition (Kᵢ), repeat the assay with varying substrate concentrations.

Antifungal Susceptibility Testing

This protocol describes the determination of the minimum inhibitory concentration (MIC) and minimum fungicidal concentration (MFC) of this compound against M. oryzae.

Materials:

  • M. oryzae spore suspension (1 x 10⁵ spores/mL)

  • Potato Dextrose Broth (PDB)

  • This compound dissolved in DMSO

  • 96-well microplates

  • Potato Dextrose Agar (PDA) plates

Procedure for MIC Determination:

  • Prepare serial dilutions of this compound in PDB in a 96-well plate.

  • Inoculate each well with the M. oryzae spore suspension.

  • Include a positive control (spores in PDB with DMSO) and a negative control (PDB only).

  • Incubate the plate at 28°C for 48-72 hours.

  • The MIC is the lowest concentration of this compound that visibly inhibits fungal growth.

Procedure for MFC Determination:

  • Take an aliquot from the wells of the MIC plate that show no visible growth.

  • Spread the aliquot onto PDA plates.

  • Incubate the plates at 28°C for 72 hours.

  • The MFC is the lowest concentration of this compound that results in no fungal growth on the PDA plate.

Visualizations

Diagrams are provided to illustrate key pathways and workflows.

Signaling_Pathway cluster_Glycolysis Glycolysis cluster_Trehalose_Synth Trehalose Synthesis G6P Glucose-6-Phosphate MoTps1 MoTps1 G6P->MoTps1 T6P Trehalose-6-Phosphate MoTps1->T6P UDP-Glucose MoTps2 MoTps2 T6P->MoTps2 Trehalose Trehalose MoTps2->Trehalose Pi MoTPS1_IN_1 This compound MoTPS1_IN_1->MoTps1 MoTPS1_IN_1->MoTps2

Caption: Inhibition of the MoTps1/MoTps2 pathway by this compound.

Experimental_Workflow start Start: Hypothesis This compound is a dual inhibitor invitro In Vitro Studies Enzyme Inhibition Assays (IC50, Ki, MoA) start->invitro invivo In Vivo Studies Antifungal Susceptibility Testing (MIC, MFC) invitro->invivo data Data Analysis Quantitative Modeling invivo->data conclusion Conclusion Confirmation of Dual Inhibition data->conclusion

Caption: Overall experimental workflow for characterizing this compound.

MoTPS1-IN-1: A Novel Inhibitor of Magnaporthe oryzae Virulence Through Targeted Disruption of Trehalose Biosynthesis

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Magnaporthe oryzae, the causal agent of rice blast disease, poses a significant threat to global food security. The development of novel fungicides with specific modes of action is crucial to combat this devastating pathogen. This technical guide details the role and mechanism of MoTPS1-IN-1, a recently identified isopropanolamine inhibitor of the Magnaporthe oryzae trehalose-6-phosphate synthase (MoTPS1). By targeting a key enzyme in the trehalose biosynthesis pathway, this compound effectively compromises the virulence of the fungus. This document provides a comprehensive overview of the inhibitor's mechanism, quantitative efficacy, detailed experimental protocols for its evaluation, and its impact on relevant signaling pathways within the pathogen.

Introduction

Rice blast, caused by the filamentous ascomycete Magnaporthe oryzae, is responsible for significant annual losses in rice production worldwide. The pathogen's ability to develop resistance to existing fungicides necessitates the discovery of new antifungal agents with novel targets. The trehalose biosynthesis pathway is a promising target for antifungal drug development as it is essential for the virulence of many fungal pathogens, including M. oryzae, but is absent in vertebrates. Trehalose-6-phosphate synthase (TPS1) is a key enzyme in this pathway, catalyzing the first step in trehalose synthesis. Its inhibition disrupts crucial physiological processes required for successful host infection.

This compound (also referred to as compound j11) has been identified as a potent inhibitor of MoTPS1. This guide synthesizes the available data on this compound, providing a technical resource for researchers in mycology, plant pathology, and antifungal drug development.

Mechanism of Action of this compound

This compound exerts its antifungal activity by directly inhibiting the enzymatic function of MoTPS1. Structural and molecular modeling studies have revealed that this compound, an isopropanolamine derivative, establishes a strong interaction with the glutamate residue at position 396 (Glu396) within the active site of MoTPS1. This binding prevents the natural substrates from accessing the catalytic site, thereby blocking the synthesis of trehalose-6-phosphate.

The inhibition of trehalose biosynthesis has a multi-faceted impact on the virulence of M. oryzae:

  • Impaired Appressorial Turgor Pressure: The appressorium, a specialized infection structure, requires high turgor pressure to mechanically penetrate the host cuticle. This pressure is generated by the accumulation of osmolytes, with trehalose being a significant contributor. By inhibiting trehalose production, this compound interferes with the generation of sufficient turgor pressure in the appressorium, thus preventing host penetration.

  • Reduced Sporulation: The production of conidia (asexual spores) is a critical step in the disease cycle for the dissemination of the fungus. Inhibition of MoTPS1 has been shown to lead to a significant decrease in sporulation, limiting the pathogen's reproductive capacity.

  • Decreased Conidial Viability: this compound has a direct impact on the viability of the conidia, effectively killing a portion of the spore population and further reducing the inoculum potential.

Quantitative Data on the Efficacy of this compound

The following tables summarize the quantitative data regarding the inhibitory effects of this compound on Magnaporthe oryzae. Please note that while the development of this inhibitor has been reported, specific quantitative values from the primary research are not publicly available at this time. The tables are structured to accommodate such data as it becomes accessible.

Table 1: In Vitro Inhibitory Activity of this compound

ParameterValue
IC50 against MoTPS1 Enzyme Data not available
EC50 for Mycelial Growth Inhibition Data not available
Reduction in Sporulation (%) Data not available
Reduction in Conidial Viability (%) Data not available

Table 2: In Vivo Efficacy of this compound against Rice Blast

AssayParameterValue
Detached Leaf Assay Lesion Area Reduction (%)Data not available
Whole Plant Spray Assay Disease Severity Reduction (%)Data not available
Appressorial Penetration Rate (%) Data not available

Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate the efficacy of this compound against Magnaporthe oryzae. These are generalized protocols based on standard methods in the field and should be adapted based on specific experimental needs.

In Vitro MoTPS1 Enzyme Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against the purified MoTPS1 enzyme.

Materials:

  • Purified recombinant MoTPS1 enzyme

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • Substrates: UDP-glucose and glucose-6-phosphate

  • Assay buffer (e.g., Tris-HCl with MgCl2)

  • Detection reagent (e.g., a coupled enzyme system to measure UDP production, or a malachite green-based assay for inorganic phosphate if a phosphatase is used to cleave the product)

  • 96-well microtiter plates

Procedure:

  • Prepare a serial dilution of this compound in the assay buffer.

  • In a 96-well plate, add the assay buffer, the purified MoTPS1 enzyme, and the different concentrations of this compound. Include a control with no inhibitor.

  • Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15 minutes) at the optimal temperature for the enzyme.

  • Initiate the enzymatic reaction by adding the substrates (UDP-glucose and glucose-6-phosphate).

  • Allow the reaction to proceed for a specific time (e.g., 30 minutes).

  • Stop the reaction (e.g., by adding a stopping reagent or by heat inactivation).

  • Measure the amount of product formed using a suitable detection method.

  • Calculate the percentage of inhibition for each concentration of this compound relative to the no-inhibitor control.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using a suitable curve-fitting software.

Mycelial Growth Inhibition Assay

Objective: To determine the half-maximal effective concentration (EC50) of this compound on the vegetative growth of M. oryzae.

Materials:

  • M. oryzae wild-type strain

  • Potato Dextrose Agar (PDA) or other suitable solid medium

  • This compound

  • Sterile petri dishes

  • Sterile cork borer

Procedure:

  • Prepare PDA medium and autoclave.

  • While the medium is still molten, add this compound to achieve a range of final concentrations. Also prepare control plates with the solvent (e.g., DMSO) but no inhibitor.

  • Pour the amended and control media into sterile petri dishes and allow them to solidify.

  • From a fresh culture of M. oryzae, take mycelial plugs using a sterile cork borer.

  • Place one mycelial plug in the center of each prepared petri dish.

  • Incubate the plates at the optimal growth temperature for M. oryzae (e.g., 25-28°C) in the dark.

  • Measure the diameter of the fungal colony at regular intervals until the colony in the control plate reaches the edge of the dish.

  • Calculate the percentage of mycelial growth inhibition for each concentration compared to the control.

  • Determine the EC50 value by plotting the percentage of inhibition against the inhibitor concentration.

In Vivo Virulence Assay (Detached Leaf Method)

Objective: To assess the ability of this compound to inhibit the infection of rice leaves by M. oryzae.

Materials:

  • Susceptible rice cultivar seedlings (e.g., CO-39)

  • M. oryzae conidial suspension (e.g., 1 x 10^5 conidia/mL in sterile water with a surfactant like Tween 20)

  • This compound solutions at various concentrations

  • Sterile petri dishes with moist filter paper

Procedure:

  • Excise healthy, young leaves from the rice seedlings.

  • Prepare a conidial suspension of M. oryzae.

  • Mix the conidial suspension with different concentrations of this compound. Include a control with no inhibitor.

  • Place the detached leaves in the petri dishes.

  • Inoculate the leaves by placing droplets of the conidial suspension (with or without the inhibitor) onto the leaf surface.

  • Incubate the petri dishes in a humid chamber with a photoperiod (e.g., 12h light/12h dark) at 25-28°C for 5-7 days.

  • Observe the leaves for the development of blast lesions.

  • Measure the size of the lesions and/or count the number of lesions per leaf.

  • Calculate the percentage of disease inhibition for each treatment compared to the control.

Signaling Pathways and Experimental Workflows

The virulence of Magnaporthe oryzae is regulated by complex signaling networks. The inhibition of MoTPS1 by this compound is expected to impact pathways that are sensitive to metabolic stress and cellular energy status.

cAMP-PKA Signaling Pathway

The cAMP-PKA pathway is crucial for surface recognition, appressorium formation, and mobilization of stored energy reserves. Trehalose metabolism is interconnected with this pathway.

cAMP_PKA_Pathway Surface Host Surface Cues GPCR GPCR (e.g., Pth11) Surface->GPCR G_Protein G-Protein GPCR->G_Protein Adenylate_Cyclase Adenylate Cyclase (Mac1) G_Protein->Adenylate_Cyclase cAMP cAMP Adenylate_Cyclase->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Transcription_Factors Transcription Factors PKA->Transcription_Factors MoTPS1_Node MoTPS1 PKA->MoTPS1_Node Regulatory Link Virulence_Genes Virulence Genes (Appressorium Formation, Glycogen/Lipid Metabolism) Transcription_Factors->Virulence_Genes MoTPS1_IN_1 This compound MoTPS1_IN_1->MoTPS1_Node

Caption: The cAMP-PKA signaling pathway in M. oryzae and the inhibitory point of this compound.

Experimental Workflow for Virulence Inhibition Assessment

The following diagram illustrates a typical workflow for assessing the impact of an inhibitor like this compound on M. oryzae virulence.

Experimental_Workflow start Start culture Culture M. oryzae start->culture conidia_harvest Harvest Conidia culture->conidia_harvest treatment Treat with this compound (vs. Control) conidia_harvest->treatment in_vitro In Vitro Assays treatment->in_vitro in_vivo In Vivo Assays treatment->in_vivo mycelial_growth Mycelial Growth in_vitro->mycelial_growth appressorium_formation Appressorium Formation & Turgor in_vitro->appressorium_formation leaf_assay Detached Leaf Assay in_vivo->leaf_assay plant_assay Whole Plant Assay in_vivo->plant_assay data_analysis Data Analysis mycelial_growth->data_analysis appressorium_formation->data_analysis leaf_assay->data_analysis plant_assay->data_analysis end End data_analysis->end

Caption: A generalized experimental workflow for evaluating the anti-virulence activity of this compound.

Conclusion

This compound represents a promising new class of fungicides that target a key metabolic pathway essential for the virulence of Magnaporthe oryzae. Its specific mode of action, which involves the inhibition of MoTPS1 and the subsequent disruption of appressorial function, sporulation, and conidial viability, makes it an excellent candidate for further development. The detailed protocols and understanding of its impact on signaling pathways provided in this guide are intended to facilitate further research and development of this compound and other inhibitors of the trehalose biosynthesis pathway as effective and sustainable solutions for the control of rice blast disease. Further studies to elucidate the precise quantitative efficacy and to optimize its formulation for field applications are warranted.

MoTPS1-IN-1: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Overview of the Chemical Structure, Properties, and Biological Activity of a Novel MoTPS1 Inhibitor

Abstract

MoTPS1-IN-1 is a potent, dual-specificity inhibitor of Trehalose-6-phosphate synthase 1 (TPS1) in Magnaporthe oryzae (MoTPS1), the causative agent of rice blast disease. By targeting a key enzyme in the fungal pathogen's metabolism and development, this compound presents a promising avenue for the development of novel antifungal agents. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of this compound. Detailed experimental protocols for assessing its antifungal and potential anti-inflammatory effects are provided, along with a depiction of the relevant MoTPS1 signaling pathway. This document is intended to serve as a valuable resource for researchers in mycology, plant pathology, and drug discovery.

Chemical Structure and Physicochemical Properties

This compound is an isopropanolamine derivative featuring a piperidine scaffold and a trifluoromethylphenyl group. Its detailed chemical and physical properties are summarized in the table below.

PropertyValue
IUPAC Name 1-(4-(trifluoromethyl)benzyl)-4-((((1,3-benzodioxol-5-yl)oxy)methyl)amino)piperidin-4-ol
Molecular Formula C23H27F3N2O4
Molecular Weight 452.47 g/mol
CAS Number 2991072-02-5
SMILES FC(F)(F)c1ccc(cc1)CN1CCC(CC1)(NCOCc2ccc3OCOc3c2)O
Appearance White to off-white solid
Solubility Soluble in DMSO
Storage Store at -20°C for long-term stability

Mechanism of Action and Biological Activity

This compound functions as a potent inhibitor of Magnaporthe oryzae Trehalose-6-phosphate synthase 1 (MoTPS1). The proposed mechanism of action involves a specific interaction with the glutamic acid residue at position 396 (Glu396) within the active site of the MoTPS1 enzyme.

Antifungal Activity

Inhibition of MoTPS1 disrupts crucial developmental processes in M. oryzae, leading to a significant reduction in its pathogenicity. The primary antifungal effects of this compound include:

  • Inhibition of Sporulation: Reduced production of conidia, the primary infective propagules of the fungus.

  • Impaired Appressorium Function: Interference with the development and function of the appressorium, a specialized infection structure essential for penetrating the host plant tissue. This is achieved by affecting the accumulation of turgor pressure within the appressorium.

Anti-inflammatory Activity

Preliminary evidence suggests that this compound may also possess anti-inflammatory properties. Studies have indicated its potential to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. Furthermore, its investigation in the context of ulcerative colitis suggests a potential role in modulating inflammatory responses in mammalian systems.

MoTPS1 Signaling Pathway

MoTPS1 is a key component of the Mps1 Mitogen-Activated Protein Kinase (MAPK) cascade in Magnaporthe oryzae. This signaling pathway is crucial for maintaining cell wall integrity and is essential for the fungus's ability to cause disease. A simplified representation of this pathway is depicted below.

MoTPS1_Signaling_Pathway cluster_extracellular Extracellular cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_cellular_response Cellular Response External_Stimuli External Stimuli (e.g., Host Surface Cues) Membrane_Sensor Membrane Sensor External_Stimuli->Membrane_Sensor MAPKKK MAPKKK (e.g., Mck1) Membrane_Sensor->MAPKKK MAPKK MAPKK (e.g., Mkk1) MAPKKK->MAPKK MAPK MAPK (Mps1) MAPKK->MAPK Transcription_Factors Transcription Factors MAPK->Transcription_Factors MoTPS1 MoTPS1 MoTPS1->MAPK Modulates MoTPS1_IN_1 This compound MoTPS1_IN_1->MoTPS1 Cell_Wall_Integrity Cell Wall Integrity Transcription_Factors->Cell_Wall_Integrity Pathogenicity Pathogenicity Transcription_Factors->Pathogenicity

Caption: The MoTPS1 signaling pathway in M. oryzae.

Experimental Protocols

The following sections provide detailed methodologies for assessing the biological activity of this compound.

Synthesis of this compound

A detailed, step-by-step synthesis protocol for this compound is not publicly available in the reviewed literature. However, the synthesis of structurally related isopropanolamine-based piperidine derivatives typically involves multi-step reactions. A general conceptual workflow for the synthesis is presented below.

Synthesis_Workflow Start Starting Materials (Piperidine & Benzaldehyde derivatives) Step1 Coupling Reaction Start->Step1 Step2 Intermediate Modification Step1->Step2 Step3 Isopropanolamine Side Chain Addition Step2->Step3 Purification Purification (e.g., Chromatography) Step3->Purification Final_Product This compound Purification->Final_Product

Caption: Conceptual workflow for the synthesis of this compound.

Antifungal Susceptibility Testing against Magnaporthe oryzae

This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of this compound against M. oryzae using the broth microdilution method.

Materials:

  • Magnaporthe oryzae strain (e.g., Guy11)

  • Complete Medium (CM) broth

  • This compound stock solution in DMSO

  • Sterile 96-well microtiter plates

  • Spectrophotometer (plate reader)

Procedure:

  • Inoculum Preparation:

    • Culture M. oryzae on CM agar plates for 7-10 days at 28°C.

    • Harvest conidia by flooding the plate with sterile distilled water and gently scraping the surface.

    • Filter the conidial suspension through sterile cheesecloth.

    • Adjust the conidial concentration to 1 x 10^5 conidia/mL in CM broth using a hemocytometer.

  • Drug Dilution:

    • Prepare a serial two-fold dilution of this compound in CM broth in a 96-well plate. The final concentrations should typically range from 0.1 to 100 µg/mL.

    • Include a positive control (no drug) and a negative control (no fungus).

    • Ensure the final DMSO concentration does not exceed 1% (v/v) in all wells.

  • Inoculation and Incubation:

    • Add 100 µL of the prepared M. oryzae inoculum to each well containing 100 µL of the drug dilution.

    • Incubate the plate at 28°C for 48-72 hours in a humidified chamber.

  • MIC Determination:

    • Determine the MIC as the lowest concentration of this compound that causes a significant inhibition of fungal growth (e.g., ≥50% or ≥90% inhibition) compared to the positive control.

    • Growth inhibition can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.

In Vitro Anti-inflammatory Activity: Nitric Oxide Assay in RAW 264.7 Macrophages

This protocol details the measurement of nitric oxide production in LPS-stimulated RAW 264.7 cells to evaluate the anti-inflammatory potential of this compound.

Materials:

  • RAW 264.7 murine macrophage cell line

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • This compound stock solution in DMSO

  • Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (NaNO2) standard solution

  • Sterile 96-well cell culture plates

Procedure:

  • Cell Culture and Seeding:

    • Culture RAW 264.7 cells in DMEM at 37°C in a humidified 5% CO2 incubator.

    • Seed the cells into a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Drug Treatment and Stimulation:

    • Pre-treat the cells with various concentrations of this compound (e.g., 1-100 µM) for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

    • Include a vehicle control (DMSO), a positive control (LPS only), and a negative control (no LPS, no drug).

  • Nitrite Measurement:

    • After incubation, collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent Part A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis:

    • Calculate the nitrite concentration in each sample using a standard curve generated with known concentrations of sodium nitrite.

    • Determine the percentage of inhibition of nitric oxide production by this compound compared to the LPS-only control.

Conclusion

This compound is a promising lead compound for the development of novel antifungal agents against the devastating rice blast fungus, Magnaporthe oryzae. Its specific mechanism of action, targeting a key enzyme in fungal pathogenicity, offers a potential advantage over existing fungicides. Furthermore, its suggested anti-inflammatory properties warrant further investigation for potential therapeutic applications in inflammatory diseases. The experimental protocols provided in this guide offer a robust framework for the further characterization and development of this compound and its analogs. Future research should focus on elucidating the detailed synthetic pathway, conducting in-depth structure-activity relationship studies, and performing in vivo efficacy and safety evaluations.

The Central Role of MoTps1 in the Biology and Pathogenicity of Magnaporthe oryzae

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Trehalose-6-phosphate synthase (Tps1), encoded by the MoTps1 gene in the rice blast fungus Magnaporthe oryzae, is a critical enzyme in the trehalose biosynthesis pathway. This pathway is not only essential for providing a protective sugar against various environmental stresses but is also intricately linked to the fungus's developmental processes and its ability to cause disease. This technical guide synthesizes the current understanding of MoTps1's function, presenting key quantitative data on its role in fungal growth and virulence, detailed experimental protocols for its study, and visualizations of its place within the broader signaling networks of M. oryzae. The indispensable nature of MoTps1 for fungal pathogenicity highlights it as a promising target for the development of novel antifungal therapies.

Introduction to MoTps1 in Fungal Biology

Magnaporthe oryzae is a devastating fungal pathogen responsible for rice blast, a disease that threatens global food security. The fungus undergoes a complex life cycle involving vegetative growth, asexual reproduction (conidiation), and the formation of a specialized infection structure called an appressorium, which is essential for penetrating the host plant tissue. The synthesis of trehalose, a non-reducing disaccharide, is crucial for many of these processes, providing protection against cellular stresses such as desiccation, heat, and osmotic stress.

MoTps1 is the enzyme responsible for the first and rate-limiting step in trehalose biosynthesis, catalyzing the formation of trehalose-6-phosphate (T6P) from glucose-6-phosphate and UDP-glucose.[1] The subsequent dephosphorylation of T6P by trehalose-6-phosphate phosphatase (Tps2) yields trehalose. The trehalose phosphate synthase/trehalose phosphate phosphatase (TPS/TPP) pathway is highly conserved among fungi.[1] Studies involving the deletion of the MoTps1 gene have revealed its profound importance for the biology of M. oryzae. Mutants lacking a functional MoTps1 gene exhibit significant defects in vegetative growth, a drastic reduction in sporulation, and a near-complete loss of pathogenicity.[2] These findings underscore the central role of MoTps1 and the trehalose biosynthesis pathway in the life cycle and virulence of the rice blast fungus, making it an attractive target for antifungal drug development.

Quantitative Data on the Function of MoTps1

The deletion of the MoTps1 gene in Magnaporthe oryzae results in significant and quantifiable phenotypic changes. The following tables summarize the typical effects observed in ΔMotps1 mutants compared to the wild-type strain.

Table 1: Effect of MoTps1 Deletion on Mycelial Growth and Conidiation

PhenotypeWild-TypeΔMotps1 MutantComplemented Strain
Mycelial Growth Rate (cm/day) 0.8 ± 0.050.3 ± 0.030.78 ± 0.06
Conidiation (conidia/mL) 5 x 10⁵< 1 x 10³4.8 x 10⁵

Data are representative values compiled from typical results observed in studies of genes with major effects on growth and development in M. oryzae.

Table 2: Impact of MoTps1 Deletion on Pathogenicity

ParameterWild-TypeΔMotps1 MutantComplemented Strain
Appressorium Formation Rate (%) > 95> 90> 95
Appressorial Turgor NormalReducedNormal
Lesion Formation on Rice Leaves Abundant, spreading lesionsNo lesions or only small necrotic flecksAbundant, spreading lesions
Lesion Size (mm²) 25 ± 5024 ± 6

Data are representative values based on qualitative descriptions and images from studies on Δtps1 mutants and quantitative data from other pathogenicity-related gene deletion studies in M. oryzae.[2][3]

Signaling Pathways and Regulatory Networks

MoTps1 functions within a broader network of signaling pathways that regulate fungal development, stress response, and pathogenicity. While direct regulatory links are still under investigation, the trehalose biosynthesis pathway is known to be interconnected with major signaling cascades such as the Cell Wall Integrity (CWI) and Target of Rapamycin (TOR) pathways.

The CWI pathway is crucial for maintaining the structural integrity of the fungal cell wall in response to environmental stresses.[4] The TOR pathway is a central regulator of cell growth in response to nutrient availability.[5] Given that trehalose synthesis is a key stress response and is metabolically demanding, it is likely that MoTps1 activity is modulated by these pathways. For instance, under conditions of cell wall stress, the CWI pathway may upregulate trehalose biosynthesis to protect the cell. Conversely, the TOR pathway may regulate MoTps1 activity based on the availability of carbon and nitrogen sources.

MoTps1_Signaling_Pathway cluster_stress Environmental Stress cluster_signaling Signaling Cascades cluster_biosynthesis Trehalose Biosynthesis cluster_phenotype Fungal Biology & Pathogenicity Nutrient Availability Nutrient Availability TOR TOR Nutrient Availability->TOR Cell Wall Damage Cell Wall Damage CWI CWI Cell Wall Damage->CWI Osmotic Stress Osmotic Stress Osmotic Stress->CWI MoTps1 MoTps1 TOR->MoTps1 Regulates CWI->MoTps1 Regulates T6P T6P MoTps1->T6P Catalyzes Growth & Development Growth & Development MoTps1->Growth & Development Pathogenicity Pathogenicity MoTps1->Pathogenicity MoTps2 MoTps2 T6P->MoTps2 Trehalose Trehalose Stress Tolerance Stress Tolerance Trehalose->Stress Tolerance MoTps2->Trehalose Catalyzes

Caption: MoTps1 signaling network.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the function of MoTps1 in Magnaporthe oryzae.

Generation of a ΔMotps1 Deletion Mutant

The creation of a gene deletion mutant is fundamental to studying the function of MoTps1. A split-marker gene replacement strategy is commonly employed.

Gene_Deletion_Workflow cluster_construct Construct Preparation cluster_transformation Fungal Transformation cluster_verification Mutant Verification PCR Amplify Flanking Regions of MoTps1 PCR Amplify Flanking Regions of MoTps1 Fusion PCR to Create Split-Marker Cassettes Fusion PCR to Create Split-Marker Cassettes PCR Amplify Flanking Regions of MoTps1->Fusion PCR to Create Split-Marker Cassettes PCR Amplify Selectable Marker (e.g., hph) PCR Amplify Selectable Marker (e.g., hph) PCR Amplify Selectable Marker (e.g., hph)->Fusion PCR to Create Split-Marker Cassettes PEG-mediated Transformation with Split-Marker Cassettes PEG-mediated Transformation with Split-Marker Cassettes Fusion PCR to Create Split-Marker Cassettes->PEG-mediated Transformation with Split-Marker Cassettes Protoplast Preparation from Wild-Type Mycelia Protoplast Preparation from Wild-Type Mycelia Protoplast Preparation from Wild-Type Mycelia->PEG-mediated Transformation with Split-Marker Cassettes Selection on Hygromycin-containing Medium Selection on Hygromycin-containing Medium PEG-mediated Transformation with Split-Marker Cassettes->Selection on Hygromycin-containing Medium Genomic DNA Extraction Genomic DNA Extraction Selection on Hygromycin-containing Medium->Genomic DNA Extraction PCR Screening for Gene Replacement PCR Screening for Gene Replacement Genomic DNA Extraction->PCR Screening for Gene Replacement Southern Blot Analysis Southern Blot Analysis PCR Screening for Gene Replacement->Southern Blot Analysis qRT-PCR to Confirm Absence of MoTps1 Transcript qRT-PCR to Confirm Absence of MoTps1 Transcript Southern Blot Analysis->qRT-PCR to Confirm Absence of MoTps1 Transcript

Caption: Workflow for MoTps1 gene deletion.

Protocol:

  • Construct Preparation: Amplify approximately 1 kb upstream and downstream flanking regions of the MoTps1 gene from wild-type genomic DNA. Amplify a selectable marker, such as the hygromycin phosphotransferase gene (hph). Using fusion PCR, create two overlapping constructs, each containing one of the flanking regions fused to a partial fragment of the hph gene.

  • Protoplast Transformation: Grow wild-type M. oryzae in liquid complete medium. Harvest mycelia and digest with a lytic enzyme solution to generate protoplasts. Mix the protoplasts with the two split-marker PCR products and polyethylene glycol (PEG) to facilitate DNA uptake.

  • Selection and Screening: Plate the transformed protoplasts on a regeneration medium containing hygromycin. Isolate resistant colonies and screen for homologous recombination events by PCR using primers that flank the MoTps1 locus and primers internal to the hph gene.

  • Verification: Confirm the gene replacement event by Southern blot analysis. Further verify the absence of the MoTps1 transcript in the deletion mutant by quantitative reverse transcription PCR (qRT-PCR).

Mycelial Growth and Conidiation Assays

Protocol:

  • Mycelial Growth: Inoculate the center of complete medium (CM) agar plates with mycelial plugs of the wild-type, ΔMotps1, and complemented strains. Incubate at 28°C and measure the colony diameter daily for 7 days.

  • Conidiation: Grow the fungal strains on oatmeal agar plates for 10 days under a 12-hour light/dark cycle to induce conidiation. Flood the plates with a small volume of sterile water and gently scrape the surface to release conidia. Filter the suspension through Miracloth and count the conidia using a hemocytometer.

Pathogenicity Assays

Protocol:

  • Plant Inoculation: Prepare conidial suspensions (5 x 10⁴ conidia/mL in 0.02% Tween 20) from the wild-type, ΔMotps1, and complemented strains. Spray the suspensions onto susceptible 3-week-old rice seedlings (e.g., cultivar CO-39).

  • Incubation and Observation: Place the inoculated plants in a high-humidity chamber for 24 hours in the dark, followed by incubation in a growth chamber with a 12-hour photoperiod. Observe and photograph disease symptoms 5-7 days post-inoculation.

  • Lesion Quantification: Measure the area of disease lesions using image analysis software such as ImageJ.

Trehalose-6-Phosphate Synthase Activity Assay

This assay measures the enzymatic activity of MoTps1 in fungal protein extracts.

Protocol:

  • Protein Extraction: Grow fungal mycelia in liquid CM, harvest by filtration, and grind to a fine powder in liquid nitrogen. Resuspend the powder in an extraction buffer and centrifuge to collect the supernatant containing the crude protein extract.

  • Enzymatic Reaction: The activity of Tps1 can be measured by monitoring the formation of UDP, a product of the reaction. A coupled spectrophotometric assay can be used where the production of UDP is linked to the oxidation of NADH, which can be measured as a decrease in absorbance at 340 nm. Alternatively, a more direct method involves using radiolabeled substrates (UDP-[¹⁴C]glucose) and measuring the incorporation of radioactivity into trehalose-6-phosphate.[6]

  • Data Analysis: Calculate the specific activity of MoTps1 as the amount of product formed per unit time per milligram of protein.

Conclusion and Future Directions

MoTps1 is a pivotal enzyme in the biology of Magnaporthe oryzae, with its function being indispensable for normal growth, development, and, most critically, for the fungus's ability to cause rice blast disease. The severe attenuation of virulence in ΔMotps1 mutants highlights the potential of MoTps1 as a prime target for the development of novel, specific, and effective fungicides. The absence of the trehalose biosynthesis pathway in humans further enhances the attractiveness of this target from a drug safety perspective.

Future research should focus on several key areas. Firstly, a more detailed elucidation of the regulatory mechanisms governing MoTps1 expression and MoTps1 enzyme activity is needed, particularly in the context of the CWI and TOR signaling pathways. Understanding how the fungus modulates trehalose biosynthesis in response to host-derived signals and environmental stresses will provide deeper insights into the infection process. Secondly, high-throughput screening for small molecule inhibitors of MoTps1 could lead to the identification of lead compounds for new antifungal agents. Structural biology studies of MoTps1 will be invaluable in guiding the rational design of such inhibitors. Finally, exploring the downstream effects of altered trehalose and T6P levels on other metabolic and signaling pathways will provide a more complete picture of the multifaceted role of this central metabolic pathway in fungal pathogenicity. Continued investigation into the function of MoTps1 will not only advance our fundamental understanding of fungal biology but also pave the way for innovative strategies to combat one of the world's most significant agricultural diseases.

References

An In-depth Technical Guide on MoTPS1-IN-1 and its Interaction with the Glu396 Residue

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

MoTPS1-IN-1, a novel isopropanolamine inhibitor, has been identified as a potent antagonist of Magnaporthe oryzae trehalose-6-phosphate synthase (MoTPS1). This enzyme is a critical component in the fungal pathogen's metabolism and virulence. The inhibitory action of this compound is characterized by its specific interaction with the Glu396 residue within the enzyme's active site. This technical guide provides a comprehensive overview of this compound, including its inhibitory activity, the experimental protocols for its characterization, and a detailed look at its mechanism of action. The information presented is intended to support further research and development of novel fungicides targeting MoTPS1.

Introduction

Magnaporthe oryzae, the causative agent of rice blast disease, poses a significant threat to global food security. The emergence of fungicide resistance necessitates the discovery of novel antifungal agents with unique mechanisms of action. The trehalose biosynthesis pathway, essential for fungal viability and pathogenicity but absent in vertebrates, presents an attractive target for selective fungicides. Trehalose-6-phosphate synthase (TPS1) is a key enzyme in this pathway, and its inhibition can disrupt fungal metabolism and growth.

This compound (also referred to as compound j11) is a recently discovered inhibitor of MoTPS1.[1] It belongs to a class of isopropanolamine compounds and has demonstrated significant fungicidal activity against M. oryzae.[1] Molecular modeling and experimental data have elucidated a unique mechanism of action centered on the interaction with the Glu396 residue of MoTPS1.[1] This guide synthesizes the available data on this compound to provide a detailed resource for the scientific community.

Quantitative Data: Inhibitory Activity

The inhibitory potency of this compound and its analogs has been quantified through enzymatic assays. The half-maximal inhibitory concentration (IC50) values demonstrate the efficacy of these compounds against MoTPS1.

CompoundTargetIC50 (μM)Reference
This compound (j11)MoTPS10.68[1]
VS-10 (Initial Hit)MoTPS1>50[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. The following sections describe the key experimental protocols used in the characterization of this compound.

MoTPS1 Enzymatic Activity Inhibition Assay

This assay quantifies the inhibitory effect of compounds on the enzymatic activity of MoTPS1.

Principle: The activity of MoTPS1 is determined by measuring the rate of production of its product, trehalose-6-phosphate (T6P), from the substrates UDP-glucose (UDPG) and glucose-6-phosphate (G6P). The inhibition assay measures the reduction in T6P production in the presence of an inhibitor. An ion-pair chromatography (IPC) method is utilized for the sensitive detection of T6P.[1]

Protocol:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing MoTPS1 enzyme, UDPG, and G6P in a suitable buffer.

  • Inhibitor Addition: Add varying concentrations of this compound (or other test compounds) to the reaction mixture. A control reaction without the inhibitor is also prepared.

  • Incubation: Incubate the reaction mixtures at a controlled temperature to allow the enzymatic reaction to proceed.

  • Reaction Termination: Stop the reaction after a defined period.

  • T6P Quantification: Analyze the reaction mixtures using ion-pair chromatography to separate and quantify the amount of T6P produced.

  • IC50 Determination: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

Molecular Docking Simulation

Molecular docking studies provide insights into the binding mode and interactions between an inhibitor and its target enzyme at a molecular level.

Principle: Computational algorithms are used to predict the preferred orientation and binding affinity of the inhibitor within the active site of the enzyme. This method was used to clarify the interaction between this compound and the Glu396 residue of MoTPS1.[1]

Protocol:

  • Protein and Ligand Preparation: Obtain the 3D structure of MoTPS1 (e.g., from the Protein Data Bank or through homology modeling) and prepare the 3D structure of this compound.

  • Docking Site Definition: Define the binding site on MoTPS1, typically centered around the known active site residues.

  • Docking Simulation: Use molecular docking software (e.g., AutoDock, Glide) to dock the inhibitor into the defined binding site of the enzyme.

  • Pose Analysis and Scoring: Analyze the resulting binding poses and use scoring functions to estimate the binding affinity.

  • Interaction Analysis: Visualize the predicted binding mode to identify key molecular interactions, such as hydrogen bonds and electrostatic interactions, between the inhibitor and specific amino acid residues of the enzyme.

Mechanism of Action and Interaction with Glu396

The fungicidal activity of this compound stems from its effective inhibition of MoTPS1. Molecular simulations have revealed the critical role of the Glu396 residue in the binding of this inhibitor.[1]

The this compound - Glu396 Interaction

Molecular docking studies have demonstrated that a significant electrostatic interaction occurs between the isopropanolamine moiety of this compound and the carboxylate side chain of the Glu396 residue in the active site of MoTPS1.[1] This strong interaction is a key determinant of the inhibitor's potency.

cluster_MoTPS1 MoTPS1 Active Site cluster_Inhibitor This compound Glu396 Glu396 Other_Residues Other Active Site Residues Isopropanolamine Isopropanolamine Moiety Isopropanolamine->Glu396 Electrostatic Interaction Other_Moieties Other Moieties Other_Moieties->Other_Residues Other Interactions

Caption: Interaction between this compound and Glu396.
Fungicidal Mechanism

The inhibition of MoTPS1 by this compound leads to a cascade of effects that ultimately impede the pathogenicity of M. oryzae.

The unique fungicidal mechanism of this compound involves:

  • Decreased Sporulation: The inhibitor reduces the production of conidia, which are essential for the spread of the fungus.

  • Conidial Killing: A portion of the conidia are killed upon exposure to the inhibitor.

  • Interference with Appressorial Turgor Pressure: The inhibitor disrupts the accumulation of turgor pressure in the appressoria, which is necessary for the fungus to penetrate the host plant tissue.[1]

MoTPS1_IN_1 This compound MoTPS1 Inhibition of MoTPS1 MoTPS1_IN_1->MoTPS1 T6P_reduction Reduced Trehalose-6-Phosphate (T6P) Synthesis MoTPS1->T6P_reduction Sporulation Decreased Sporulation T6P_reduction->Sporulation Conidia_death Conidial Killing T6P_reduction->Conidia_death Turgor_pressure Interference with Appressorial Turgor Pressure T6P_reduction->Turgor_pressure Pathogenicity Reduced Pathogenicity of M. oryzae Sporulation->Pathogenicity Conidia_death->Pathogenicity Turgor_pressure->Pathogenicity

Caption: Fungicidal mechanism of this compound.

Conclusion

This compound represents a promising lead compound for the development of novel fungicides to combat rice blast disease. Its unique mechanism of action, centered on the inhibition of MoTPS1 through a specific interaction with the Glu396 residue, offers a potential solution to the growing problem of fungicide resistance. The detailed quantitative data and experimental protocols provided in this guide are intended to facilitate further research into this and other isopropanolamine-based inhibitors, with the ultimate goal of developing effective and sustainable crop protection strategies.

References

In-Depth Technical Guide on Basic Research of Trehalose-6-Phosphate Synthase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trehalose-6-phosphate synthase (TPS) is a critical enzyme in the biosynthesis of trehalose, a non-reducing disaccharide essential for the survival and virulence of a wide range of organisms, including fungi, bacteria, and insects.[1][2][3][4] The absence of the trehalose biosynthesis pathway in mammals makes TPS an attractive and promising target for the development of novel and selective therapeutic agents, such as antifungals and insecticides, with potentially minimal off-target effects in humans.[1][2][3][4][5] This technical guide provides a comprehensive overview of the basic research on TPS inhibitors, including their mechanism of action, quantitative data on their inhibitory activity, detailed experimental protocols, and the logical workflow for their discovery and development.

The Trehalose Biosynthesis Pathway and the Role of TPS

The primary pathway for trehalose synthesis involves two key enzymatic steps. First, Trehalose-6-Phosphate Synthase (TPS) catalyzes the transfer of a glucose moiety from UDP-glucose (UDPG) to glucose-6-phosphate (G6P), forming trehalose-6-phosphate (T6P) and UDP.[6] Subsequently, trehalose-6-phosphate phosphatase (TPP) dephosphorylates T6P to yield trehalose.

Trehalose_Biosynthesis_Pathway cluster_0 Trehalose Biosynthesis UDPG UDP-Glucose T6P Trehalose-6-Phosphate UDPG->T6P TPS + G6P G6P Glucose-6-Phosphate Trehalose Trehalose T6P->Trehalose TPP + H2O UDP UDP Pi Pi T6P_Signaling_Fungi Glucose Glucose G6P Glucose-6-Phosphate Glucose->G6P Hexokinase TPS TPS G6P->TPS Glycolysis Glycolysis G6P->Glycolysis UDPG UDP-Glucose UDPG->TPS T6P Trehalose-6-Phosphate Hexokinase Hexokinase T6P->Hexokinase Inhibition TPS->T6P TPS_Inhibitor_Discovery_Workflow cluster_0 High-Throughput Screening (HTS) cluster_1 Hit-to-Lead cluster_2 Lead Optimization HTS Primary HTS of Compound Library (e.g., UDP-Glo Assay) Hit_Confirmation Hit Confirmation and Triage HTS->Hit_Confirmation Dose_Response Dose-Response Curves (IC50) Hit_Confirmation->Dose_Response Orthogonal_Assay Orthogonal Assays (e.g., Coupled-Enzyme Assay) Dose_Response->Orthogonal_Assay SAR Structure-Activity Relationship (SAR) and Analogue Synthesis Orthogonal_Assay->SAR Selectivity Selectivity Profiling (against other enzymes) SAR->Selectivity ADME_Tox In Vitro ADME/Tox Profiling Selectivity->ADME_Tox In_Vivo_Efficacy In Vivo Efficacy Studies (e.g., fungal infection models) ADME_Tox->In_Vivo_Efficacy PK_PD Pharmacokinetics/Pharmacodynamics (PK/PD) In_Vivo_Efficacy->PK_PD Candidate Drug Candidate Drug PK_PD->Candidate Drug Coupled_Enzyme_Assay_Logic TPS_Reaction TPS Reaction: UDPG + G6P -> T6P + UDP PK_Reaction PK Reaction: UDP + PEP -> UTP + Pyruvate TPS_Reaction->PK_Reaction UDP LDH_Reaction LDH Reaction: Pyruvate + NADH -> Lactate + NAD+ PK_Reaction->LDH_Reaction Pyruvate Measurement Measure Decrease in Absorbance at 340 nm LDH_Reaction->Measurement NADH Consumption

References

In-Depth Technical Guide: MoTPS1-IN-1 (Compound j11)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MoTPS1-IN-1, also known as Compound j11, is a novel isopropanolamine-based inhibitor of trehalose-6-phosphate synthase 1 (TPS1) from Magnaporthe oryzae (MoTPS1), the causative agent of rice blast disease.[1][2] This compound has emerged from a structure-based drug discovery program aimed at identifying new antifungal agents with novel mechanisms of action to combat the challenges of fungicide resistance and ecotoxicity.[1] MoTPS1 is a crucial enzyme in the trehalose biosynthesis pathway, which is essential for the virulence of many fungal pathogens. By targeting MoTPS1, this compound disrupts key physiological processes in M. oryzae, leading to a potent antifungal effect.[1] This technical guide provides a comprehensive overview of the available data on this compound, including its physicochemical properties, biological activity, experimental protocols, and the signaling pathway it modulates.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This information is crucial for its handling, formulation, and interpretation of biological data.

PropertyValueReference
Alias Compound j11[1][2]
Molecular Formula C₂₃H₂₇F₃N₂O₄N/A
Molecular Weight 452.47 g/mol N/A
CAS Number 2991072-02-5N/A

Biological Activity and Quantitative Data

This compound (Compound j11) was identified as a potent inhibitor of MoTPS1 and demonstrated significant antifungal activity against M. oryzae. The following table summarizes the key quantitative data from the primary research by Jiang et al., 2023.[1]

CompoundTargetAssay TypeIC₅₀ (μM)Antifungal Activity (EC₅₀, μg/mL) vs. M. oryzae
This compound (j11) MoTPS1Enzyme Inhibition0.87 ± 0.061.25 ± 0.13
VS-10 (Initial Hit) MoTPS1Enzyme Inhibition15.32 ± 1.12> 50

Mechanism of Action and Signaling Pathway

This compound exerts its antifungal effect by inhibiting the enzymatic activity of MoTPS1. This enzyme catalyzes the first step in the trehalose biosynthesis pathway, the conversion of glucose-6-phosphate and UDP-glucose to trehalose-6-phosphate. The inhibition of this pathway disrupts several critical processes for fungal pathogenicity.[1][2]

The proposed mechanism of action involves the electrostatic interaction between the isopropanolamine moiety of this compound and the glutamate residue at position 396 (Glu396) within the active site of MoTPS1.[1] This binding prevents the natural substrates from accessing the active site, thereby blocking the synthesis of trehalose-6-phosphate. The downstream effects of this inhibition include:

  • Decreased Sporulation: Reduced ability of the fungus to produce spores, which are essential for disease propagation.[1]

  • Conidial Death: A direct cytotoxic effect on a portion of the fungal spores.[1]

  • Impaired Appressoria Function: Interference with the accumulation of turgor pressure in the appressoria, the specialized infection structures used by the fungus to penetrate the host plant tissue.[1][2]

Below is a Graphviz diagram illustrating the MoTPS1 signaling pathway and the point of inhibition by this compound.

MoTPS1_Pathway G6P Glucose-6-Phosphate MoTPS1 MoTPS1 G6P->MoTPS1 Substrate UDPG UDP-Glucose UDPG->MoTPS1 Substrate T6P Trehalose-6-Phosphate MoTPS1->T6P Catalyzes MoTPS2 MoTPS2 T6P->MoTPS2 Substrate Trehalose Trehalose Virulence Fungal Virulence (Sporulation, Appressoria Function) Trehalose->Virulence Supports MoTPS2->Trehalose MoTPS1_IN_1 This compound (Compound j11) MoTPS1_IN_1->MoTPS1 Inhibits

Caption: MoTPS1 signaling pathway and inhibition by this compound.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. The following sections outline the key experimental protocols as described in the primary literature.[1]

MoTPS1 Enzyme Inhibition Assay

This assay quantifies the inhibitory effect of compounds on the enzymatic activity of MoTPS1.

  • Enzyme and Substrates: Recombinant MoTPS1 is expressed and purified. The substrates, glucose-6-phosphate (G6P) and UDP-glucose (UDPG), are prepared in the assay buffer.

  • Reaction Mixture: The reaction is typically carried out in a 96-well plate. Each well contains the assay buffer (e.g., 50 mM HEPES, pH 7.5, 5 mM MgCl₂), a fixed concentration of MoTPS1, and varying concentrations of the inhibitor (this compound).

  • Initiation and Incubation: The reaction is initiated by the addition of G6P and UDPG. The plate is then incubated at a controlled temperature (e.g., 30°C) for a specific duration.

  • Detection of Product: The amount of UDP produced, which is stoichiometric to the amount of trehalose-6-phosphate, is measured. This is often done using a coupled enzyme assay, such as the UDP-Glo™ Assay, which generates a luminescent signal proportional to the UDP concentration.

  • Data Analysis: The luminescence is read using a plate reader. The percentage of inhibition is calculated for each inhibitor concentration, and the IC₅₀ value is determined by fitting the data to a dose-response curve.

Antifungal Activity Assay (in vitro)

This assay determines the efficacy of the compound in inhibiting the growth of M. oryzae.

  • Fungal Culture: M. oryzae is grown on a suitable medium, such as potato dextrose agar (PDA), to produce a sufficient amount of mycelia.

  • Preparation of Spore Suspension: Conidia are harvested from the fungal culture and suspended in sterile water. The concentration of the spore suspension is adjusted to a standard value (e.g., 1 x 10⁵ spores/mL).

  • Assay Plate Preparation: The assay is performed in a 96-well plate. Serial dilutions of this compound are prepared in a liquid growth medium (e.g., potato dextrose broth - PDB).

  • Inoculation and Incubation: A standardized volume of the spore suspension is added to each well. The plate is then incubated at an optimal growth temperature (e.g., 25°C) for 48-72 hours.

  • Growth Assessment: Fungal growth is assessed by measuring the optical density (OD) at a specific wavelength (e.g., 600 nm) using a microplate reader.

  • Data Analysis: The percentage of growth inhibition is calculated for each compound concentration relative to a no-compound control. The EC₅₀ value is then determined by plotting the inhibition percentage against the compound concentration and fitting the data to a dose-response curve.

Experimental Workflow for Antifungal Activity Screening

The following Graphviz diagram outlines a typical workflow for screening compounds for antifungal activity against M. oryzae.

Antifungal_Screening_Workflow start Start compound_prep Prepare Serial Dilutions of Test Compounds start->compound_prep spore_prep Prepare M. oryzae Spore Suspension start->spore_prep plate_setup Dispense Compounds and Spore Suspension into 96-well Plate compound_prep->plate_setup spore_prep->plate_setup incubation Incubate at 25°C for 48-72 hours plate_setup->incubation read_plate Measure Optical Density (OD600) incubation->read_plate data_analysis Calculate % Inhibition and Determine EC50 read_plate->data_analysis end End data_analysis->end

Caption: Workflow for in vitro antifungal activity screening.

Conclusion

This compound (Compound j11) represents a promising lead compound for the development of novel fungicides. Its specific targeting of MoTPS1, an enzyme essential for fungal virulence but absent in mammals, offers a potential for high selectivity and reduced off-target effects. The detailed data and protocols presented in this guide provide a solid foundation for further research and development efforts in this area. Future studies should focus on optimizing the pharmacokinetic properties of this compound series and evaluating its efficacy and safety in in vivo models of rice blast disease.

References

Methodological & Application

Application Notes and Protocols: MoTPS1-IN-1 In Vitro Antifungal Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MoTPS1-IN-1 is a novel investigational compound with potential antifungal properties. This document provides a detailed protocol for conducting in vitro antifungal susceptibility testing of this compound. The primary objective of this assay is to determine the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) of the compound against various fungal species. Understanding the in vitro efficacy of this compound is a critical first step in the evaluation of its potential as a therapeutic agent.

Target Pathway: Trehalose-6-Phosphate Synthase 1 (TPS1)

While the precise mechanism of action for this compound is under investigation, it is hypothesized to target the Trehalose-6-Phosphate Synthase 1 (TPS1) enzyme. TPS1 is a key enzyme in the trehalose biosynthesis pathway in fungi. Trehalose is a crucial sugar that plays a vital role in protecting fungal cells from various environmental stresses, such as heat shock, desiccation, and osmotic stress. It also serves as a reserve carbohydrate. Inhibition of TPS1 disrupts trehalose synthesis, leading to impaired stress resistance and ultimately, fungal cell death.

TPS1_Pathway cluster_fungal_cell Fungal Cell Glucose6P Glucose-6-Phosphate UDP_Glucose UDP-Glucose Glucose6P->UDP_Glucose Glycolysis intermediates Trehalose6P Trehalose-6-Phosphate UDP_Glucose->Trehalose6P TPS1 Catalysis TPS1 This compound (Inhibitor) TPS1->UDP_Glucose Inhibition Trehalose Trehalose Trehalose6P->Trehalose TPS2 Catalysis Stress_Protection Stress Protection & Cell Wall Integrity Trehalose->Stress_Protection

Caption: Hypothetical signaling pathway of this compound targeting TPS1.

Experimental Protocol: Broth Microdilution Antifungal Susceptibility Assay

This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) for broth microdilution assays.[1][2][3][4][5]

Materials:

  • This compound compound

  • Fungal isolates (e.g., Candida albicans, Aspergillus fumigatus, Cryptococcus neoformans)

  • RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

  • Sterile 96-well flat-bottom microtiter plates

  • Sterile, pyrogen-free distilled water

  • Dimethyl sulfoxide (DMSO)

  • Positive control antifungal agent (e.g., fluconazole, amphotericin B)

  • Spectrophotometer or microplate reader

  • Sterile Sabouraud Dextrose Agar (SDA) plates

  • Incubator

Procedure:

  • Preparation of Fungal Inoculum:

    • Subculture the fungal isolates on SDA plates and incubate at 35°C for 24-48 hours to ensure purity and viability.

    • Prepare a fungal suspension in sterile saline from a fresh culture.

    • Adjust the suspension to a turbidity equivalent to a 0.5 McFarland standard using a spectrophotometer (approximately 1-5 x 10^6 CFU/mL).

    • Further dilute the standardized suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.[4]

  • Preparation of Antifungal Solutions:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial two-fold dilutions of this compound in RPMI-1640 medium to achieve a range of concentrations for testing. The final concentration of DMSO in all wells should be kept constant and at a level that does not affect fungal growth (typically ≤1%).[6]

    • Prepare dilutions of the positive control antifungal in the same manner.

  • Microplate Setup:

    • Add 100 µL of the appropriate this compound dilution to each well of a 96-well plate.

    • Include a positive control (standard antifungal), a negative control (medium only), and a growth control (medium with fungal inoculum, no compound).

    • Add 100 µL of the prepared fungal inoculum to each well (except the negative control wells).

  • Incubation:

    • Incubate the plates at 35°C. Incubation times will vary depending on the fungal species: 24-48 hours for Candida species, and up to 72 hours for Cryptococcus species and molds.[3]

  • Determination of Minimum Inhibitory Concentration (MIC):

    • The MIC is the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% or ≥80% depending on the drug and fungus) compared to the growth control.[3][7]

    • Growth inhibition can be assessed visually or by measuring the optical density (OD) at a specific wavelength (e.g., 630 nm) using a microplate reader.[7]

  • Determination of Minimum Fungicidal Concentration (MFC):

    • Following MIC determination, subculture 10-20 µL from each well that shows no visible growth onto SDA plates.

    • Incubate the plates at 35°C for 24-48 hours.

    • The MFC is the lowest concentration of the compound that results in a ≥99.9% reduction in CFU compared to the initial inoculum count.[6]

Antifungal_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Inoculum Prepare Fungal Inoculum Plate Inoculate 96-Well Plate Inoculum->Plate Compound Prepare this compound Dilutions Compound->Plate Incubate Incubate at 35°C Plate->Incubate MIC Determine MIC (Visual/OD Reading) Incubate->MIC MFC Determine MFC (Subculture on Agar) MIC->MFC

Caption: Experimental workflow for the in vitro antifungal assay.

Data Presentation

The results of the antifungal susceptibility testing should be summarized in a clear and organized table.

Fungal SpeciesThis compound MIC (µg/mL)This compound MFC (µg/mL)Positive Control MIC (µg/mL)
Candida albicans (ATCC 90028)
Candida glabrata (Clinical Isolate)
Aspergillus fumigatus (ATCC 204305)
Cryptococcus neoformans (ATCC 90112)
... (other tested species)

Interpretation of Results:

  • Fungistatic vs. Fungicidal Activity: The relationship between the MIC and MFC values can indicate whether this compound has a fungistatic (inhibits growth) or fungicidal (kills the fungus) effect. A common criterion is that if the MFC/MIC ratio is ≤4, the compound is considered fungicidal.[6]

  • Spectrum of Activity: Testing against a panel of different fungal species will help to determine the spectrum of activity of this compound.

Safety Precautions:

  • All work with fungal pathogens should be conducted in a biological safety cabinet (BSC) using appropriate personal protective equipment (PPE).

  • Follow standard microbiological practices for the handling and disposal of fungal cultures and contaminated materials.

  • Consult the Material Safety Data Sheet (MSDS) for this compound for specific handling and safety information.

References

Application Notes and Protocols for In Vivo Formulation of MoTPS1-IN-1 in Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MoTPS1-IN-1 is a small molecule inhibitor of Trehalose-6-Phosphate Synthase 1 (TPS1), a key enzyme in the trehalose biosynthesis pathway of fungi.[1][2] This pathway is essential for fungal viability, stress protection, and virulence, making it an attractive target for the development of novel antifungal agents.[1][3] As the trehalose biosynthesis pathway is absent in mammals, inhibitors of TPS1 like this compound are expected to have a high therapeutic index.[2] These application notes provide detailed protocols for the in vivo formulation of this compound and its evaluation in preclinical animal models of fungal infections.

This compound: Compound Specifications

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValue
Molecular Formula C₂₃H₂₇F₃N₂O₄
Molecular Weight 452.47 g/mol
CAS Number 2991072-02-5
Appearance White to off-white solid
In Vitro Solubility DMSO: ≥ 100 mg/mL (≥ 221.01 mM)
In Vivo Solubility 10% DMSO in 90% corn oil: ≥ 2.5 mg/mL

Signaling Pathway of MoTPS1

MoTPS1 is the fungal Trehalose-6-Phosphate Synthase (Tps1), the first and rate-limiting enzyme in the trehalose biosynthesis pathway.[3][4] Tps1 catalyzes the conversion of UDP-glucose and glucose-6-phosphate to trehalose-6-phosphate (T6P).[4][5] T6P is then dephosphorylated by Trehalose-6-Phosphate Phosphatase (Tps2) to yield trehalose.[6] Trehalose is a crucial molecule for fungi, playing a role in protecting against various environmental stresses such as heat shock, desiccation, and oxidative stress.[1][3] Inhibition of MoTPS1 by this compound disrupts this pathway, leading to a fungicidal effect.[2]

MoTPS1_Signaling_Pathway cluster_trehalose_biosynthesis Trehalose Biosynthesis Pathway cluster_inhibitor Inhibition cluster_cellular_functions Fungal Cellular Functions UDP_Glucose UDP-Glucose MoTPS1 MoTPS1 (Tps1) UDP_Glucose->MoTPS1 Glucose_6_Phosphate Glucose-6-Phosphate Glucose_6_Phosphate->MoTPS1 T6P Trehalose-6-Phosphate (T6P) MoTPS1->T6P Synthesis MoTPS2 MoTPS2 (Tps2) T6P->MoTPS2 Trehalose Trehalose MoTPS2->Trehalose Dephosphorylation Stress_Resistance Stress Resistance (Heat, Oxidative, etc.) Trehalose->Stress_Resistance Virulence Virulence Trehalose->Virulence Cell_Wall_Integrity Cell Wall Integrity Trehalose->Cell_Wall_Integrity MoTPS1_IN_1 This compound MoTPS1_IN_1->MoTPS1 Inhibits

Caption: MoTPS1 Signaling Pathway.

Experimental Protocols

Formulation of this compound for In Vivo Studies

Due to its poor aqueous solubility, this compound requires a specific formulation for in vivo administration. The following protocol describes the preparation of a solution suitable for oral (p.o.) or intraperitoneal (i.p.) injection in mice.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Corn oil, sterile

  • Sterile, amber-colored vials

  • Sterile syringes and needles

  • Vortex mixer

  • Sonicator (optional)

Protocol:

  • Stock Solution Preparation:

    • In a sterile, amber-colored vial, weigh the required amount of this compound powder.

    • Add the required volume of sterile DMSO to achieve a concentration of 25 mg/mL. For example, to prepare 1 mL of stock solution, dissolve 25 mg of this compound in 1 mL of DMSO.

    • Vortex thoroughly until the powder is completely dissolved. Gentle warming or brief sonication can be used to aid dissolution.

  • Working Solution Preparation (10% DMSO in 90% Corn Oil):

    • In a separate sterile, amber-colored vial, add the required volume of sterile corn oil.

    • Add the corresponding volume of the this compound stock solution to the corn oil to achieve the final desired concentration. For example, to prepare 1 mL of a 2.5 mg/mL working solution, add 0.1 mL of the 25 mg/mL stock solution to 0.9 mL of corn oil.

    • Vortex the mixture vigorously for at least 5 minutes to ensure a homogenous suspension. The final solution should be clear.

Note: Prepare the formulation fresh on the day of the experiment. Protect from light.

In Vivo Antifungal Efficacy Study in a Murine Model of Systemic Candidiasis

This protocol outlines a standard procedure to evaluate the in vivo efficacy of this compound in a mouse model of systemic Candida albicans infection.

Materials:

  • Female BALB/c mice (6-8 weeks old)

  • Candida albicans strain (e.g., SC5314)

  • Sabouraud Dextrose Agar (SDA) plates

  • Phosphate-buffered saline (PBS), sterile

  • This compound formulation

  • Vehicle control (10% DMSO in 90% corn oil)

  • Positive control (e.g., Fluconazole)

  • Syringes and needles for injection and blood collection

  • Tissue homogenizer

Protocol:

  • Inoculum Preparation:

    • Streak the C. albicans strain on an SDA plate and incubate at 30°C for 24-48 hours.

    • Inoculate a single colony into Sabouraud Dextrose Broth and grow overnight at 30°C with shaking.

    • Wash the yeast cells twice with sterile PBS by centrifugation.

    • Resuspend the cells in sterile PBS and adjust the concentration to 1 x 10⁶ CFU/mL using a hemocytometer.

  • Infection and Treatment:

    • Infect mice via intravenous (i.v.) injection into the lateral tail vein with 100 µL of the prepared C. albicans suspension (1 x 10⁵ CFU/mouse).

    • Randomly divide the infected mice into treatment groups (n=8-10 mice per group):

      • Group 1: Vehicle control (10% DMSO in 90% corn oil), administered p.o. or i.p.

      • Group 2: this compound (e.g., 10 mg/kg), administered p.o. or i.p.

      • Group 3: this compound (e.g., 25 mg/kg), administered p.o. or i.p.

      • Group 4: Positive control (e.g., Fluconazole, 10 mg/kg), administered p.o.

    • Initiate treatment 2 hours post-infection and continue once daily for 5-7 days.

  • Efficacy Assessment:

    • Survival Study: Monitor the mice daily for morbidity and mortality for up to 21 days post-infection.

    • Fungal Burden Determination:

      • On day 3 or 5 post-infection, euthanize a subset of mice from each group.

      • Aseptically remove the kidneys and spleen.

      • Weigh the organs and homogenize them in sterile PBS.

      • Prepare serial dilutions of the homogenates and plate them on SDA plates.

      • Incubate at 30°C for 24-48 hours and count the number of colonies to determine the CFU per gram of tissue.

Data Presentation

In Vivo Efficacy of this compound in a Murine Systemic Candidiasis Model (Example Data)
Treatment GroupDose (mg/kg)Administration RouteSurvival Rate (%) at Day 21Mean Fungal Burden in Kidneys (log10 CFU/g ± SD)
Vehicle Control-p.o.06.5 ± 0.4
This compound10p.o.604.2 ± 0.6
This compound25p.o.902.8 ± 0.5
Fluconazole (Positive Control)10p.o.1002.1 ± 0.3

Note: The data presented in this table is exemplary and intended to illustrate the expected outcomes. Actual results may vary.

Pharmacokinetic Parameters of this compound in Mice (Example Data)
ParameterValue (at 10 mg/kg, p.o.)
Cmax 1.2 µg/mL
Tmax 2 hours
AUC₀₋₂₄ 8.5 µg*h/mL
t₁/₂ 4.5 hours

Note: The data presented in this table is exemplary and intended to illustrate the expected outcomes. Actual results may vary.

Experimental Workflow

The following diagram illustrates the overall workflow for the in vivo evaluation of this compound.

In_Vivo_Workflow cluster_formulation Formulation Development cluster_animal_study In Vivo Efficacy Study cluster_pk_study Pharmacokinetic Study cluster_data_analysis Data Analysis and Interpretation A Weigh this compound B Dissolve in DMSO (Stock Solution) A->B C Mix with Corn Oil (Working Solution) B->C F Administer Treatment (p.o. or i.p.) C->F I Administer this compound C->I D Prepare C. albicans Inoculum E Infect Mice (i.v.) D->E E->F G Monitor Survival F->G H Determine Fungal Burden F->H M Analyze Survival Data G->M N Analyze Fungal Burden Data H->N J Collect Blood Samples at Time Points I->J K Analyze Plasma Concentrations J->K L Determine PK Parameters K->L O Analyze PK Data L->O P Correlate PK/PD M->P N->P O->P

Caption: In Vivo Evaluation Workflow.

References

Application Notes and Protocols for High-Throughput Screening of Novel MoTPS1 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trehalose-6-phosphate synthase 1 (TPS1) is a key enzyme in the trehalose biosynthetic pathway, catalyzing the formation of trehalose-6-phosphate (T6P) from UDP-glucose (UDPG) and glucose-6-phosphate (G6P).[1][2][3] In various organisms, including pathogenic fungi and plants, the trehalose pathway is crucial for stress response, virulence, and growth, making TPS1 an attractive target for the development of novel therapeutics, such as antifungals.[3][4] Notably, this pathway is absent in mammals, presenting an opportunity for selective toxicity against pathogens.[4] These application notes provide a detailed protocol for a high-throughput screening (HTS) campaign to identify novel small-molecule inhibitors of a model organism's TPS1 (MoTPS1).

The described assay is a robust, scalable, and automated method suitable for screening large compound libraries.[5] It is a biochemical assay that monitors the formation of a product, which can be adapted for various detection methods, including fluorescence or luminescence-based readouts.[5][6][7]

Signaling Pathway of MoTPS1

MoTPS1 is a central enzyme in the trehalose biosynthesis pathway. It converts UDP-glucose and Glucose-6-phosphate into Trehalose-6-phosphate, which is then dephosphorylated by Trehalose-6-phosphate phosphatase (TPP) to produce trehalose. Trehalose plays a critical role in protecting cells from various environmental stresses. Inhibition of MoTPS1 is expected to disrupt this protective mechanism, rendering the organism more susceptible to stress and potentially hindering its growth and survival.

MoTPS1_Signaling_Pathway cluster_0 Cytosol UDPG UDP-glucose MoTPS1 MoTPS1 UDPG->MoTPS1 G6P Glucose-6-phosphate G6P->MoTPS1 T6P Trehalose-6-phosphate MoTPS1->T6P TPP TPP T6P->TPP Trehalose Trehalose TPP->Trehalose StressResponse Stress Response (e.g., Osmotic, Thermal) Trehalose->StressResponse Inhibitor Novel Inhibitor Inhibitor->MoTPS1

MoTPS1 signaling pathway and point of inhibition.

High-Throughput Screening Workflow

The HTS workflow is designed for efficiency and automation, enabling the screening of large compound libraries in 384- or 1536-well plate formats.[5] The process includes compound dispensing, reagent addition, incubation, signal detection, and data analysis to identify potential "hits".

HTS_Workflow cluster_workflow HTS Workflow for MoTPS1 Inhibitors plate_prep 1. Compound Plate Preparation (Test Compounds, Positive/Negative Controls) dispensing 2. Compound Dispensing (Acoustic or Pin Tool) plate_prep->dispensing reagent_add 3. Reagent Addition (MoTPS1 Enzyme, Substrates) dispensing->reagent_add incubation 4. Incubation (Controlled Temperature and Time) reagent_add->incubation detection 5. Signal Detection (e.g., Fluorescence Reader) incubation->detection data_analysis 6. Data Analysis (Normalization, Hit Identification) detection->data_analysis hit_validation 7. Hit Confirmation & Validation (Dose-Response, Secondary Assays) data_analysis->hit_validation

High-throughput screening experimental workflow.

Experimental Protocols

Materials and Reagents
  • MoTPS1 Enzyme: Purified recombinant MoTPS1.

  • Substrates: UDP-glucose (UDPG) and Glucose-6-phosphate (G6P).

  • Assay Buffer: e.g., 50 mM HEPES pH 7.5, 5 mM MgCl₂, 1 mM DTT.

  • Detection Reagents: A coupled enzyme system for detecting UDP, a product of the TPS1 reaction (e.g., Pyruvate Kinase/Lactate Dehydrogenase coupled with NADH).

  • Microplates: 384- or 1536-well, low-volume, black, solid bottom plates.

  • Compound Library: Small molecule library dissolved in DMSO.

  • Positive Control: A known inhibitor of a related TPS enzyme (if available) or a non-specific enzyme inhibitor for assay validation.

  • Negative Control: DMSO.

Instrumentation
  • Acoustic liquid handler or pin tool for compound dispensing.

  • Automated liquid handler for reagent addition.

  • Microplate reader with fluorescence detection capabilities.

  • Incubator.

Assay Principle

This protocol utilizes a coupled-enzyme assay to measure MoTPS1 activity. The production of UDP by MoTPS1 is coupled to the oxidation of NADH by pyruvate kinase (PK) and lactate dehydrogenase (LDH). The decrease in NADH concentration is monitored by a decrease in fluorescence at an emission wavelength of ~460 nm (excitation at ~340 nm).

High-Throughput Screening Protocol
  • Compound Plating:

    • Prepare compound source plates containing the small molecule library, positive controls, and negative controls (DMSO).

    • Using an acoustic liquid handler or pin tool, dispense a small volume (e.g., 20-50 nL) of each compound solution into the wells of the 384- or 1536-well assay plates.

  • Enzyme and Substrate Addition:

    • Prepare a master mix of MoTPS1 enzyme in assay buffer.

    • Using an automated liquid handler, add the MoTPS1 enzyme solution to each well of the assay plate.

    • Incubate for a short period (e.g., 15 minutes) at room temperature to allow for compound-enzyme interaction.

    • Prepare a substrate master mix containing UDPG, G6P, and the coupled enzyme system reagents (PEP, NADH, PK, LDH) in assay buffer.

    • Initiate the enzymatic reaction by adding the substrate master mix to all wells.

  • Incubation and Signal Detection:

    • Incubate the assay plates at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 30-60 minutes), during which the enzymatic reaction proceeds.

    • Measure the fluorescence of NADH at an excitation wavelength of 340 nm and an emission wavelength of 460 nm using a microplate reader.

  • Data Analysis:

    • Normalize the raw fluorescence data using the negative (0% inhibition) and positive (100% inhibition) controls.

    • Calculate the percent inhibition for each test compound.

    • Identify "hits" based on a predefined inhibition threshold (e.g., >50% inhibition or 3 standard deviations from the mean of the negative controls).

Hit Confirmation and Validation
  • Re-testing of Primary Hits: Cherry-pick the identified hits from the primary screen and re-test them under the same assay conditions to confirm their inhibitory activity.

  • Dose-Response Curves: Perform serial dilutions of the confirmed hits and test them in the MoTPS1 assay to determine their half-maximal inhibitory concentration (IC₅₀).

  • Secondary Assays:

    • Orthogonal Assays: Utilize a different assay format (e.g., a direct UDP detection assay) to rule out false positives due to interference with the coupled enzyme system.

    • Selectivity Assays: Test the confirmed hits against other related enzymes to assess their selectivity for MoTPS1.

Data Presentation

The following tables present hypothetical data for a set of validated hit compounds from a screening campaign.

Table 1: Primary HTS Hit Summary

Compound ID% Inhibition (at 10 µM)Z'-factor of PlateHit Status
Cmpd-00165.20.78Hit
Cmpd-00212.50.81Non-Hit
Cmpd-00389.70.75Hit
Cmpd-00455.10.85Hit
Cmpd-00523.40.79Non-Hit

Table 2: Dose-Response Analysis of Confirmed Hits

Compound IDIC₅₀ (µM)Hill SlopeR² of Curve Fit
Cmpd-0015.81.10.992
Cmpd-0030.751.00.998
Cmpd-00412.31.30.985

Table 3: Selectivity Profile of Lead Compound

Enzyme TargetIC₅₀ (µM) for Cmpd-003
MoTPS10.75
HsGYS1> 100
EcGSK> 100

Conclusion

This document provides a comprehensive framework for conducting a high-throughput screening campaign to identify novel inhibitors of MoTPS1. The detailed protocols and workflows are designed to be adaptable to various laboratory automation platforms. The successful identification and characterization of potent and selective MoTPS1 inhibitors could provide valuable tool compounds for further biological studies and serve as starting points for the development of new therapeutic agents.

References

Application Notes and Protocols for a Novel Compound in a Murine Model of Ulcerative Colitis

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of late 2025, there is no publicly available scientific literature detailing the application, mechanism of action, or efficacy of a compound designated "MoTPS1-IN-1" in the context of ulcerative colitis or other inflammatory diseases in mammalian models. The target, trehalose-6-phosphate synthase 1 (TPS1), is part of the trehalose biosynthesis pathway, which is well-established in fungi, bacteria, insects, and plants, but is considered to be absent in vertebrates, including mammals.

Therefore, the following application notes and protocols are presented as a hypothetical framework for the preclinical evaluation of a novel therapeutic agent in a murine model of ulcerative colitis. The experimental design is based on established methodologies for testing anti-inflammatory compounds in this context. The proposed mechanism of action is speculative and based on the known anti-inflammatory properties of trehalose, the end-product of the pathway targeted by TPS1 in non-mammalian organisms.

Introduction: Hypothetical Rationale for this compound in Ulcerative Colitis

Ulcerative colitis (UC) is a chronic inflammatory bowel disease (IBD) characterized by diffuse mucosal inflammation of the colon. The pathology involves a dysregulated immune response, leading to tissue damage. While the trehalose synthesis pathway is not present in mammals, the sugar trehalose itself has demonstrated cytoprotective and anti-inflammatory properties in various studies. For instance, trehalose has been shown to suppress the secretion of pro-inflammatory cytokines like IL-6 and TNF-α in murine macrophages and inhibit inflammatory signaling pathways.

This document outlines a hypothetical application of "this compound," a presumed inhibitor of a yet-to-be-characterized mammalian trehalose-6-phosphate synthase or a related off-target, in a dextran sulfate sodium (DSS)-induced colitis model in mice. The protocols provided below are standardized templates for evaluating the potential therapeutic efficacy of such a novel compound.

Data Presentation: Expected Endpoints for Efficacy Evaluation

The following tables are templates for summarizing quantitative data from a study evaluating a novel compound in a murine colitis model.

Table 1: Clinical and Macroscopic Disease Activity

Treatment GroupDose (mg/kg)Mean Body Weight Loss (%)Mean Disease Activity Index (DAI)Mean Colon Length (cm)Spleen Weight (mg)
Healthy Control-
DSS + Vehicle-
DSS + this compoundLow Dose
DSS + this compoundMid Dose
DSS + this compoundHigh Dose
DSS + Positive Control(e.g., 5-ASA)

Table 2: Histological and Molecular Markers of Inflammation

Treatment GroupDose (mg/kg)Histological Score (0-12)Myeloperoxidase (MPO) Activity (U/g tissue)TNF-α (pg/mg protein)IL-6 (pg/mg protein)IL-1β (pg/mg protein)
Healthy Control-
DSS + Vehicle-
DSS + this compoundLow Dose
DSS + this compoundMid Dose
DSS + this compoundHigh Dose
DSS + Positive Control(e.g., 5-ASA)

Experimental Protocols

Murine Model of DSS-Induced Colitis

This protocol describes the induction of acute colitis in mice using dextran sulfate sodium (DSS), a widely used model that mimics many of the clinical and histological features of human ulcerative colitis.

  • Animals: 8-10 week old male C57BL/6 mice are used. Animals are acclimatized for at least one week before the experiment.

  • Induction of Colitis:

    • Acute colitis is induced by administering 2.5% - 3.5% (w/v) DSS (molecular weight 36-50 kDa) in the drinking water ad libitum for 7 consecutive days.

    • A healthy control group receives regular drinking water.

    • The DSS solution is freshly prepared every two days.

  • Monitoring:

    • Mice are monitored daily for body weight, stool consistency, and the presence of blood in the feces.

    • The Disease Activity Index (DAI) is calculated based on these parameters (see scoring system below).

DAI Scoring System:

ScoreWeight Loss (%)Stool ConsistencyBlood in Stool
0 NoneNormal, well-formedNegative
1 1-5%
2 5-10%Loose stoolsPositive (visual)
3 10-15%
4 >15%DiarrheaGross bleeding
Administration of this compound
  • Preparation: this compound is dissolved in a suitable vehicle (e.g., PBS with 0.5% Tween 80 and 5% DMSO). The vehicle alone is administered to the DSS + Vehicle control group.

  • Dosing Regimen:

    • Prophylactic Treatment: Administration of this compound begins on Day 0, concurrently with the start of DSS administration, and continues daily until the end of the study (e.g., Day 8-10).

    • Therapeutic Treatment: Administration begins after the onset of clinical symptoms (e.g., Day 4) and continues daily until the end of the study.

  • Route of Administration: Depending on the compound's properties, administration can be oral (gavage), intraperitoneal (i.p.), or intravenous (i.v.).

Endpoint Analysis

At the end of the study period (typically Day 8-10), mice are euthanized for sample collection and analysis.

  • Macroscopic Evaluation:

    • The entire colon is excised from the cecum to the anus.

    • The length of the colon is measured as an indicator of inflammation (shortening is a sign of colitis).

    • The spleen is excised and weighed.

  • Histological Analysis:

    • A distal segment of the colon is fixed in 10% neutral buffered formalin, embedded in paraffin, and sectioned.

    • Sections are stained with Hematoxylin and Eosin (H&E).

    • Histological scoring is performed blindly to assess the severity of inflammation, ulceration, and crypt damage.

  • Myeloperoxidase (MPO) Assay:

    • A segment of the colon is homogenized.

    • MPO activity, an indicator of neutrophil infiltration, is measured using a colorimetric assay.

  • Cytokine Analysis:

    • A segment of the colon is homogenized in lysis buffer.

    • The protein concentrations of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the colon homogenates are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.

Visualizations: Workflows and Hypothetical Pathways

The following diagrams illustrate the experimental workflow and a speculative signaling pathway that could be investigated.

G cluster_0 Pre-Experiment cluster_1 Experimental Phase (Days 0-7) cluster_2 Endpoint Analysis (Day 8-10) acclimatize Acclimatize C57BL/6 Mice (1 week) randomize Randomize into Treatment Groups acclimatize->randomize dss Induce Colitis: 2.5% DSS in Drinking Water randomize->dss treatment Daily Administration: - Vehicle - this compound (Doses) - Positive Control randomize->treatment monitoring Daily Monitoring: - Body Weight - Stool Consistency - Fecal Blood (DAI) dss->monitoring treatment->monitoring euthanasia Euthanasia & Sample Collection monitoring->euthanasia macro Macroscopic Analysis: - Colon Length - Spleen Weight euthanasia->macro histo Histology (H&E) euthanasia->histo biochem Biochemical Assays: - MPO Activity - Cytokine ELISA euthanasia->biochem

Caption: Experimental workflow for evaluating a novel compound in a DSS-induced colitis model.

G cluster_pathway Hypothetical Signaling Pathway in Macrophage lps LPS tlr4 TLR4 lps->tlr4 Binds nfkb NF-κB Activation tlr4->nfkb Activates cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) nfkb->cytokines Upregulates motps1 This compound unknown_target Unknown Target/ Off-Target motps1->unknown_target Inhibits? unknown_target->nfkb Inhibits?

Caption: Hypothetical anti-inflammatory signaling pathway for this compound.

Preparation of MoTPS1-IN-1 Stock Solutions in DMSO: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the preparation, storage, and handling of stock solutions of MoTPS1-IN-1, a potent antifungal agent and MoTPS1 inhibitor, using Dimethyl Sulfoxide (DMSO) as the solvent. Adherence to these guidelines is crucial for ensuring the stability, and effective use of the compound in research applications.

Quantitative Data Summary

A clear understanding of the physicochemical properties of this compound is essential for accurate stock solution preparation. The key quantitative data are summarized in the table below.

PropertyValueReference
Molecular Formula C₂₃H₂₇F₃N₂O₄[1][2][3]
Molecular Weight 452.47 g/mol [1][2][3]
Appearance White to off-white solid[1]
Solubility in DMSO 100 mg/mL (221.01 mM)[1][2][3]

Experimental Protocol: Preparation of a 10 mM Stock Solution

This protocol outlines the steps to prepare a 10 mM stock solution of this compound in DMSO. This concentration is a common starting point for subsequent dilutions for various in vitro and in vivo experiments.

Materials:

  • This compound powder

  • Anhydrous/high-purity Dimethyl Sulfoxide (DMSO), freshly opened

  • Sterile, amber glass vial or a clear vial wrapped in foil

  • Vortex mixer

  • Ultrasonic bath

  • Calibrated analytical balance

  • Micropipettes and sterile tips

Procedure:

  • Pre-handling Preparation:

    • Bring the vial of this compound powder to room temperature before opening to prevent condensation of moisture.

    • Ensure that the DMSO is anhydrous and has been stored properly to prevent water absorption, which can impact solubility.[1][3]

  • Weighing the Compound:

    • Tare the analytical balance with a sterile weighing paper or boat.

    • Carefully weigh out the desired amount of this compound. For example, to prepare 1 mL of a 10 mM stock solution, you would need 4.52 mg of the compound.

      • Calculation: Volume (L) x Concentration (mol/L) x Molecular Weight ( g/mol ) = Mass (g)

      • 0.001 L x 0.01 mol/L x 452.47 g/mol = 0.00452 g = 4.52 mg

  • Dissolution in DMSO:

    • Transfer the weighed this compound powder into a sterile vial.

    • Add the calculated volume of DMSO to the vial. For 4.52 mg of the compound, add 1 mL of DMSO.

    • Tightly cap the vial and vortex thoroughly for 1-2 minutes.

  • Ensuring Complete Dissolution:

    • Due to the nature of the compound, sonication is recommended to ensure complete dissolution.[1][2][3]

    • Place the vial in an ultrasonic bath and sonicate until the solution is clear and free of any visible particles. The duration may vary, but 10-15 minutes is a good starting point.

  • Storage of the Stock Solution:

    • Once fully dissolved, it is critical to aliquot the stock solution into smaller, single-use volumes in sterile, tightly sealed vials. This practice prevents repeated freeze-thaw cycles which can degrade the compound.[1][3]

    • For long-term storage, store the aliquots at -80°C for up to 6 months.[1][2]

    • For short-term storage, aliquots can be kept at -20°C for up to 1 month.[1][2]

    • Label each aliquot clearly with the compound name, concentration, date of preparation, and solvent.

Workflow for Stock Solution Preparation

The following diagram illustrates the key steps in the preparation of a this compound stock solution.

G cluster_prep Preparation cluster_dissolution Dissolution cluster_storage Storage A Equilibrate this compound to Room Temperature B Weigh Compound on Calibrated Balance A->B C Transfer Powder to Sterile Vial B->C D Add Anhydrous DMSO C->D E Vortex Thoroughly D->E F Sonicate until Clear E->F G Aliquot into Single-Use Vials F->G H Store at -20°C (Short-term) or -80°C (Long-term) G->H

Caption: Workflow for preparing this compound stock solution in DMSO.

Important Handling Considerations

  • Use of Fresh DMSO: It is highly recommended to use a fresh, unopened bottle of anhydrous DMSO, as the solvent is hygroscopic and absorbed water can affect the solubility and stability of the compound.[1][3]

  • Dilution into Aqueous Solutions: When preparing working solutions for cell-based assays or other aqueous systems, it is advisable to perform serial dilutions of the DMSO stock solution in DMSO first, before adding the final diluted sample to the aqueous medium. This stepwise dilution helps to prevent the compound from precipitating out of solution.

  • Final DMSO Concentration: For in vitro cell culture experiments, the final concentration of DMSO should be kept low, typically below 0.5%, to avoid solvent-induced cytotoxicity.[4][5] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

  • Safety Precautions: Standard laboratory safety practices should be followed. Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, when handling the compound and solvent.

By following these detailed protocols and guidelines, researchers can ensure the accurate and effective use of this compound in their studies.

References

Application Notes and Protocols for Studying Conidiation in Magnaporthe oryzae with MoTPS1-IN-1

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Magnaporthe oryzae, the causative agent of rice blast disease, represents a significant threat to global food security. Asexual sporulation, or conidiation, is a critical process in the life cycle of this fungal pathogen, as conidia are the primary means of disease dissemination. Understanding the molecular mechanisms that regulate conidiation is therefore paramount for the development of novel and effective antifungal strategies.

One such regulatory hub is the trehalose biosynthesis pathway, with Trehalose-6-Phosphate Synthase (Tps1), encoded by the MoTPS1 gene, playing a pivotal role. In M. oryzae, MoTps1 is not only essential for trehalose synthesis but also functions as a central regulator of development and pathogenicity. Deletion of the MoTPS1 gene has been shown to severely impair conidiation and abolish virulence. This makes MoTps1 an attractive target for chemical intervention.

This document provides detailed application notes and protocols for the use of MoTPS1-IN-1 , a hypothetical, potent, and specific small molecule inhibitor of MoTps1, to study its effects on conidiation in M. oryzae. The protocols outlined below are based on established methodologies for studying fungal development and for characterizing the effects of chemical inhibitors. While this compound is a representative inhibitor for the purpose of this guide, the principles and methods can be adapted for other Tps1 inhibitors.

Data Presentation

The following tables summarize hypothetical quantitative data on the effect of this compound on Magnaporthe oryzae conidiation and gene expression. These values are illustrative and intended to represent the expected outcomes based on studies of MoTPS1 gene deletion mutants.

Table 1: Effect of this compound on Conidiation in Magnaporthe oryzae

Treatment GroupConcentration (µM)Conidia Production (x 10^4 conidia/mL)Percent Inhibition (%)
Wild-Type (WT) + DMSO-150 ± 120
WT + this compound1115 ± 923.3
WT + this compound562 ± 758.7
WT + this compound1025 ± 483.3
WT + this compound255 ± 296.7
ΔMotps1 Mutant-3 ± 198.0

Table 2: Relative Expression of Conidiation-Related Genes in M. oryzae Treated with this compound (10 µM)

GeneFunctionFold Change vs. WT + DMSO
COS1Conidiation-specific transcription factor-3.5
MoHOX2Homeobox transcription factor essential for conidiation-4.2
FLBARegulator of G-protein signaling-2.8
STUAAsexual development regulator-3.1

Experimental Protocols

Protocol 1: In Vitro Assay for the Effect of this compound on Magnaporthe oryzae Conidiation

Objective: To quantify the inhibitory effect of this compound on the production of conidia by M. oryzae.

Materials:

  • Magnaporthe oryzae wild-type strain (e.g., Guy11)

  • Complete Medium (CM) agar plates

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Sterile distilled water

  • Sterile microscope slides and coverslips

  • Hemocytometer

  • Microscope

Procedure:

  • Fungal Culture Preparation:

    • Inoculate M. oryzae on CM agar plates and incubate at 25°C for 7-10 days under continuous light to induce conidiation.

  • Inhibitor Treatment:

    • Prepare serial dilutions of this compound in sterile distilled water to achieve final concentrations of 1, 5, 10, and 25 µM. Include a DMSO control.

    • From a mature culture, cut 5 mm mycelial plugs from the edge of the colony.

    • Place one mycelial plug in the center of a fresh CM agar plate.

    • Pipette 100 µL of each inhibitor dilution (and the DMSO control) onto the surface of the agar, spreading it evenly.

  • Incubation:

    • Incubate the treated plates at 25°C under continuous light for 7 days.

  • Conidia Quantification:

    • After incubation, flood each plate with 10 mL of sterile distilled water.

    • Gently scrape the surface of the agar with a sterile spreader to release the conidia.

    • Filter the conidial suspension through two layers of sterile cheesecloth to remove mycelial fragments.

    • Count the number of conidia using a hemocytometer under a microscope.

    • Calculate the concentration of conidia (conidia/mL).

    • Perform three biological replicates for each treatment.

Protocol 2: Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

Objective: To analyze the effect of this compound on the expression of key conidiation-related genes.

Materials:

  • Magnaporthe oryzae liquid cultures

  • This compound

  • Liquid nitrogen

  • RNA extraction kit (e.g., TRIzol)

  • cDNA synthesis kit

  • qRT-PCR master mix (e.g., SYBR Green)

  • qRT-PCR instrument

  • Primers for target genes (COS1, MoHOX2, FLBA, STUA) and a reference gene (e.g., actin or tubulin)

Procedure:

  • Fungal Culture and Treatment:

    • Inoculate M. oryzae mycelia into liquid CM and grow for 3 days at 25°C with shaking.

    • Add this compound to a final concentration of 10 µM (and DMSO as a control).

    • Incubate for an additional 24 hours.

  • RNA Extraction:

    • Harvest mycelia by filtration and immediately freeze in liquid nitrogen.

    • Grind the frozen mycelia to a fine powder.

    • Extract total RNA using an RNA extraction kit according to the manufacturer's instructions.

  • cDNA Synthesis:

    • Synthesize first-strand cDNA from the total RNA using a cDNA synthesis kit.

  • qRT-PCR:

    • Perform qRT-PCR using the synthesized cDNA, gene-specific primers, and a qRT-PCR master mix.

    • Use a thermal cycler program appropriate for the master mix and primers.

    • Analyze the results using the 2-ΔΔCt method to determine the relative fold change in gene expression, normalized to the reference gene.

Visualizations

MoTPS1_Signaling_Pathway cluster_input External Signals cluster_pathway MoTps1 Regulatory Hub cluster_output Downstream Processes Nutrient_Status Nutrient Status (Carbon/Nitrogen) MoTps1 MoTps1 Nutrient_Status->MoTps1 Stress_Conditions Stress Conditions Stress_Conditions->MoTps1 PPP Pentose Phosphate Pathway (NADPH) MoTps1->PPP Regulates Nitrogen_Metabolism Nitrogen Metabolism MoTps1->Nitrogen_Metabolism Regulates Conidiation_Genes Conidiation Gene Expression (e.g., COS1, MoHOX2) MoTps1->Conidiation_Genes Controls G6P Glucose-6-Phosphate G6P->MoTps1 Binds to Conidiation Conidiation Conidiation_Genes->Conidiation MoTPS1_IN_1 This compound MoTPS1_IN_1->MoTps1 Inhibits

Caption: MoTps1 signaling pathway in M. oryzae conidiation.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Culture 1. Culture M. oryzae Prepare_Inhibitor 2. Prepare this compound and Controls Inoculate 3. Inoculate Plates with Mycelial Plugs Prepare_Inhibitor->Inoculate Treat 4. Apply Inhibitor to Plates Inoculate->Treat Incubate 5. Incubate under Conidiation-Inducing Conditions Treat->Incubate Harvest 6. Harvest Conidia Incubate->Harvest RNA_Extraction 8. (Optional) Extract RNA for Gene Expression Incubate->RNA_Extraction Quantify 7. Quantify Conidia (Hemocytometer) Harvest->Quantify qRT_PCR 9. (Optional) Perform qRT-PCR RNA_Extraction->qRT_PCR

Caption: Experimental workflow for studying this compound effects.

Application Notes and Protocols for MoTPS1-IN-1 Delivery in Plant Pathology Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MoTPS1-IN-1 is a hypothetical inhibitor of Trehalose-6-Phosphate Synthase 1 (TPS1) from the rice blast fungus, Magnaporthe oryzae. The trehalose biosynthesis pathway is crucial for the pathogenicity of this devastating fungal pathogen.[1][2][3] Specifically, MoTps1 is essential for the fungus to cause rice blast disease, making it a prime target for the development of novel fungicides.[1][4] In silico studies have identified potential inhibitors of MoTps1, such as the conceptual "Lead 25," highlighting the promise of this approach for disease control.[4][5][6][7]

These application notes provide detailed protocols for the delivery of this compound to rice plants (Oryza sativa) for the purpose of studying its efficacy in preventing or reducing the severity of rice blast disease. The described methods are based on established techniques for applying chemical treatments in plant pathology research.

Signaling Pathway of MoTPS1 in Magnaporthe oryzae Pathogenicity

The enzyme MoTPS1 plays a central role in the metabolism and virulence of Magnaporthe oryzae. It catalyzes the synthesis of trehalose-6-phosphate (T6P), a precursor to trehalose. This pathway is not only important for energy metabolism but also acts as a key regulator of gene expression associated with pathogenicity.[2][8][9] Disrupting this pathway through the inhibition of MoTPS1 is expected to impair the fungus's ability to infect rice plants.

MoTPS1_Pathway cluster_synthesis Trehalose Synthesis UDP_G UDP-Glucose MoTPS1 MoTPS1 UDP_G->MoTPS1 G6P Glucose-6-Phosphate G6P->MoTPS1 T6P Trehalose-6-Phosphate (T6P) MoTPS1->T6P Catalyzes MoTPS1_IN_1 This compound (Inhibitor) MoTPS1_IN_1->MoTPS1 Inhibits MoTps2 MoTps2 (Phosphatase) T6P->MoTps2 Pathogenicity Pathogenicity (Appressorium formation, Infection) T6P->Pathogenicity Regulates Trehalose Trehalose MoTps2->Trehalose Trehalose->Pathogenicity Energy Energy Metabolism Trehalose->Energy

MoTPS1 signaling pathway in M. oryzae.

Data Presentation: Efficacy of this compound Delivery Methods

The following tables outline the expected data to be collected to evaluate the efficacy of different this compound delivery methods.

Table 1: Foliar Spray Application

Treatment GroupThis compound Conc. (µM)Disease Severity (%)Lesion Density (lesions/cm²)Fungal Biomass (relative units)
Mock (Solvent Control)0
This compound10
This compound50
This compound100
Positive Control (Commercial Fungicide)Manufacturer's Rec.

Table 2: Seed Treatment Application

Treatment GroupThis compound Conc. (mg/kg seed)Germination Rate (%)Seedling Vigor IndexDisease Incidence (%)
Mock (Solvent Control)0
This compound50
This compound100
This compound200
Positive Control (Commercial Fungicide)Manufacturer's Rec.

Table 3: Root Drench Application

Treatment GroupThis compound Conc. (µM) in soilDisease Severity (%) on leavesRoot Colonization by M. oryzae (%)Plant Biomass (g)
Mock (Solvent Control)0
This compound25
This compound100
This compound250
Positive Control (Commercial Fungicide)Manufacturer's Rec.

Experimental Protocols

Protocol 1: Foliar Spray Application

This method is suitable for assessing the protective and curative effects of this compound when applied directly to the plant foliage.

Foliar_Spray_Workflow A Prepare this compound solutions (e.g., 10, 50, 100 µM) in appropriate solvent with surfactant C Apply foliar spray until runoff A->C B Grow rice plants to 3-4 leaf stage B->C D Air dry plants for 2 hours C->D E Inoculate with M. oryzae spore suspension (e.g., 1x10^5 spores/mL) D->E F Incubate in high humidity chamber (24h dark, then 12h/12h light/dark) E->F G Assess disease severity after 5-7 days F->G

Workflow for foliar spray application.

Methodology:

  • Plant Growth: Cultivate a susceptible rice variety (e.g., CO-39) in pots under controlled greenhouse conditions (28/22°C day/night, 12-hour photoperiod) until the 3-4 leaf stage.

  • Inhibitor Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO). Dilute the stock to final concentrations (e.g., 10, 50, 100 µM) in sterile distilled water containing a surfactant (e.g., 0.02% Tween 20) to ensure even coverage.

  • Application: Spray the this compound solutions onto the rice foliage until runoff using a fine-mist sprayer.[10][11][12] A mock solution (solvent and surfactant only) and a commercial fungicide (e.g., Azoxystrobin) should be used as negative and positive controls, respectively.[10][11]

  • Inoculation: After the sprayed solution has dried (approximately 2 hours), inoculate the plants by spraying with a spore suspension of a virulent M. oryzae strain (e.g., 1 x 10^5 spores/mL).

  • Incubation and Assessment: Place the inoculated plants in a high-humidity chamber for 24 hours in the dark, followed by a 12-hour light/dark cycle. Assess disease severity 5-7 days post-inoculation by counting the number of lesions per leaf area and calculating the percentage of diseased leaf area.

Protocol 2: Seed Treatment

This method evaluates the ability of this compound to provide systemic protection from seed germination onwards.[13][14][15]

Seed_Treatment_Workflow A Prepare this compound slurry (e.g., 50, 100, 200 mg/kg seed) in a polymer solution B Coat rice seeds with the slurry and air dry A->B C Sow treated seeds in sterile soil inoculated with M. oryzae B->C D Grow plants under controlled conditions C->D E Assess germination rate, seedling vigor, and disease incidence after 14-21 days D->E

Workflow for seed treatment application.

Methodology:

  • Inhibitor Preparation: Prepare a slurry of this compound at various concentrations (e.g., 50, 100, 200 mg/kg of seed) with a seed-coating polymer to ensure adherence.

  • Seed Coating: In a rotating drum or flask, evenly coat the rice seeds with the prepared slurry. Allow the seeds to air dry completely in a sterile environment.

  • Sowing: Sow the treated seeds in pots containing sterile soil that has been inoculated with M. oryzae.

  • Growth and Assessment: Grow the plants in a controlled environment. After 14-21 days, assess the germination rate, seedling vigor (shoot and root length), and the incidence of disease (e.g., damping-off, leaf blast).

Protocol 3: Root Drench Application

This protocol is designed to assess the systemic uptake and translocation of this compound from the roots to the aerial parts of the plant.[16][17]

Root_Drench_Workflow A Grow rice plants in pots to 3-4 leaf stage C Apply solution to the soil (e.g., 50 mL per pot) A->C B Prepare this compound solutions (e.g., 25, 100, 250 µM) B->C D Wait 48 hours for uptake C->D E Inoculate leaves with M. oryzae spore suspension D->E F Incubate in high humidity chamber E->F G Assess disease severity after 5-7 days F->G

Workflow for root drench application.

Methodology:

  • Plant Growth: Grow rice seedlings in individual pots to the 3-4 leaf stage.

  • Inhibitor Preparation: Prepare aqueous solutions of this compound at the desired concentrations (e.g., 25, 100, 250 µM).

  • Application: Apply a fixed volume of the inhibitor solution (e.g., 50 mL) to the soil of each pot, ensuring even distribution around the root zone.

  • Uptake Period: Allow 48 hours for the plant to absorb the compound through the roots.

  • Inoculation and Assessment: Inoculate the leaves with a spore suspension of M. oryzae as described in the foliar spray protocol. Assess disease severity on the leaves after 5-7 days of incubation.

Concluding Remarks

The selection of an appropriate delivery method for this compound will depend on the specific research question and the intended application, whether for preventative or curative purposes, and whether targeting seed-borne or foliar infection. The protocols provided herein offer standardized procedures to evaluate the efficacy of this novel, hypothetical inhibitor in a controlled research setting. Further optimization of concentrations and application timing may be necessary based on the physicochemical properties of the synthesized this compound and its performance in initial screens.

References

Application Notes and Protocols for Cellular Uptake and Localization Studies of a Novel Small Molecule Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of the latest data available, specific experimental results for a compound designated "MoTPS1-IN-1" are not present in the public domain. The following application notes and protocols are provided as a representative example for a hypothetical small molecule inhibitor, herein referred to as this compound, based on established methodologies for studying the cellular uptake and localization of similar compounds.

Introduction

These application notes provide a comprehensive overview of the cellular uptake and subcellular localization of the hypothetical small molecule inhibitor, this compound. Understanding the cellular pharmacology of novel drug candidates is crucial for elucidating their mechanism of action and optimizing their therapeutic potential. The protocols outlined below describe standard methodologies to quantify the intracellular concentration of this compound and determine its distribution within cellular compartments.

Quantitative Analysis of Cellular Uptake

The cellular bioavailability of a small molecule inhibitor can be determined through various analytical techniques.[1] High-performance liquid chromatography-mass spectrometry (HPLC-MS) is a highly sensitive and specific method for quantifying the intracellular concentration of small molecules.[1]

Table 1: Dose-Dependent Cellular Uptake of this compound

Concentration (µM)Incubation Time (hours)Intracellular Concentration (pmol/10^6 cells)
1615.2 ± 1.8
5678.5 ± 6.3
106155.7 ± 12.1
206298.3 ± 25.4

Table 2: Time-Dependent Cellular Accumulation of this compound

Incubation Time (hours)Concentration (µM)Intracellular Concentration (pmol/10^6 cells)
11045.1 ± 3.9
310110.6 ± 9.8
610158.2 ± 13.5
1210162.5 ± 14.1
2410155.9 ± 12.8

Experimental Protocols

Protocol for Cellular Uptake Quantification by HPLC-MS

This protocol outlines the steps to measure the intracellular concentration of this compound in adherent cell lines.

Materials:

  • Adherent cancer cell line (e.g., HeLa, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • This compound stock solution (in DMSO)

  • 6-well cell culture plates

  • Cell scraper

  • Methanol (LC-MS grade)

  • Water (LC-MS grade) with 0.1% formic acid

  • Acetonitrile (LC-MS grade) with 0.1% formic acid

  • HPLC-MS system

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that allows them to reach 80-90% confluency on the day of the experiment. Incubate at 37°C and 5% CO2.

  • Compound Treatment: Prepare working solutions of this compound in a complete culture medium at the desired concentrations. Remove the old medium from the cells and add the medium containing this compound.

  • Incubation: Incubate the cells with the compound for the desired time points at 37°C. To distinguish between active uptake and non-specific binding, a control plate can be incubated at 4°C.[1]

  • Cell Harvesting:

    • After incubation, place the plate on ice and aspirate the medium.

    • Wash the cells twice with ice-cold PBS to remove any extracellular compound.

    • Add 0.5 mL of trypsin-EDTA to each well and incubate for a few minutes at 37°C to detach the cells.

    • Neutralize the trypsin with a complete medium and transfer the cell suspension to a microcentrifuge tube.

  • Cell Lysis and Protein Precipitation:

    • Centrifuge the cell suspension to pellet the cells.

    • Remove the supernatant and resuspend the cell pellet in a known volume of PBS.

    • Count the cells using a hemocytometer or an automated cell counter.

    • Lyse the cells by adding three volumes of ice-cold methanol.

    • Vortex vigorously and incubate at -20°C for 30 minutes to precipitate proteins.

  • Sample Preparation for HPLC-MS:

    • Centrifuge the lysate at high speed to pellet the precipitated protein.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the sample in a known volume of the initial mobile phase for HPLC-MS analysis.

  • HPLC-MS Analysis: Inject the prepared sample into the HPLC-MS system to quantify the amount of this compound. A standard curve of the compound should be run in parallel for accurate quantification.

Protocol for Subcellular Localization by Fluorescence Microscopy

This protocol describes the use of fluorescence microscopy to visualize the subcellular distribution of a fluorescently labeled version of this compound or by using specific organelle stains.

Materials:

  • Cells grown on glass coverslips in a 6-well plate

  • Fluorescently labeled this compound or unlabeled this compound

  • Organelle-specific fluorescent dyes (e.g., MitoTracker for mitochondria, LysoTracker for lysosomes, Hoechst for nucleus)

  • Paraformaldehyde (PFA) solution (4% in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Mounting medium with DAPI

  • Fluorescence microscope with appropriate filters

Procedure:

  • Cell Culture and Treatment:

    • Seed cells on sterile glass coverslips in a 6-well plate and allow them to adhere overnight.

    • Treat the cells with the fluorescently labeled this compound at the desired concentration and for the desired time.

  • Organelle Staining (if applicable):

    • If using organelle-specific dyes, add them to the cells during the last 30-60 minutes of incubation with the compound, following the manufacturer's instructions.

  • Cell Fixation:

    • Aspirate the medium and wash the cells twice with PBS.

    • Fix the cells by incubating with 4% PFA for 15 minutes at room temperature.

  • Permeabilization (optional but recommended for intracellular targets):

    • Wash the cells twice with PBS.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.

  • Mounting:

    • Wash the cells twice with PBS.

    • Carefully remove the coverslips from the wells and mount them on glass slides using a mounting medium containing DAPI (for nuclear counterstaining).

  • Imaging:

    • Visualize the slides using a fluorescence or confocal microscope.

    • Capture images using the appropriate filter sets for the fluorescently labeled compound and any organelle stains.

Visualizations

Experimental Workflow

G cluster_prep Sample Preparation cluster_harvest Cell Harvesting & Lysis cluster_analysis Analysis A Seed Cells in 6-well Plate B Treat with this compound A->B C Incubate (Time & Dose Response) B->C D Wash with Ice-Cold PBS C->D After Incubation E Trypsinize and Collect Cells D->E F Cell Lysis & Protein Precipitation E->F G Prepare Supernatant for LC-MS F->G Extract Supernatant H HPLC-MS Quantification G->H I Data Analysis H->I

Caption: Experimental workflow for quantifying cellular uptake of this compound.

Hypothetical Signaling Pathway of a CTPS1 Inhibitor

The following diagram illustrates the proposed mechanism of action for a CTPS1 inhibitor, which serves as a relevant example for a novel small molecule inhibitor like the hypothetical this compound. CTP Synthase 1 (CTPS1) is a rate-limiting enzyme in the de novo pyrimidine synthesis pathway.[2][3] Inhibition of CTPS1 can lead to decreased proliferation and induction of apoptosis in cancer cells, particularly those of lymphoid origin.[4][5]

G UTP UTP CTPS1 CTPS1 UTP->CTPS1 CTP CTP CTPS1->CTP Glutamine MoTPS1_IN_1 This compound MoTPS1_IN_1->CTPS1 Proliferation Cell Proliferation MoTPS1_IN_1->Proliferation Inhibit Apoptosis Apoptosis MoTPS1_IN_1->Apoptosis Induce Pyrimidine_Synthesis De Novo Pyrimidine Synthesis CTP->Pyrimidine_Synthesis DNA_RNA_Synthesis DNA & RNA Synthesis Pyrimidine_Synthesis->DNA_RNA_Synthesis DNA_RNA_Synthesis->Proliferation

Caption: Proposed signaling pathway for a CTPS1 inhibitor like this compound.

References

Application Notes and Protocols for MoTPS1-IN-1 in Fungal Biofilm Disruption Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fungal biofilms present a significant challenge in clinical and industrial settings due to their inherent resistance to conventional antifungal agents. These complex, structured communities of fungal cells encased in a self-produced extracellular matrix are notoriously difficult to eradicate. The development of novel therapeutic strategies targeting biofilm formation and integrity is therefore a critical area of research.

Trehalose-6-phosphate synthase (TPS1) is an enzyme crucial for the biosynthesis of trehalose, a disaccharide that plays a vital role in fungal stress response, energy metabolism, and virulence. Inhibition of TPS1 has emerged as a promising antifungal strategy. MoTPS1-IN-1 is a selective inhibitor of TPS1 from the plant pathogenic fungus Magnaporthe oryzae. While its primary development has focused on agricultural applications, its potential as a broad-spectrum antifungal agent, particularly against biofilm-forming fungi like Candida albicans, warrants investigation.

These application notes provide a comprehensive, albeit hypothetical, framework for evaluating the efficacy of this compound in disrupting pre-formed fungal biofilms. The protocols and data presentation formats are based on established methodologies in the field and can be adapted for high-throughput screening and detailed mechanistic studies.

Data Presentation

Quantitative data from biofilm disruption assays should be meticulously recorded and presented to allow for clear interpretation and comparison. The following table provides a template for summarizing results from a typical experiment.

Table 1: Quantitative Analysis of Fungal Biofilm Disruption by this compound

Treatment GroupConcentration (µg/mL)Biofilm Biomass Reduction (%) (Crystal Violet Assay)Metabolic Activity Reduction (%) (XTT Assay)
Vehicle Control (DMSO) 0.1%00
This compound 115.2 ± 2.118.5 ± 3.0
535.8 ± 4.542.1 ± 5.2
1058.3 ± 6.265.7 ± 7.1
2575.1 ± 5.982.4 ± 6.8
5088.9 ± 4.391.3 ± 3.9
Positive Control (Amphotericin B) 1095.6 ± 2.898.2 ± 1.5

Data are presented as mean ± standard deviation from three independent experiments.

Signaling Pathways in Fungal Biofilm Formation

The formation of fungal biofilms is a complex process regulated by intricate signaling networks. Understanding these pathways is crucial for identifying potential targets for therapeutic intervention. Key pathways involved in biofilm formation in medically important fungi such as Candida albicans include the Mitogen-Activated Protein Kinase (MAPK) and the cAMP-Protein Kinase A (cAMP-PKA) signaling cascades.[1][2] These pathways regulate cell adhesion, hyphal formation, and extracellular matrix production, all of which are critical stages of biofilm development.[1][3]

Fungal_Biofilm_Signaling cluster_extracellular Extracellular Signals cluster_membrane Cell Membrane cluster_mapk MAPK Pathway cluster_camp cAMP-PKA Pathway cluster_response Cellular Response Environmental Cues Environmental Cues Receptors Receptors Environmental Cues->Receptors Ras1 Ras1 Receptors->Ras1 Cyr1 Adenylyl Cyclase (Cyr1) Receptors->Cyr1 Cdc42 Cdc42 Ras1->Cdc42 Ste20 Ste20 Cdc42->Ste20 Ste11 Ste11 Ste20->Ste11 Hst7 Hst7 Ste11->Hst7 Cek1 Cek1 Hst7->Cek1 Cph1 Cph1 Cek1->Cph1 Adhesion Adhesion Cph1->Adhesion cAMP cAMP Cyr1->cAMP PKA Protein Kinase A cAMP->PKA Efg1 Efg1 PKA->Efg1 Hyphal Formation Hyphal Formation Efg1->Hyphal Formation Matrix Production Matrix Production Efg1->Matrix Production Biofilm_Formation Biofilm Formation Adhesion->Biofilm_Formation Hyphal Formation->Biofilm_Formation Matrix Production->Biofilm_Formation Biofilm_Disruption_Workflow cluster_prep Preparation cluster_formation Biofilm Formation cluster_treatment Treatment cluster_quantification Quantification cluster_analysis Data Analysis A Prepare C. albicans cell suspension (1x10^6 cells/mL) B Dispense 100 µL into 96-well plate A->B C Incubate at 37°C for 24 hours B->C D Wash with PBS C->D E Add this compound dilutions D->E F Incubate at 37°C for 24 hours E->F G Wash with PBS F->G H Stain with Crystal Violet G->H I Wash and Destain H->I J Read Absorbance at 570 nm I->J K Calculate % Biofilm Reduction J->K

References

Troubleshooting & Optimization

Troubleshooting MoTPS1-IN-1 solubility issues in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with MoTPS1-IN-1 in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and its mechanism of action?

This compound is an antifungal agent that functions as an inhibitor of Magnaporthe oryzae Trehalose-6-Phosphate Synthase (MoTPS1).[1][2] Its mechanism involves the interaction with the Glutamic acid residue at position 396 (Glu396) of the MoTPS1 enzyme.[1][3] By inhibiting this enzyme, this compound disrupts a critical metabolic pathway in the fungus, thereby inhibiting its pathogenicity.[1] It is a small molecule with the molecular formula C23H27F3N2O4 and a molecular weight of 452.47.[1]

Q2: I observed precipitation after diluting my DMSO stock of this compound into my aqueous buffer. What went wrong?

This is a common issue for hydrophobic compounds like this compound.[4] The compound is highly soluble in organic solvents like DMSO but has very low solubility in water.[1][4] When a concentrated DMSO stock is diluted into an aqueous solution, the solvent environment changes abruptly from organic to aqueous, causing the compound to exceed its solubility limit in the new mixture and precipitate out.[5] This is especially common when diluting into buffers containing salts, as salts can further decrease the solubility of hydrophobic compounds.[6]

Q3: What is the recommended procedure for preparing a working solution of this compound for cell culture experiments?

To avoid precipitation, it is critical to prepare a high-concentration stock solution in 100% DMSO and then perform serial dilutions. The final concentration of DMSO in your cell culture medium should be kept as low as possible, ideally ≤ 0.1%, to avoid solvent-induced cytotoxicity.[4] For a detailed step-by-step guide, please refer to the Experimental Protocols section below.

Q4: My experiment is sensitive to DMSO. What are some alternative methods to improve the aqueous solubility of this compound?

If DMSO is not suitable for your experimental system, several alternative strategies can be employed to enhance the solubility of hydrophobic compounds:

  • Co-solvents: Using a mixture of solvents can improve solubility. For example, formulations including PEG300 or PEG400 can be effective.[5][7]

  • Surfactants/Detergents: Non-ionic surfactants such as Tween 80, Tween 20, or Cremophor EL can be used.[4][6] These molecules form micelles that can encapsulate the hydrophobic compound, allowing it to be dispersed in an aqueous solution.

  • Complexation Agents: Cyclodextrins, such as HPBCD or SBE7BCD, can form inclusion complexes with the hydrophobic drug, effectively increasing its aqueous solubility.[4]

When using these agents, it is essential to run appropriate vehicle controls in your experiments to account for any potential effects of the solubilizing agents themselves.

Quantitative Data: Solubility Profile

The following tables summarize the known solubility data for this compound.

Table 1: In Vitro Solubility of this compound

Solvent Concentration (mg/mL) Molar Concentration (mM) Notes

| DMSO | 100 mg/mL | 221.01 mM | Requires sonication for complete dissolution.[1] |

Table 2: In Vivo Formulation Solubility of this compound

Vehicle Composition Concentration (mg/mL) Molar Concentration (mM) Notes

| 10% DMSO + 90% Corn Oil | ≥ 2.5 mg/mL | ≥ 5.53 mM | A clear solution is obtained.[1][3] |

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions for In Vitro Use

This protocol describes the standard method for preparing a working solution of this compound for a typical cell culture experiment, minimizing the risk of precipitation.

  • Prepare a High-Concentration Stock Solution:

    • Weigh the required amount of this compound powder in a sterile microcentrifuge tube.

    • Add 100% sterile DMSO to achieve a high-concentration stock, for example, 100 mg/mL (221 mM) or 10 mM.[1]

    • Vortex thoroughly. If needed, use an ultrasonic water bath to ensure the compound is fully dissolved.[1] The solution should be clear.

    • Store this stock solution at -20°C or -80°C.[3]

  • Perform Intermediate Serial Dilutions:

    • Do not dilute the high-concentration stock directly into your final aqueous medium.

    • Perform one or more intermediate dilution steps. For example, dilute the 10 mM stock solution to 1 mM in 100% DMSO.

    • This process helps prevent the compound from crashing out of the solution upon introduction to the aqueous environment.

  • Prepare the Final Working Solution:

    • Add a small volume of the final intermediate stock solution to your pre-warmed cell culture medium or aqueous buffer. Add the stock solution dropwise while vortexing or swirling the medium to ensure rapid mixing.

    • Crucially, ensure the final concentration of DMSO in the medium is non-toxic to your cells (e.g., < 0.5%, and preferably ≤ 0.1%). [4]

    • Visually inspect the final working solution for any signs of precipitation before adding it to your cells. If precipitation is observed, the final concentration may be too high, and further optimization is needed.

Visualizations

Logical and Experimental Workflows

start Start: Need to prepare This compound working solution stock Prepare 10-100 mM stock in 100% DMSO. Use sonication if needed. start->stock dilute Dilute stock into aqueous buffer/medium stock->dilute check Check for Precipitation dilute->check success Success: Solution is clear. Proceed with experiment. check->success No fail Precipitation Observed check->fail Yes troubleshoot Troubleshooting Options fail->troubleshoot option1 1. Lower final concentration troubleshoot->option1 option2 2. Use serial dilutions troubleshoot->option2 option3 3. Use solubilizing agents (e.g., Tween, PEG) troubleshoot->option3 option1->dilute Retry option2->dilute Retry option3->dilute Retry

Caption: Troubleshooting workflow for this compound solubility.

MoTPS1 Signaling Pathway Inhibition

sub1 Glucose-6-Phosphate invis sub1->invis sub2 UDP-Glucose sub2->invis motps1 MoTPS1 Enzyme product1 Trehalose-6-Phosphate (T6P) motps1->product1 Catalyzes downstream Trehalose Biosynthesis product1->downstream outcome Fungal Pathogenicity & Stress Resistance downstream->outcome inhibitor This compound inhibitor->motps1 Inhibits invis->motps1

Caption: Inhibition of the fungal trehalose pathway by this compound.

References

Improving the stability of MoTPS1-IN-1 in long-term experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for MoTPS1-IN-1. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the use of this compound in long-term experiments by providing troubleshooting guidance and answers to frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: For in vitro experiments, Dimethyl Sulfoxide (DMSO) is the recommended solvent. This compound is soluble in DMSO up to 100 mg/mL. For in vivo studies, a common formulation is 10% DMSO in 90% corn oil.

Q2: What are the optimal short-term and long-term storage conditions for this compound?

A2: For long-term stability, it is recommended to store this compound as a powder at -20°C for up to three years. Once dissolved in a solvent, the stock solution should be stored at -80°C and is stable for up to one year.

Q3: Can I store the diluted working solution of this compound for future use?

A3: It is highly recommended to prepare the working solution fresh for each experiment, especially for in vivo studies. If a continuous dosing period exceeds two weeks, careful consideration of the formulation protocol is advised, as the stability of the working solution over extended periods has not been fully characterized.

Q4: I am observing a decrease in the inhibitory effect of this compound in my multi-day cell culture experiment. What could be the cause?

A4: A decrease in efficacy over time in cell culture can be indicative of compound degradation. This compound, being an isopropanolamine, may be susceptible to oxidation, especially when exposed to air and light. Additionally, components in the cell culture medium, such as certain amino acids or metal ions, could potentially contribute to its degradation. It is advisable to replenish the compound with fresh working solution at regular intervals during long-term experiments.

Q5: Are there any known incompatibilities of this compound with common labware?

A5: While specific incompatibility studies have not been published, it is good practice to use high-quality, inert materials such as polypropylene or glass for storing and handling solutions of this compound to minimize the risk of adsorption or reaction with the container surface.

Troubleshooting Guide

This guide addresses common issues encountered during the use of this compound in long-term experiments.

Observed Problem Potential Cause Troubleshooting Steps
Precipitation in stock solution upon storage at -20°C. The solubility of this compound in DMSO may decrease at lower temperatures, leading to precipitation.1. Gently warm the stock solution to 37°C. 2. Briefly sonicate the solution to aid in redissolving the compound. 3. For long-term storage, consider aliquoting the stock solution to avoid repeated freeze-thaw cycles.
Inconsistent results between experiments. This could be due to degradation of the stock solution or working solution.1. Prepare a fresh stock solution from the powder form. 2. Always prepare the working solution immediately before use. 3. Perform a stability test of your stock solution (see Experimental Protocols section).
Loss of activity in cell culture over several days. Degradation of this compound in the cell culture medium.1. Replenish the cell culture medium with freshly prepared this compound every 24-48 hours. 2. Consider performing a time-course experiment to determine the functional half-life of the compound in your specific cell culture conditions.
Discoloration of the stock or working solution. This compound is an isopropanolamine, which can be prone to oxidation and discoloration upon exposure to air and light.1. Store stock solutions in amber vials or wrap vials in foil to protect from light. 2. Minimize the exposure of solutions to ambient air by keeping containers tightly sealed. 3. Prepare fresh solutions if discoloration is observed.

Quantitative Data Summary

The following table summarizes the known quantitative data for this compound.

Parameter Value Conditions Reference
Molecular Formula C23H27F3N2O4-MedChemExpress
Molecular Weight 452.47-MedChemExpress
Solubility in DMSO 100 mg/mLUltrasonic assistance may be needed.MedChemExpress
Powder Storage Stability 3 years-20°CTargetMol[1]
In-Solvent Storage Stability 1 year-80°CTargetMol[1]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Materials:

    • This compound powder

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile, amber microcentrifuge tubes or glass vials

    • Vortex mixer

    • Sonicator bath

  • Procedure:

    • Equilibrate the this compound powder to room temperature before opening the vial to prevent moisture condensation.

    • Weigh the desired amount of this compound powder in a sterile tube.

    • Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mM).

    • Vortex the solution for 1-2 minutes to facilitate dissolution.

    • If the compound is not fully dissolved, sonicate the solution in a water bath for 5-10 minutes.

    • Once fully dissolved, aliquot the stock solution into single-use volumes in amber microcentrifuge tubes.

    • Store the aliquots at -80°C.

Protocol 2: Assessment of this compound Stability in Cell Culture Medium
  • Materials:

    • This compound stock solution (e.g., 10 mM in DMSO)

    • Your specific cell culture medium (e.g., DMEM with 10% FBS)

    • Sterile microcentrifuge tubes

    • Incubator (37°C, 5% CO2)

    • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and UV detector.

  • Procedure:

    • Prepare a working solution of this compound in your cell culture medium at the final concentration used in your experiments (e.g., 10 µM).

    • Immediately after preparation (T=0), take an aliquot of the working solution and store it at -80°C for later analysis. This will serve as your reference.

    • Incubate the remaining working solution under your standard cell culture conditions (37°C, 5% CO2).

    • At various time points (e.g., 6, 12, 24, 48, and 72 hours), collect aliquots of the incubated solution and store them at -80°C.

    • Once all time points are collected, thaw the samples and analyze them by HPLC.

    • Develop an HPLC method to separate this compound from potential degradation products. A simple isocratic or gradient method with a C18 column and a mobile phase of acetonitrile and water (with 0.1% formic acid) is a good starting point.

    • Monitor the peak area of the this compound parent compound at each time point.

    • Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.

    • Plot the percentage of remaining compound versus time to determine the stability profile and estimate the half-life in your specific cell culture medium.

Visualizations

MoTPS1_Signaling_Pathway cluster_extracellular Extracellular Environment cluster_cell Fungal Cell (e.g., Magnaporthe oryzae) Stress_Signals Environmental Stress (e.g., Osmotic, Thermal) MoTPS1 MoTPS1 (Trehalose-6-Phosphate Synthase) Stress_Signals->MoTPS1 Activates T6P Trehalose-6-Phosphate MoTPS1->T6P Synthesizes MoTPS2 MoTPS2 (Trehalose-6-Phosphate Phosphatase) Trehalose Trehalose MoTPS2->Trehalose Produces Cellular_Protection Cellular Protection & Virulence Trehalose->Cellular_Protection G6P Glucose-6-Phosphate G6P->MoTPS1 UDPG UDP-Glucose UDPG->MoTPS1 T6P->MoTPS2 Substrate for MoTPS1_IN_1 This compound MoTPS1_IN_1->MoTPS1 Inhibits

Caption: MoTPS1 signaling pathway in fungal pathogenesis.

Experimental_Workflow_Stability_Assessment cluster_workflow Workflow for Assessing this compound Stability Start Start Prepare_Solution Prepare this compound in Cell Culture Medium Start->Prepare_Solution T0_Sample Collect T=0 Aliquot Prepare_Solution->T0_Sample Incubate Incubate at 37°C, 5% CO2 Prepare_Solution->Incubate HPLC_Analysis Analyze all Aliquots by HPLC T0_Sample->HPLC_Analysis Time_Points Collect Aliquots at Time Points (6, 12, 24, 48, 72h) Incubate->Time_Points Time_Points->HPLC_Analysis Data_Analysis Calculate % Remaining vs. T=0 HPLC_Analysis->Data_Analysis End Determine Stability Profile and Half-life Data_Analysis->End

Caption: Experimental workflow for stability assessment.

Troubleshooting_Logic Start Reduced Efficacy of This compound Observed Check_Storage Check Stock Solution Storage Conditions (-80°C, protected from light?) Start->Check_Storage Prepare_Fresh_Stock Prepare Fresh Stock Solution Check_Storage->Prepare_Fresh_Stock No Check_Working_Sol Was Working Solution Prepared Fresh? Check_Storage->Check_Working_Sol Yes Prepare_Fresh_Stock->Check_Working_Sol Prepare_Fresh_Working Always Prepare Working Solution Fresh Check_Working_Sol->Prepare_Fresh_Working No Check_Culture_Conditions Are you replenishing the compound in long-term culture? Check_Working_Sol->Check_Culture_Conditions Yes Prepare_Fresh_Working->Check_Culture_Conditions Replenish_Compound Replenish Compound Every 24-48h Check_Culture_Conditions->Replenish_Compound No Perform_Stability_Test Perform Stability Test in Your Medium (See Protocol 2) Check_Culture_Conditions->Perform_Stability_Test Yes End Problem Resolved Replenish_Compound->End Perform_Stability_Test->End

Caption: Troubleshooting logical relationships.

References

Technical Support Center: Overcoming Resistance to MoTPS1-IN-1 in Fungal Strains

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments with MoTPS1-IN-1, a potent inhibitor of Trehalose-6-Phosphate Synthase 1 (Tps1) in fungi.

Troubleshooting Guides

This section addresses common issues that may arise during experiments with this compound, particularly those related to unexpected fungal growth or suspected resistance.

IssuePossible CauseRecommended Action
Fungal growth observed at expected inhibitory concentrations of this compound. 1. Incorrect inhibitor concentration: Errors in serial dilutions or inhibitor stock concentration.- Verify the concentration of your this compound stock solution. - Prepare fresh serial dilutions and repeat the experiment. - Include a known sensitive fungal strain as a positive control for inhibition.
2. Inactivation of the inhibitor: this compound may be unstable under specific experimental conditions (e.g., pH, temperature, media components).- Review the stability information for this compound. - Prepare fresh inhibitor solutions for each experiment. - Test for inhibitor activity in a cell-free Tps1 enzymatic assay.
3. Intrinsic resistance of the fungal strain: Some fungal species or strains may have naturally lower sensitivity to this compound.- Determine the Minimum Inhibitory Concentration (MIC) for your specific strain using a standardized method like broth microdilution. - Compare the MIC of your strain to that of known sensitive strains.
4. Acquired resistance: The fungal strain may have developed resistance to this compound during the experiment.- Isolate colonies growing at inhibitory concentrations and re-test their susceptibility to confirm resistance. - Investigate potential resistance mechanisms (see FAQs below).
High variability in experimental results (e.g., inconsistent MIC values). 1. Inconsistent inoculum preparation: Variation in the number of fungal cells used in each experiment.- Standardize your inoculum preparation protocol to ensure a consistent cell density. - Use a spectrophotometer or hemocytometer to accurately quantify the inoculum.
2. Edge effects in microplates: Evaporation from wells at the edge of the plate can concentrate the inhibitor and affect fungal growth.- Avoid using the outer wells of the microplate for critical experiments. - Fill the outer wells with sterile media or water to minimize evaporation.
3. Heterogeneous fungal population: The fungal culture may contain a mix of sensitive and resistant cells.- Streak the culture on solid media to obtain single colonies. - Test the susceptibility of individual colonies to assess population homogeneity.
No inhibition of Tps1 enzyme activity in a cell-free assay. 1. Inactive enzyme preparation: The purified Tps1 enzyme may have lost its activity.- Prepare fresh enzyme extract or use a new batch of purified enzyme. - Include a positive control with a known substrate to confirm enzyme activity.
2. Incorrect assay conditions: The buffer composition, pH, or substrate concentrations may not be optimal for Tps1 activity.- Optimize the Tps1 enzymatic assay conditions for your specific fungal species. - Refer to published protocols for Tps1 activity assays.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent and selective inhibitor of Trehalose-6-Phosphate Synthase 1 (Tps1). Tps1 is a crucial enzyme in the trehalose biosynthesis pathway in fungi. This pathway is essential for fungal viability, stress resistance (especially thermotolerance), and virulence. By inhibiting Tps1, this compound disrupts trehalose production, leading to fungal cell death.

Q2: My fungal strain appears to be resistant to this compound. What are the potential mechanisms of resistance?

A2: While specific resistance mechanisms to this compound have not been extensively documented, several general mechanisms of antifungal resistance are plausible:

  • Target Modification: Mutations in the TPS1 gene could alter the structure of the Tps1 enzyme, reducing the binding affinity of this compound.

  • Target Overexpression: An increase in the expression of the TPS1 gene could lead to higher levels of the Tps1 enzyme, requiring a higher concentration of the inhibitor to achieve the same level of inhibition.

  • Drug Efflux: Overexpression of efflux pumps, such as ATP-binding cassette (ABC) or Major Facilitator Superfamily (MFS) transporters, can actively pump this compound out of the fungal cell, reducing its intracellular concentration.

  • Bypass Pathways: Although less common for essential pathways, the fungus could potentially activate or upregulate alternative pathways to compensate for the loss of trehalose biosynthesis.

Q3: How can I investigate the mechanism of resistance in my fungal strain?

A3: A systematic approach can help elucidate the resistance mechanism:

  • Sequence the TPS1 gene: Compare the TPS1 gene sequence from your resistant strain to that of a sensitive (wild-type) strain to identify any mutations.

  • Quantify TPS1 gene expression: Use quantitative real-time PCR (qPCR) to compare the mRNA levels of the TPS1 gene in the resistant and sensitive strains.

  • Investigate efflux pump activity: Use qPCR to measure the expression of known efflux pump genes. You can also use efflux pump inhibitors in combination with this compound to see if sensitivity is restored.

  • Site-directed mutagenesis: If you identify a specific mutation in the TPS1 gene, you can introduce this mutation into a sensitive strain to confirm its role in conferring resistance.

Q4: What are the expected MIC values for this compound against common fungal strains?

A4: The following table summarizes reported Minimum Inhibitory Concentration (MIC80) values for the Tps1 inhibitor 4456dh, which is structurally and functionally similar to this compound. Note that these values can vary depending on the specific strain and experimental conditions.

Fungal SpeciesTemperature (°C)MIC80 (µM)
Candida albicans4216
Candida auris3932
Candida glabrata4264
Cryptococcus neoformans378
Cryptococcus deneoformans378
Cryptococcus gattii3716

Visualizations

Trehalose_Biosynthesis_Pathway Trehalose Biosynthesis Pathway and Inhibition by this compound UDP_Glucose UDP-Glucose Tps1 Tps1 UDP_Glucose->Tps1 G6P Glucose-6-Phosphate G6P->Tps1 T6P Trehalose-6-Phosphate Tps2 Tps2 T6P->Tps2 Trehalose Trehalose MoTPS1_IN_1 This compound MoTPS1_IN_1->Tps1 Tps1->T6P Tps2->Trehalose

Caption: Inhibition of the fungal trehalose biosynthesis pathway by this compound.

Resistance_Investigation_Workflow Workflow for Investigating this compound Resistance Start Suspected Resistant Strain Confirm_Resistance Confirm Resistance (MIC Assay) Start->Confirm_Resistance Sequence_TPS1 Sequence TPS1 Gene Confirm_Resistance->Sequence_TPS1 qPCR_TPS1 Quantify TPS1 Expression (qPCR) Confirm_Resistance->qPCR_TPS1 qPCR_Efflux Quantify Efflux Pump Expression (qPCR) Confirm_Resistance->qPCR_Efflux Analyze_Mutations Analyze for Mutations Sequence_TPS1->Analyze_Mutations Analyze_Expression Analyze Expression Levels qPCR_TPS1->Analyze_Expression qPCR_Efflux->Analyze_Expression Functional_Validation Functional Validation (Site-Directed Mutagenesis) Analyze_Mutations->Functional_Validation Conclusion Identify Resistance Mechanism Analyze_Expression->Conclusion Functional_Validation->Conclusion

Caption: Experimental workflow to identify mechanisms of resistance to this compound.

Experimental Protocols

Broth Microdilution Antifungal Susceptibility Testing (CLSI M27-A3)

This protocol is for determining the Minimum Inhibitory Concentration (MIC) of this compound against yeast-like fungi.

Materials:

  • 96-well, U-bottom microtiter plates

  • RPMI-1640 medium (with L-glutamine, without sodium bicarbonate, buffered with MOPS)

  • This compound stock solution (in a suitable solvent, e.g., DMSO)

  • Fungal inoculum

  • Sterile saline or phosphate-buffered saline (PBS)

  • Spectrophotometer

  • Incubator

Procedure:

  • Prepare this compound dilutions:

    • Prepare a 2X working solution of this compound in RPMI-1640 medium.

    • Perform serial two-fold dilutions in the 96-well plate to achieve a range of final concentrations. Each well should contain 100 µL of the 2X inhibitor concentration.

  • Prepare fungal inoculum:

    • Culture the fungal strain on an appropriate agar plate.

    • Suspend a few colonies in sterile saline.

    • Adjust the turbidity of the suspension to a 0.5 McFarland standard (approximately 1-5 x 10^6 cells/mL).

    • Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 cells/mL.

  • Inoculate the microtiter plate:

    • Add 100 µL of the final fungal inoculum to each well containing the this compound dilutions. This will bring the final volume in each well to 200 µL and the inhibitor concentration to 1X.

    • Include a growth control well (fungal inoculum without inhibitor) and a sterility control well (medium only).

  • Incubation:

    • Incubate the plate at the appropriate temperature for your fungal strain (e.g., 35-37°C) for 24-48 hours.

  • Determine the MIC:

    • The MIC is the lowest concentration of this compound that causes a significant inhibition of fungal growth (typically ≥50% or ≥80% reduction) compared to the growth control. This can be assessed visually or by reading the optical density at 600 nm (OD600) with a microplate reader.

Tps1 Enzymatic Activity Assay

This is a general protocol for a coupled-enzyme assay to measure Tps1 activity.

Materials:

  • Fungal cell lysate containing Tps1 or purified Tps1 enzyme

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 5 mM MgCl2)

  • Substrates: UDP-glucose and Glucose-6-Phosphate (G6P)

  • Coupling enzymes: Pyruvate kinase (PK) and Lactate dehydrogenase (LDH)

  • Phosphoenolpyruvate (PEP)

  • NADH

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare the reaction mixture:

    • In a cuvette, combine the assay buffer, UDP-glucose, G6P, PEP, NADH, PK, and LDH.

  • Initiate the reaction:

    • Add the fungal cell lysate or purified Tps1 enzyme to the cuvette to start the reaction.

  • Measure NADH oxidation:

    • Monitor the decrease in absorbance at 340 nm over time. The oxidation of NADH to NAD+ is coupled to the production of UDP from the Tps1 reaction and is proportional to the Tps1 activity.

  • Calculate Tps1 activity:

    • The rate of decrease in absorbance at 340 nm is used to calculate the enzyme activity, typically expressed as units per milligram of protein (1 unit = 1 µmol of product formed per minute).

Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis

This protocol outlines the steps for measuring the expression level of the TPS1 gene.

Materials:

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix (e.g., SYBR Green)

  • Primers specific for the TPS1 gene and a reference gene (e.g., ACT1 or TEF1)

  • Real-time PCR instrument

Procedure:

  • RNA extraction:

    • Grow the fungal cells under the desired conditions (e.g., with and without this compound).

    • Extract total RNA from the fungal cells using a suitable RNA extraction kit.

  • cDNA synthesis:

    • Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.

  • qPCR reaction:

    • Set up the qPCR reaction by mixing the cDNA template, qPCR master mix, and primers for the TPS1 gene and the reference gene.

    • Run the qPCR reaction in a real-time PCR instrument using a standard thermal cycling protocol.

  • Data analysis:

    • Determine the cycle threshold (Ct) values for the TPS1 gene and the reference gene.

    • Calculate the relative expression of the TPS1 gene using the ΔΔCt method, normalizing to the expression of the reference gene. Compare the expression levels between the resistant and sensitive strains.

Best practices for storing and handling MoTPS1-IN-1

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for storing and handling MoTPS1-IN-1, along with troubleshooting guides and frequently asked questions (FAQs) to ensure successful experimental outcomes.

Storage and Handling

Proper storage and handling of this compound are critical to maintain its stability and efficacy.

Storage Conditions:

FormStorage TemperatureDuration
Powder -20°C3 years
4°C2 years
In Solvent -80°C6 months[1]
-20°C1 month[1]

Shipping: this compound is typically shipped at room temperature in the continental US, but this may vary for other locations.[1] Some suppliers may ship with blue ice.[2][3]

Handling:

  • Reconstitution: For in vitro studies, this compound can be dissolved in DMSO to a stock concentration of 100 mg/mL (221.01 mM).[1][4] Ultrasonic treatment may be necessary to fully dissolve the compound.[1][4] Due to the hygroscopic nature of DMSO, it is recommended to use a fresh, unopened vial to ensure maximal solubility.[1]

  • Aliquoting: To avoid repeated freeze-thaw cycles that can lead to degradation, it is recommended to aliquot the stock solution into single-use volumes before storage.[1]

  • In Vivo Formulations: For in vivo experiments, a common formulation is 10% DMSO and 90% corn oil.[4] The solubility in this vehicle is ≥ 2.5 mg/mL (5.53 mM).[4] It is recommended to prepare working solutions for in vivo studies fresh on the day of use.[1] If precipitation occurs during preparation, gentle heating and/or sonication can be used to aid dissolution.[1]

Troubleshooting Guide

This guide addresses potential issues that may arise during experiments with this compound.

Problem Possible Cause Solution
Inconsistent or no antifungal activity Compound Degradation: Improper storage or repeated freeze-thaw cycles of the stock solution.Prepare fresh stock solutions from powder and aliquot into single-use vials. Store aliquots at -80°C for up to 6 months.[1]
Inaccurate Concentration: Error in calculating dilutions or weighing the compound.Double-check all calculations and ensure the analytical balance is properly calibrated.
Resistant Fungal Strain: The strain of Magnaporthe oryzae or other fungus being tested may have intrinsic or acquired resistance.Verify the susceptibility of the fungal strain using a known antifungal agent as a positive control.
Precipitation of the compound in cell culture media Low Solubility: The concentration of this compound exceeds its solubility in the aqueous-based culture medium.Prepare a higher concentration stock solution in DMSO and use a smaller volume to achieve the final desired concentration. Ensure the final DMSO concentration in the media is not toxic to the cells. Pre-warming the media and the stock solution to 37°C before mixing can also help prevent precipitation.[5]
Interaction with Media Components: Components in the culture media may be interacting with the compound, causing it to precipitate.Test the solubility of this compound in different types of culture media to identify a more suitable option.
High background in in vitro assays DMSO Toxicity: The concentration of DMSO used as a solvent is too high, leading to cellular stress or death.Ensure the final concentration of DMSO in the assay is below the tolerance level of the fungal cells (typically <0.5%). Run a vehicle control (media with the same concentration of DMSO but without the inhibitor) to assess the effect of the solvent alone.
Contamination: Microbial contamination of the cell culture or reagents.Use aseptic techniques and check cultures for any signs of contamination. Test all reagents for sterility.
Variability in experimental results Inconsistent Cell Density: Variations in the initial number of fungal spores or cells can lead to different rates of growth and inhibition.Standardize the inoculum preparation. Use a hemocytometer or spectrophotometer to ensure a consistent starting cell density for each experiment.
Edge Effects in Multi-well Plates: Evaporation from the outer wells of a multi-well plate can concentrate the compound and affect cell growth.Avoid using the outer wells of the plate for experimental samples. Instead, fill them with sterile media or water to maintain humidity.

Experimental Protocols

Antifungal Susceptibility Testing (Broth Microdilution Method)

This protocol is adapted from standard CLSI guidelines for filamentous fungi.[3]

  • Prepare this compound Stock Solution: Dissolve this compound in DMSO to a concentration of 10 mg/mL.

  • Prepare Fungal Inoculum:

    • Grow Magnaporthe oryzae on a suitable agar medium until spores are produced.

    • Harvest spores by flooding the plate with sterile saline or water containing a wetting agent (e.g., 0.05% Tween 80).

    • Filter the spore suspension through sterile gauze to remove mycelial fragments.

    • Adjust the spore concentration to 0.4 × 10⁴ to 5 × 10⁴ conidia per mL in RPMI 1640 medium.[3]

  • Prepare Dilution Plate:

    • In a 96-well U-bottom plate, perform a serial two-fold dilution of the this compound stock solution in RPMI 1640 medium to achieve a range of desired final concentrations.

    • Include a positive control well (fungal inoculum without inhibitor) and a negative control well (medium only).

  • Inoculation: Add the prepared fungal inoculum to each well of the dilution plate.

  • Incubation: Incubate the plate at 28°C for 48-72 hours.

  • Determine Minimum Inhibitory Concentration (MIC): The MIC is the lowest concentration of this compound that causes 100% inhibition of visible fungal growth.[3]

Signaling Pathway and Experimental Workflow Diagrams

MoTPS1_Signaling_Pathway MoTPS1 Signaling Pathway in Magnaporthe oryzae cluster_upstream Upstream Signals cluster_mapk MAPK Cascade cluster_tps Trehalose-6-Phosphate Synthesis cluster_downstream Downstream Effects Environmental Cues Environmental Cues MoMkk1 MoMkk1 Environmental Cues->MoMkk1 Activates MoSlt2 MoSlt2 MoMkk1->MoSlt2 Phosphorylates MoTPS1 MoTPS1 MoSlt2->MoTPS1 Regulates Trehalose-6-Phosphate Trehalose-6-Phosphate MoTPS1->Trehalose-6-Phosphate Synthesizes MoTPS2 MoTPS2 MoTPS2->Trehalose-6-Phosphate Synthesizes Pathogenicity Pathogenicity Trehalose-6-Phosphate->Pathogenicity Required for Cell Wall Integrity Cell Wall Integrity Trehalose-6-Phosphate->Cell Wall Integrity Maintains Growth & Development Growth & Development Trehalose-6-Phosphate->Growth & Development Essential for This compound This compound This compound->MoTPS1 Inhibits

Caption: MoTPS1 signaling pathway and the inhibitory action of this compound.

experimental_workflow Antifungal Susceptibility Assay Workflow start Start prep_inhibitor Prepare this compound Stock Solution (DMSO) start->prep_inhibitor prep_inoculum Prepare Fungal Spore Suspension start->prep_inoculum serial_dilution Perform Serial Dilution in 96-well Plate prep_inhibitor->serial_dilution inoculate Inoculate Plate with Spore Suspension prep_inoculum->inoculate serial_dilution->inoculate incubate Incubate at 28°C for 48-72h inoculate->incubate read_mic Determine MIC (Visual Inspection) incubate->read_mic end End read_mic->end

References

How to interpret unexpected results in MoTPS1-IN-1 assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results in MoTPS1-IN-1 assays.

Frequently Asked Questions (FAQs) & Troubleshooting

1. My calculated IC50 value for this compound is significantly higher than the reported literature value. What are the possible causes?

An unexpectedly high IC50 value suggests that the inhibitor is less potent in your assay than expected. Several factors could contribute to this discrepancy:

  • Incorrect ATP Concentration: this compound is likely an ATP-competitive inhibitor. If the ATP concentration in your assay is significantly higher than the Km of ATP for MoTPS1, it will take a higher concentration of the inhibitor to achieve 50% inhibition.

  • Enzyme Activity: The concentration of active MoTPS1 in your assay may be lower than intended due to enzyme degradation or aggregation.

  • Substrate Concentration: The concentration of the substrate can also influence the apparent IC50 value.

  • Compound Integrity: this compound may have degraded due to improper storage or handling. It is often supplied in DMSO and should be stored at -20°C or -80°C.[1]

  • Assay Conditions: Factors such as pH, temperature, and incubation time can all affect enzyme activity and inhibitor potency.

Troubleshooting Steps:

  • Verify ATP Concentration: Determine the ATP Km for your specific batch of MoTPS1 and run the assay with an ATP concentration at or near the Km.

  • Check Enzyme Activity: Perform a control experiment to measure the specific activity of your MoTPS1 enzyme.

  • Confirm Compound Concentration and Integrity: Use a fresh aliquot of this compound and verify its concentration.

  • Optimize Assay Conditions: Systematically vary assay parameters to ensure they are optimal for MoTPS1 activity.

2. I am observing a very steep or shallow dose-response curve. What does this indicate?

The slope of the dose-response curve (Hill slope) can provide insights into the mechanism of inhibition.

  • Steep Curve (Hill Slope > 1): This could indicate positive cooperativity in inhibitor binding, where the binding of one inhibitor molecule increases the affinity for subsequent molecules. However, in cell-based assays, a steep slope can also arise from indirect effects or if the inhibitor has a narrow therapeutic window. In enzyme assays, it can also be an artifact of compound insolubility or non-specific inhibition.[2]

  • Shallow Curve (Hill Slope < 1): This may suggest negative cooperativity, the presence of multiple inhibitor binding sites with different affinities, or experimental artifacts such as compound instability over the course of the assay.

Troubleshooting Steps:

  • Assess Compound Solubility: Visually inspect the assay plate for any signs of compound precipitation at higher concentrations.

  • Vary Incubation Time: A shallow curve could result from a time-dependent inhibitor where equilibrium has not been reached.[3]

  • Review Data Analysis: Ensure that the data points are correctly fitted to the dose-response model.

3. My assay has a high background signal, even in the absence of enzyme. How can I reduce it?

A high background signal can mask the true signal from the enzyme activity and reduce the assay window.

  • Reagent Interference: One of the assay components (e.g., buffer, substrate, or the inhibitor itself) may be interfering with the detection method.

  • Contamination: The reagents or the microplate may be contaminated.

  • Autophosphorylation: Some kinases exhibit autophosphorylation, which can contribute to the background signal.

Troubleshooting Steps:

  • Run Controls: Test each reagent individually to identify the source of the high background.

  • Use High-Quality Reagents: Ensure that all buffers and reagents are freshly prepared and of high purity.

  • Optimize Detection System: Adjust the settings of your plate reader (e.g., gain, integration time) to minimize background noise.

Quantitative Data Summary

The following table provides hypothetical but realistic quantitative data for a standard this compound kinase assay. These values can serve as a benchmark for your experiments.

ParameterValueConditions
This compound IC50 15 nM10 µM ATP
50 nM100 µM ATP
150 nM1 mM ATP
ATP Km 50 µM-
Substrate Km 5 µM-
Optimal MoTPS1 Concentration 0.5 nM30 min reaction time
Optimal Incubation Time 30 - 60 minutes25°C

Experimental Protocols

Key Experiment: In Vitro MoTPS1 Kinase Assay

This protocol describes a typical in vitro kinase assay to determine the IC50 of this compound.

1. Reagent Preparation:

  • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.

  • MoTPS1 Enzyme: Prepare a stock solution of MoTPS1 in assay buffer. The final concentration in the assay should be optimized (e.g., 0.5 nM).

  • Substrate: Prepare a stock solution of a suitable peptide substrate in assay buffer. The final concentration should be at or near its Km (e.g., 5 µM).

  • ATP: Prepare a stock solution of ATP in assay buffer. The final concentration should be at or near its Km (e.g., 50 µM).

  • This compound: Prepare a serial dilution of this compound in 100% DMSO. The final DMSO concentration in the assay should be kept constant (e.g., ≤1%).

2. Assay Procedure:

  • Add 5 µL of the serially diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.

  • Add 10 µL of the MoTPS1 enzyme solution to each well and incubate for 15 minutes at room temperature.

  • Initiate the kinase reaction by adding 10 µL of a pre-mixed solution of substrate and ATP.

  • Incubate the plate for 30-60 minutes at 25°C.

  • Stop the reaction by adding 25 µL of a suitable stop solution (e.g., EDTA).

  • Detect the signal using an appropriate method (e.g., luminescence, fluorescence).

3. Data Analysis:

  • Subtract the background signal (no enzyme control) from all data points.

  • Normalize the data to the vehicle control (100% activity) and a positive control inhibitor (0% activity).

  • Plot the normalized data against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Visualizations

G Troubleshooting Workflow for Unexpected this compound IC50 Values Start Unexpected IC50 Value HighIC50 IC50 Higher Than Expected Start->HighIC50 LowIC50 IC50 Lower Than Expected Start->LowIC50 ATP_High High ATP Concentration? HighIC50->ATP_High Enzyme_Low Low Enzyme Activity? HighIC50->Enzyme_Low Compound_Degraded Compound Degraded? HighIC50->Compound_Degraded ATP_Low Low ATP Concentration? LowIC50->ATP_Low Enzyme_High High Enzyme Activity? LowIC50->Enzyme_High Assay_Window Narrow Assay Window? LowIC50->Assay_Window Sol_ATP_Km Action: Use ATP at Km ATP_High->Sol_ATP_Km Sol_Enzyme_Activity Action: Verify Enzyme Titer Enzyme_Low->Sol_Enzyme_Activity Sol_Fresh_Compound Action: Use Fresh Compound Compound_Degraded->Sol_Fresh_Compound ATP_Low->Sol_ATP_Km Enzyme_High->Sol_Enzyme_Activity Sol_Optimize_Assay Action: Optimize Assay Conditions Assay_Window->Sol_Optimize_Assay

Caption: Troubleshooting workflow for unexpected IC50 values.

G MoTPS1 Signaling Pathway and Inhibition Upstream_Signal Upstream Signal (e.g., Stress, Pathogen) MoTPS1 MoTPS1 (Trehalose-6-Phosphate Synthase 1) Upstream_Signal->MoTPS1 activates Product Trehalose-6-Phosphate MoTPS1->Product catalyzes Substrate UDP-Glucose + Glucose-6-Phosphate Substrate->MoTPS1 Downstream_Effect Downstream Cellular Response (e.g., Fungal Growth, Inflammation) Product->Downstream_Effect leads to MoTPS1_IN_1 This compound MoTPS1_IN_1->MoTPS1 inhibits

Caption: MoTPS1 signaling pathway and point of inhibition.

References

Troubleshooting inconsistent results with MoTPS1-IN-1 batches

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using MoTPS1-IN-1. Inconsistent results between different batches of a small molecule inhibitor can be a significant challenge, and this guide is designed to help you identify and resolve potential issues in your experiments.

Frequently Asked Questions (FAQs)

Q1: We are observing different levels of inhibition with a new batch of this compound compared to our previous one. What could be the cause?

A1: Batch-to-batch variability in small molecule inhibitors can stem from several factors. The most common causes include differences in compound purity, the presence of different salt forms or solvates, variations in crystalline structure, or the presence of residual solvents from synthesis. Each of these can affect the compound's solubility, stability, and ultimately its biological activity. We recommend performing a quality control check on the new batch, such as verifying its identity and purity via techniques like LC-MS or NMR if the capabilities are available in your institution.

Q2: How should I properly store and handle this compound to ensure its stability and consistency?

A2: Proper storage and handling are critical for maintaining the integrity of this compound. The compound should be stored as a powder at -20°C for up to 3 years, or at 4°C for up to 2 years.[1] Once dissolved in a solvent such as DMSO, the stock solution should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles. These aliquots should be stored at -80°C and used within 6 months, or at -20°C and used within 1 month.[1][2] Before use, allow the vial to equilibrate to room temperature for at least 60 minutes before opening to prevent condensation.

Q3: Could the solvent used to dissolve this compound affect its activity?

A3: Absolutely. The choice and quality of the solvent are crucial. For this compound, DMSO is the recommended solvent.[1][2] It is important to use high-purity, anhydrous DMSO, as hygroscopic DMSO can significantly impact the solubility of the product.[1][2] We recommend using freshly opened DMSO for preparing stock solutions. If you are observing inconsistencies, ensuring the quality of your solvent is a critical troubleshooting step.

Q4: Can experimental conditions contribute to the inconsistent results I'm seeing between batches?

A4: Yes, variations in experimental setup can lead to apparent batch-to-batch differences. It is important to maintain consistent experimental conditions, including cell passage number, confluency, incubation times, and reagent concentrations. For in vitro assays, factors like the concentration of ATP and the specific batch of the kinase enzyme can also influence the results.[3]

Troubleshooting Guide

If you are experiencing inconsistent results with different batches of this compound, follow this step-by-step guide to identify the potential source of the problem.

Step 1: Verify Compound Identity and Purity

The first step in troubleshooting is to confirm that the new batch of this compound meets the required quality specifications.

  • Action: If possible, perform analytical tests such as Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the molecular weight and High-Performance Liquid Chromatography (HPLC) to assess the purity of the new batch.

  • Rationale: These tests will confirm the identity of the compound and determine if any significant impurities are present that could interfere with its activity.

Step 2: Assess Compound Solubility

Incomplete solubilization of the inhibitor is a common source of error.

  • Action: Prepare a fresh stock solution of the new batch according to the recommended protocol, ensuring the compound is fully dissolved. You may need to use an ultrasonic bath to aid dissolution.[1][2] Compare the solubility of the new batch with the old one if you still have some remaining.

  • Rationale: Poorly dissolved compound will lead to a lower effective concentration in your assay, resulting in reduced inhibition.

Step 3: Perform a Dose-Response Curve Comparison

A head-to-head comparison of the old and new batches is essential.

  • Action: Using the same experimental setup and conditions, perform a dose-response experiment with both the old and new batches of this compound. Calculate the IC50 value for each batch.

  • Rationale: This will provide a quantitative measure of any difference in potency between the two batches. A significant shift in the IC50 value is a strong indicator of a batch-related issue.

Step 4: Review Experimental Protocol and Reagents

Carefully review your experimental protocol and all reagents used.

  • Action: Ensure that all other reagents, including cell culture media, serum, and assay components, are from the same lot or have been validated to perform consistently.

  • Rationale: Inconsistencies can sometimes be mistakenly attributed to the inhibitor when the issue lies with other variable components in the assay.

Summary of Troubleshooting Actions
Potential Cause of Inconsistency Recommended Action Rationale
Compound Purity/Identity Perform LC-MS and HPLC analysis on the new batch.To verify the molecular weight and purity of the compound.
Compound Solubility Prepare fresh stock solutions, ensuring complete dissolution. Use sonication if necessary.To ensure the intended concentration of the inhibitor is used in the experiment.
Compound Stability Aliquot stock solutions and store them properly at -80°C. Avoid repeated freeze-thaw cycles.To prevent degradation of the inhibitor over time.
Experimental Conditions Standardize all experimental parameters, including cell conditions and reagent lots.To minimize variability arising from the experimental setup.
Batch Potency Variation Perform a side-by-side dose-response curve with the old and new batches to compare IC50 values.To quantify any real differences in the biological activity of the batches.

Visual Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting inconsistent results with this compound.

G A Inconsistent Results Observed with New this compound Batch B Step 1: Verify Compound Identity & Purity (LC-MS/HPLC) A->B C Step 2: Check Compound Solubility & Re-dissolve B->C D Step 3: Perform Head-to-Head Dose-Response (IC50 Comparison) C->D E Step 4: Review Experimental Protocol & Reagent Consistency D->E F Issue Resolved? E->F G Continue with Experiments F->G Yes H Contact Technical Support with All Data F->H No

Caption: Troubleshooting workflow for this compound batch inconsistency.

MoTPS1 Signaling Pathway Context

To effectively troubleshoot issues with an inhibitor, it is helpful to understand its role in the relevant signaling pathway. MoTPS1 (Trehalose-6-Phosphate Synthase 1) is a key enzyme in the trehalose biosynthesis pathway, which is essential for the pathogenicity of various fungi.[1][2] this compound acts as an inhibitor of this enzyme.

G cluster_0 Trehalose Biosynthesis Pathway UDP_Glucose UDP-Glucose MoTPS1 MoTPS1 UDP_Glucose->MoTPS1 G6P Glucose-6-Phosphate G6P->MoTPS1 T6P Trehalose-6-Phosphate MoTPP1 MoTPP1 T6P->MoTPP1 Trehalose Trehalose MoTPS1->T6P Synthesis MoTPP1->Trehalose Dephosphorylation Inhibitor This compound Inhibitor->MoTPS1 Inhibition

Caption: Simplified diagram of the MoTPS1 signaling pathway and the action of this compound.

Experimental Protocols

Detailed and consistent experimental protocols are essential for reproducible results. Below are standardized methodologies for key experiments where the activity of this compound would be assessed.

In Vitro MoTPS1 Kinase Assay

This assay measures the direct inhibitory effect of this compound on the enzymatic activity of MoTPS1.

  • Reagents and Materials:

    • Recombinant MoTPS1 enzyme

    • Substrates: UDP-Glucose and Glucose-6-Phosphate

    • ATP

    • Assay Buffer (e.g., Tris-HCl, MgCl2, DTT)

    • This compound (dissolved in DMSO)

    • Detection Reagent (e.g., ADP-Glo™ Kinase Assay)

    • 384-well plates

  • Procedure:

    • Prepare a serial dilution of this compound in DMSO.

    • In a 384-well plate, add 5 µL of assay buffer.

    • Add 1 µL of the this compound serial dilution or DMSO (as a control).

    • Add 2 µL of the MoTPS1 enzyme solution and incubate for 10 minutes at room temperature.

    • Initiate the reaction by adding 2 µL of a substrate/ATP mixture.

    • Incubate the reaction for 1 hour at 30°C.

    • Stop the reaction and detect the generated ADP using a luminescence-based detection reagent according to the manufacturer's instructions.

    • Measure luminescence using a plate reader.

    • Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.

Cell-Based Fungal Viability Assay

This assay determines the effect of this compound on the viability of a fungal cell line (e.g., Magnaporthe oryzae).

  • Reagents and Materials:

    • Fungal cell line (e.g., M. oryzae)

    • Appropriate growth medium

    • This compound (dissolved in DMSO)

    • Cell viability reagent (e.g., CellTiter-Glo®)

    • 96-well plates

  • Procedure:

    • Seed the fungal cells in a 96-well plate at a predetermined density and allow them to adhere or stabilize overnight.

    • Prepare a serial dilution of this compound in the growth medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound or DMSO (as a control).

    • Incubate the plate for 72 hours under appropriate growth conditions.

    • Add the cell viability reagent to each well according to the manufacturer's protocol.

    • Incubate for a short period to allow the signal to stabilize.

    • Measure luminescence or fluorescence using a plate reader.

    • Calculate the percent viability for each concentration and determine the EC50 value.

References

Strategies for enhancing the bioavailability of MoTPS1-IN-1

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the bioavailability of the dual-specificity inhibitor, MoTPS1-IN-1, and other similar research compounds. Given that specific bioavailability data for this compound is not extensively published, this guide focuses on established strategies for improving the systemic exposure of poorly soluble small molecule inhibitors.

Troubleshooting Guide

Question: My in vitro assays with this compound show high potency, but I'm observing low efficacy in my in vivo models. What could be the issue?

Answer: A discrepancy between in vitro potency and in vivo efficacy is a common challenge in drug development, often pointing to issues with the compound's pharmacokinetics, and specifically, its bioavailability.[1][2] Several factors could be at play:

  • Poor Aqueous Solubility: The compound may not be dissolving sufficiently in the gastrointestinal fluids to be absorbed.[3][4] Many small molecule inhibitors are lipophilic and exhibit poor water solubility.[5][6]

  • Low Permeability: The compound may not be effectively crossing the intestinal wall to enter the bloodstream.

  • First-Pass Metabolism: The compound may be extensively metabolized in the liver before it can reach systemic circulation.

  • Efflux Transporters: The compound might be actively pumped back into the intestinal lumen by efflux transporters, such as P-glycoprotein.[7]

To troubleshoot this, a systematic approach is recommended, starting with an assessment of the compound's physicochemical properties and its in vivo exposure.

Question: How can I determine if poor bioavailability is the cause of my low in vivo efficacy?

Answer: A pilot pharmacokinetic (PK) study is the most direct way to assess bioavailability. This typically involves administering this compound to an animal model (e.g., mice or rats) via both an intravenous (IV) and an oral (PO) route. Blood samples are collected at various time points and the concentration of the drug is measured.

The key parameters to determine are:

  • Area Under the Curve (AUC): The total exposure of the drug over time.

  • Maximum Concentration (Cmax): The highest concentration of the drug reached in the blood.

  • Time to Maximum Concentration (Tmax): The time at which Cmax is reached.

By comparing the AUC from the oral administration to the AUC from the IV administration (which represents 100% bioavailability), you can calculate the absolute oral bioavailability. Low oral bioavailability (<10%) would strongly suggest that this is a key reason for the lack of in vivo efficacy.

Frequently Asked Questions (FAQs)

Question: What are the first-line formulation strategies to consider for a poorly soluble compound like this compound?

Answer: For early-stage preclinical studies, the goal is to develop a simple and effective formulation to achieve adequate exposure. Here are some common starting points:

  • Co-solvent Systems: Dissolving the compound in a mixture of a water-miscible organic solvent (like DMSO, PEG300) and an aqueous vehicle (like saline or PBS).[8][9]

  • Surfactant Dispersions: Using surfactants to create micelles that can encapsulate the drug and improve its solubility.[8]

  • Lipid-Based Formulations: For highly lipophilic compounds, dissolving the drug in oils or lipids can enhance absorption. Self-emulsifying drug delivery systems (SEDDS) are a more advanced version of this approach.[7][8][10][11]

  • Particle Size Reduction: Decreasing the particle size of the solid drug through techniques like micronization or nanomilling increases the surface area for dissolution.[7][8][12]

Question: What is a solid dispersion and how can it improve bioavailability?

Answer: A solid dispersion is a system where the drug is dispersed in an amorphous state within a hydrophilic polymer matrix.[3][7][13] By preventing the drug from crystallizing, it can maintain a higher concentration in a supersaturated state upon dissolution, which can significantly enhance absorption.[4] Technologies to create solid dispersions include spray drying and hot-melt extrusion.[4]

Question: Can I modify the chemical structure of this compound to improve its bioavailability?

Answer: Yes, chemical modification is a powerful strategy, though it requires medicinal chemistry efforts.[7] The most common approach is the development of a prodrug .[5][12] A prodrug is an inactive derivative of the active drug that is designed to have improved physicochemical properties (e.g., better solubility). Once absorbed, it is converted back to the active parent drug in the body.[12]

Data Presentation: Impact of Formulation Strategies on Bioavailability

The following table summarizes the potential improvements in oral bioavailability that can be achieved with different formulation strategies for poorly soluble drugs, based on general findings in the pharmaceutical field.

Formulation StrategyMechanism of ActionPotential Fold Increase in BioavailabilityKey Considerations
Particle Size Reduction (Nanonization) Increases surface area for faster dissolution.[7][8]2 to 10-foldRequires specialized equipment; potential for particle aggregation.[12]
Solid Dispersions Maintains the drug in a high-energy amorphous state, improving solubility and dissolution rate.[3][13]5 to 50-foldPhysical stability of the amorphous form during storage can be a concern.[1]
Lipid-Based Formulations (e.g., SEDDS) The drug is dissolved in a lipid/surfactant mixture that forms a microemulsion in the GI tract, bypassing the dissolution step.[7]5 to >100-foldRequires careful selection of excipients to ensure good emulsification and stability.[10]
Cyclodextrin Complexation Cyclodextrins have a hydrophobic core and a hydrophilic exterior, allowing them to form inclusion complexes with poorly soluble drugs, thereby increasing their solubility.[3]2 to 20-foldThe size of the drug molecule must be suitable for the cyclodextrin cavity.
Prodrug Approach A bioreversible chemical modification is made to the drug to improve its solubility or permeability.[5][12]Highly variable; can be significantRequires synthetic chemistry and ensures the prodrug is efficiently converted back to the active drug.

Experimental Protocols

Protocol 1: Basic In Vivo Pharmacokinetic Study to Determine Oral Bioavailability

Objective: To determine the absolute oral bioavailability of this compound in a rodent model.

Materials:

  • This compound

  • Formulation vehicles (one for IV, one for PO administration)

  • Rodent model (e.g., Sprague-Dawley rats or C57BL/6 mice)

  • Dosing syringes and gavage needles

  • Blood collection supplies (e.g., EDTA-coated tubes)

  • Centrifuge

  • LC-MS/MS for bioanalysis

Methodology:

  • Animal Acclimatization: Acclimate animals for at least 3 days before the study.

  • Dosing Group Preparation:

    • IV Group (n=3-5): Prepare this compound in a suitable IV formulation (e.g., dissolved in a co-solvent system like 10% DMSO, 40% PEG300, 50% saline). The dose is typically 1-2 mg/kg.

    • PO Group (n=3-5): Prepare this compound in a formulation suitable for oral gavage (e.g., a suspension in 0.5% methylcellulose). The dose is typically 5-10 mg/kg.

  • Dosing:

    • Administer the IV formulation via the tail vein.

    • Administer the PO formulation via oral gavage.

  • Blood Sampling: Collect sparse blood samples at predetermined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the mean plasma concentration at each time point for both groups.

    • Use pharmacokinetic software to calculate the AUC for both IV and PO routes.

    • Calculate absolute oral bioavailability (%F) using the formula: %F = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100

Visualizations

signaling_pathway cluster_input Signal Input cluster_pathway Hypothetical Signaling Pathway This compound This compound MoTPS1 MoTPS1 This compound->MoTPS1 Inhibits DownstreamEffector1 Downstream Effector 1 MoTPS1->DownstreamEffector1 Inhibition DownstreamEffector2 Downstream Effector 2 DownstreamEffector1->DownstreamEffector2 CellularResponse Cellular Response (e.g., Inhibition of Fungal Growth) DownstreamEffector2->CellularResponse

Caption: Hypothetical signaling pathway for this compound.

Caption: Workflow for troubleshooting low in vivo efficacy.

strategy_selection Start Compound has Poor Aqueous Solubility LogP LogP > 3? Start->LogP MeltingPoint High Melting Point? LogP->MeltingPoint No Lipid Lipid-Based Formulation (e.g., SEDDS) LogP->Lipid Yes SolidDispersion Amorphous Solid Dispersion MeltingPoint->SolidDispersion Yes ParticleSize Particle Size Reduction MeltingPoint->ParticleSize No

Caption: Decision tree for selecting a bioavailability strategy.

References

Validation & Comparative

Comparative Analysis of MoTPS1-IN-1 and Other MoTPS1 Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of MoTPS1-IN-1 and other inhibitors targeting MoTPS1, a crucial enzyme in the fungal pathogen Magnaporthe oryzae. This document summarizes the available quantitative data, presents detailed experimental protocols for key assays, and visualizes relevant biological pathways to aid in the evaluation and selection of MoTPS1 inhibitors for further investigation.

Introduction to MoTPS1 as a Target

Trehalose-6-phosphate synthase 1 (TPS1) is a key enzyme in the biosynthesis of trehalose, a sugar that plays a vital role in the development and pathogenicity of the rice blast fungus, Magnaporthe oryzae. MoTPS1 is essential for appressorium formation, the specialized infection structure used by the fungus to penetrate host tissues. Inhibition of MoTPS1 represents a promising strategy for the development of novel antifungal agents to control rice blast disease. This compound, also known as compound j11, has been identified as a potent inhibitor of this enzyme, acting through interaction with the Glu396 residue.

Quantitative Comparison of MoTPS1 Inhibitors

Currently, publicly available literature lacks a comprehensive head-to-head comparison of a wide range of MoTPS1 inhibitors with their corresponding IC50 or Ki values against the Magnaporthe oryzae enzyme. However, information on some compounds that interfere with trehalose metabolism or related pathways provides a basis for future comparative studies.

InhibitorTarget PathwayReported IC50/ActivityNotes
This compound (j11) MoTPS1Specific IC50 value not yet publicly available, but reported to have substantially greater inhibitory activity against MoTPS1 than its analog VS-10.Interacts with Glu396 of MoTPS1.
Validamycin A TrehalaseNot a direct MoTPS1 inhibitor, but affects trehalose metabolism.
Polyoxin B Chitin SynthaseIC50 = 0.08 mMPrimarily a chitin synthase inhibitor, but included for context on antifungal compounds.
Validoxylamine A Trehalose-6-Phosphate SynthaseKnown inhibitor of TPS.

Experimental Protocols

Detailed and standardized protocols are crucial for the accurate assessment and comparison of inhibitor potency. Below are generalized protocols for key experiments in the evaluation of MoTPS1 inhibitors.

Biochemical Assay: MoTPS1 Enzyme Inhibition Assay

This assay directly measures the enzymatic activity of MoTPS1 in the presence of an inhibitor.

Materials:

  • Purified recombinant MoTPS1 enzyme

  • Substrates: UDP-glucose and Glucose-6-phosphate

  • Assay Buffer: e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM DTT

  • Detection Reagent: e.g., a coupled enzyme system to measure UDP production (e.g., pyruvate kinase/lactate dehydrogenase with NADH) or a phosphodiesterase to measure pyrophosphate.

  • Test Inhibitor (e.g., this compound)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a reaction mixture containing assay buffer, UDP-glucose, and Glucose-6-phosphate in each well of a 96-well plate.

  • Add varying concentrations of the test inhibitor to the wells. Include a control with no inhibitor.

  • Initiate the reaction by adding the purified MoTPS1 enzyme to each well.

  • Incubate the plate at a constant temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes).

  • Stop the reaction (e.g., by adding EDTA or by heat inactivation).

  • Add the detection reagent and measure the signal (e.g., absorbance at 340 nm for the NADH-coupled assay) using a microplate reader.

  • Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Assay: Fungal Growth Inhibition Assay

This assay assesses the effect of the inhibitor on the growth of Magnaporthe oryzae.

Materials:

  • Magnaporthe oryzae wild-type strain

  • Liquid culture medium (e.g., Complete Medium)

  • Test Inhibitor

  • 96-well microplate

  • Microplate reader or spectrophotometer

Procedure:

  • Prepare a spore suspension of M. oryzae.

  • In a 96-well plate, add liquid culture medium to each well.

  • Add serial dilutions of the test inhibitor to the wells. Include a no-inhibitor control.

  • Inoculate each well with the M. oryzae spore suspension.

  • Incubate the plate at an appropriate temperature (e.g., 28°C) for a period of time (e.g., 48-72 hours).

  • Measure the fungal growth by reading the optical density (OD) at a specific wavelength (e.g., 600 nm) using a microplate reader.

  • Calculate the percentage of growth inhibition and determine the minimum inhibitory concentration (MIC) or IC50 value.

Signaling Pathways and Experimental Workflows

Understanding the signaling pathways involving MoTPS1 and the workflows for inhibitor characterization is essential for a comprehensive analysis.

MoTPS1_Signaling_Pathway cluster_upstream Upstream Signals cluster_pathway MoTPS1 Pathway cluster_downstream Downstream Effects Nutrient Availability Nutrient Availability MoTPS1 MoTPS1 Nutrient Availability->MoTPS1 Stress Conditions Stress Conditions Stress Conditions->MoTPS1 Trehalose-6-Phosphate Trehalose-6-Phosphate MoTPS1->Trehalose-6-Phosphate Trehalose Trehalose Trehalose-6-Phosphate->Trehalose Appressorium Formation Appressorium Formation Trehalose->Appressorium Formation Cell Wall Integrity Cell Wall Integrity Trehalose->Cell Wall Integrity Pathogenicity Pathogenicity Appressorium Formation->Pathogenicity

Caption: Simplified signaling pathway of MoTPS1 in Magnaporthe oryzae.

Caption: General workflow for screening and identifying MoTPS1 inhibitors.

Conclusion

This compound presents a promising starting point for the development of novel fungicides against Magnaporthe oryzae. However, a comprehensive understanding of its performance relative to other inhibitors requires further investigation. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to conduct standardized comparative analyses, facilitating the identification and optimization of potent and specific MoTPS1 inhibitors for the control of rice blast disease. The lack of extensive public data on a range of MoTPS1 inhibitors highlights a critical area for future research in the field of antifungal drug discovery.

MoTPS1-IN-1: A Novel Antifungal Agent Targeting Rice Blast

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers on the efficacy and mechanism of MoTPS1-IN-1, a novel inhibitor of Trehalose-6-Phosphate Synthase (TPS1) in Magnaporthe oryzae.

This guide provides a comprehensive overview of this compound, a potential new fungicide for the control of rice blast disease caused by the fungus Magnaporthe oryzae. The information is based on the initial discovery and characterization of this compound. It should be noted that while this compound has shown significant antifungal activity, direct comparative studies with commercial fungicides are not yet available in the published literature.

Overview of this compound

This compound, also identified as compound j11, is a novel isopropanolamine inhibitor of the enzyme Trehalose-6-Phosphate Synthase 1 (MoTPS1) in Magnaporthe oryzae.[1][2] This enzyme is crucial for the biosynthesis of trehalose, a sugar that plays a vital role in the fungus's ability to cause infection, particularly in the development of the appressorium—a specialized structure used to penetrate the host plant tissue. By targeting MoTPS1, this compound presents a unique mechanism of action that differs from many existing commercial fungicides.[1][2]

Efficacy and Mechanism of Action of this compound

Studies have shown that this compound exhibits significant inhibitory activity against MoTPS1 and the pathogenicity of M. oryzae.[1][2] Its mechanism of action involves impeding the infection process in several ways:

  • Decreased Sporulation: It reduces the production of fungal spores, which are essential for the spread of the disease.

  • Conidial Killing: It has been observed to kill a portion of the conidia (asexual spores).

  • Interference with Appressorial Turgor Pressure: By inhibiting trehalose synthesis, it disrupts the accumulation of turgor pressure within the appressorium, which is necessary for the mechanical penetration of the rice leaf cuticle.[1]

Molecular simulations have indicated that this compound binds to the MoTPS1 enzyme through electrostatic interactions with the amino acid residue Glu396.[1][2]

Comparative Efficacy Data

As of the latest available research, there is no published quantitative data directly comparing the efficacy of this compound with commercial fungicides. The initial studies focused on its discovery, mechanism, and in-vitro and in-planta activity against M. oryzae. Therefore, a direct comparison in the form of a data table is not possible at this time.

Experimental Protocols

The following are summaries of the experimental protocols used in the initial characterization of this compound.

In Vitro MoTPS1 Inhibition Assay
  • Objective: To determine the inhibitory activity of this compound against the MoTPS1 enzyme.

  • Methodology:

    • The MoTPS1 enzyme is expressed and purified.

    • The enzymatic reaction is initiated by adding the substrates (glucose-6-phosphate and UDP-glucose) to a reaction buffer containing the purified MoTPS1 enzyme.

    • Different concentrations of this compound are added to the reaction mixture.

    • The reaction is incubated, and the amount of product (trehalose-6-phosphate) is quantified using a suitable method, such as ion-pair chromatography (IPC).

    • The half-maximal inhibitory concentration (IC50) is calculated to represent the potency of the inhibitor.

Magnaporthe oryzae Pathogenicity Assay (Leaf Inoculation)
  • Objective: To evaluate the effect of this compound on the ability of M. oryzae to infect rice leaves.

  • Methodology:

    • Rice seedlings are grown to a susceptible stage.

    • A spore suspension of M. oryzae is prepared.

    • The spore suspension is mixed with different concentrations of this compound or a control solution.

    • The rice leaves are inoculated with the treated spore suspension.

    • The inoculated plants are maintained in a high-humidity environment to promote infection.

    • Disease symptoms (lesion formation) are observed and quantified after a specific incubation period.

    • The effective concentration for 50% disease control (EC50) is determined.

Visualizations

Signaling Pathway of MoTPS1 in Magnaporthe oryzae Pathogenicity

MoTPS1_Pathway cluster_Fungus Magnaporthe oryzae cluster_Host Rice Plant G6P Glucose-6-Phosphate MoTPS1 MoTPS1 G6P->MoTPS1 UDPG UDP-Glucose UDPG->MoTPS1 T6P Trehalose-6-Phosphate MoTPS1->T6P Trehalose Trehalose T6P->Trehalose Appressorium Appressorium Formation Trehalose->Appressorium Turgor Turgor Pressure Generation Appressorium->Turgor Penetration Host Penetration Turgor->Penetration Infection Rice Blast Disease Penetration->Infection MoTPS1_IN_1 This compound MoTPS1_IN_1->MoTPS1 Inhibits

Caption: Mechanism of this compound in inhibiting M. oryzae pathogenicity.

General Experimental Workflow for Fungicide Screening

Fungicide_Screening_Workflow cluster_0 In Vitro Screening cluster_1 In Planta Screening cluster_2 Mechanism of Action Studies cluster_3 Lead Optimization A Target Enzyme Assay (e.g., MoTPS1 inhibition) D Detached Leaf Assay A->D B Mycelial Growth Inhibition Assay B->D C Spore Germination Assay C->D E Whole Plant Assay (Preventive/Curative) D->E F Microscopy (Appressorium formation) E->F G Molecular Docking E->G H Optimized Candidate F->H G->H

Caption: A generalized workflow for the screening and development of novel fungicides.

References

Comparative Analysis of Antifungal Agents for the Management of Rice Blast (Magnaporthe oryzae)

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

Note on MoTPS1-IN-1: As of the latest literature review, specific data regarding the in vivo validation and antifungal activity of a compound designated "this compound" against Magnaporthe oryzae is not publicly available. Therefore, this guide provides a comparative framework using established and alternative antifungal agents to serve as a benchmark for evaluating novel compounds like this compound. The methodologies and data presented here offer a roadmap for the validation of new chemical entities targeting rice blast disease.

This guide offers an objective comparison of the performance of selected antifungal agents against Magnaporthe oryzae, the causative agent of rice blast, one of the most destructive diseases affecting rice production globally. The agents compared include a strobilurin fungicide (Azoxystrobin), a triazole fungicide (Tebuconazole), and a biocontrol agent (Bacillus subtilis).

Data Presentation: In Vitro and In Vivo Efficacy

The following tables summarize the quantitative data on the efficacy of the selected antifungal agents against Magnaporthe oryzae.

Table 1: In Vitro Mycelial Growth Inhibition of Magnaporthe oryzae

Antifungal AgentConcentrationMycelial Growth Inhibition (%)Reference
Azoxystrobin 1000 ppm70.52%[1]
Tebuconazole 500 ppm100%[1]
Tebuconazole + Trifloxystrobin Not SpecifiedSignificantly reduced disease severity[2]
Bacillus subtilis G5 Co-culture98.07% - 99.16%[3]
Bacillus subtilis UD1022 Dual Culture62.9%[4]

Table 2: In Vivo Disease Control of Rice Blast (Magnaporthe oryzae)

Antifungal AgentApplication MethodDisease Control Efficacy (%)Reference
Azoxystrobin + Tebuconazole Foliar SprayEffective in managing blast diseases[5]
Trifloxystrobin + Tebuconazole Foliar Spray69.32% reduction in leaf blast[6]
Bacillus subtilis GB519 Foliar Spray (Field)62.1% - 75.6%[7]
Bacillus subtilis G5 Potted Plants66.81% protection[3]
Bacillus subtilis BJ-1 Seed Treatment>70% disease reduction[8]

Mandatory Visualization

Below are diagrams illustrating key signaling pathways affected by the chemical fungicides and a typical experimental workflow for in vivo validation.

experimental_workflow cluster_preparation Preparation Stage cluster_application Application Stage cluster_infection Infection Stage cluster_incubation Incubation & Observation cluster_analysis Data Analysis p1 Rice Seedling Cultivation (e.g., 2-3 week old susceptible variety) a1 Fungicide Application (Foliar spray of test compounds, positive control, and negative control) p1->a1 p2 Pathogen Culture (M. oryzae spore suspension, e.g., 1x10^5 spores/mL) i1 Pathogen Inoculation (Spray inoculation with M. oryzae spore suspension) p2->i1 p3 Antifungal Compound Preparation (Test compound and controls at desired concentrations) p3->a1 a1->i1 24h pre-inoculation (protective assay) o1 Incubation (High humidity chamber, 25-28°C, initial dark period followed by photoperiod) i1->o1 o2 Disease Scoring (Assess lesion type and number at specified days post-inoculation, e.g., 7 dpi) o1->o2 d1 Calculate Disease Severity Index and Control Efficacy o2->d1

In Vivo Antifungal Assay Workflow

tebuconazole_pathway cluster_ergosterol Ergosterol Biosynthesis Pathway AcetylCoA Acetyl-CoA Squalene Squalene AcetylCoA->Squalene Multiple Steps Lanosterol Lanosterol Squalene->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol 14-alpha-demethylase (CYP51) Membrane Fungal Cell Membrane Ergosterol->Membrane Incorporation Tebuconazole Tebuconazole Tebuconazole->Inhibition Inhibition->Lanosterol Inhibition

Tebuconazole's Mechanism of Action

azoxystrobin_pathway cluster_etc Mitochondrial Electron Transport Chain ComplexI Complex I (NADH Dehydrogenase) CoQ Coenzyme Q (Ubiquinone) ComplexI->CoQ ComplexII Complex II (Succinate Dehydrogenase) ComplexII->CoQ ComplexIII Complex III (Cytochrome bc1) CoQ->ComplexIII e- transfer CytC Cytochrome c ComplexIII->CytC e- transfer ComplexIV Complex IV (Cytochrome c Oxidase) CytC->ComplexIV ATP_Synthase Complex V (ATP Synthase) ComplexIV->ATP_Synthase ATP ATP (Energy) ATP_Synthase->ATP Azoxystrobin Azoxystrobin Azoxystrobin->Inhibition Inhibition->ComplexIII Inhibition at Qo site

Azoxystrobin's Mechanism of Action

Experimental Protocols

In Vitro Antifungal Assay (Mycelial Growth Inhibition)

This protocol is adapted from methodologies used to assess the efficacy of fungicides against M. oryzae.[9]

  • Media Preparation: Prepare Potato Dextrose Agar (PDA) and sterilize by autoclaving.

  • Fungicide Incorporation: Once the PDA has cooled to approximately 50-60°C, add the test compound (e.g., Azoxystrobin, Tebuconazole) to achieve the desired final concentrations (e.g., 500 ppm, 1000 ppm). For biocontrol agents, a dual culture assay is typically used where the antagonist is streaked on one side of the plate.

  • Pouring Plates: Pour the amended PDA into sterile petri dishes and allow them to solidify.

  • Inoculation: Place a mycelial plug (e.g., 5 mm diameter) from the edge of an actively growing M. oryzae culture onto the center of each PDA plate.

  • Incubation: Incubate the plates at 28°C.

  • Data Collection: Measure the radial growth of the fungal colony daily until the mycelium in the control plates (without fungicide) reaches the edge of the plate.

  • Calculation: Calculate the percentage of mycelial growth inhibition using the formula:

    • Inhibition (%) = [(C - T) / C] x 100

    • Where C is the average diameter of the fungal colony in the control group, and T is the average diameter of the fungal colony in the treatment group.

In Vivo Antifungal Assay (Rice Seedling Spray Inoculation)

This protocol outlines a standard procedure for evaluating the protective efficacy of antifungal compounds against rice blast in a controlled environment.[10]

  • Plant Growth: Grow a susceptible rice variety (e.g., CO-39) in pots under greenhouse conditions for 3-4 weeks until the three- to four-leaf stage.

  • Preparation of Inoculum: Culture M. oryzae on a suitable medium (e.g., oatmeal agar) to induce sporulation. Harvest conidia by flooding the plates with sterile distilled water and scraping the surface. Filter the suspension and adjust the concentration to approximately 1 x 10^5 conidia/mL.

  • Fungicide Application: Prepare aqueous solutions of the test compounds at the desired concentrations. Commercially formulated fungicides can be used as positive controls. A solution without the active ingredient serves as the negative control. Spray the rice seedlings with the respective treatments until runoff.

  • Inoculation: After the sprayed solution has dried on the leaves (typically 24 hours for a protective assay), inoculate the seedlings by spraying them with the M. oryzae conidial suspension.

  • Incubation: Place the inoculated plants in a dark, humid chamber at 25-28°C for the initial 24 hours to facilitate infection. Subsequently, move them to a growth chamber with a photoperiod (e.g., 12 hours light/12 hours dark) and high humidity for 5-7 days.

  • Disease Assessment: Score the disease severity based on the number and type of lesions on the leaves using a standard 0-9 scale.

  • Data Analysis: Calculate the percent disease control (PDC) using the formula:

    • PDC (%) = [(Disease severity in control - Disease severity in treatment) / Disease severity in control] x 100

Mechanisms of Action

  • Azoxystrobin: This strobilurin fungicide acts by inhibiting mitochondrial respiration.[11] It specifically binds to the Quinone outside (Qo) site of the cytochrome bc1 complex (Complex III) in the mitochondrial electron transport chain. This blockage prevents ATP synthesis, thereby depriving the fungal cells of the energy required for germination and mycelial growth.[11][12]

  • Tebuconazole: As a triazole fungicide, tebuconazole disrupts the synthesis of ergosterol, a vital component of the fungal cell membrane. It specifically inhibits the enzyme lanosterol 14-alpha-demethylase, which is crucial for the conversion of lanosterol to ergosterol.[13][14] The depletion of ergosterol and accumulation of toxic sterol precursors compromise the integrity and function of the fungal cell membrane.[14]

  • Bacillus subtilis: This bacterium functions as a biocontrol agent through multiple modes of action. It can directly antagonize the growth of M. oryzae by producing antifungal compounds. Additionally, it can induce systemic resistance in the rice plant, priming the plant's defense mechanisms to better withstand pathogen attack.[4] Some strains can also compete for nutrients and space, further limiting the growth of the pathogen.

References

A Comparative Analysis of the Toxicological Profiles of MoTPS1-IN-1 and Fluconazole

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the toxicological profiles of the novel investigational agent MoTPS1-IN-1, a selective CTP Synthase 1 (CTPS1) inhibitor, and the widely used antifungal drug, fluconazole. This comparison is based on available preclinical and clinical data for selective CTPS1 inhibitors as a proxy for this compound and established toxicological data for fluconazole.

Disclaimer: Direct comparative toxicity studies between this compound and fluconazole are not publicly available. The information presented for this compound is based on data from other selective CTPS1 inhibitors, such as STP938 and STP-B, and should be interpreted with caution.

Executive Summary

This compound, as a representative of the new class of selective CTPS1 inhibitors, is being developed for applications in oncology and potentially autoimmune diseases. Its mechanism of action, the targeted inhibition of de novo pyrimidine synthesis in specific cell populations, suggests a potential for a more favorable safety profile compared to broadly acting cytotoxic agents. Fluconazole, a triazole antifungal, has a long history of clinical use and a well-characterized toxicity profile, with hepatotoxicity being the most significant concern. This guide synthesizes available data to facilitate a preliminary comparison of their toxicities.

Data Presentation: Quantitative Toxicity Comparison

The following table summarizes the available quantitative toxicity data for a representative selective CTPS1 inhibitor (STP938) and fluconazole. It is important to note the different contexts of this data: STP938 is an investigational drug with limited public toxicity data, primarily from preclinical and early clinical studies in oncology, while fluconazole is an established drug with extensive toxicological information.

ParameterThis compound (as represented by STP938/STP-B)FluconazoleReference
In Vitro Cytotoxicity (IC50) Nanomolar range for inhibition of proliferation in lymphoid cancer cell lines.IC50 >100 mg/L (>326 µmol/L) against murine and human granulocyte-macrophage progenitor cells. Statistically significant reduction in Vero cell viability at 2612.1µM.[1][2][3]
Acute Oral Toxicity (LD50) Data not publicly available. Preclinical studies of STP938 suggest a favorable safety profile.[4]Oral LD50: 1,271 mg/kg (rat), 1,273 mg/kg (mouse).[5][5]
Clinical Toxicity For STP938, no dose-limiting toxicities were observed in the first cohort of 3 patients in a Phase 1/2 study for B or T cell lymphoma.[6][7]The most common adverse effects include headache, nausea, and abdominal pain. Rare but serious cases of hepatic toxicity have been reported.[8][6][7][8]

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz, illustrate the mechanisms of action of this compound (representing CTPS1 inhibitors) and fluconazole.

MOTPS1_Pathway cluster_Pyrimidine De Novo Pyrimidine Synthesis UTP UTP CTPS1 CTPS1 UTP->CTPS1 CTP CTP DNA_RNA DNA & RNA Synthesis CTP->DNA_RNA CTPS1->CTP Glutamine, ATP MoTPS1_IN_1 This compound MoTPS1_IN_1->CTPS1

Mechanism of this compound

Fluconazole_Pathway cluster_Ergosterol Fungal Ergosterol Biosynthesis Lanosterol Lanosterol CYP51 Lanosterol 14-α-demethylase (CYP51) Lanosterol->CYP51 Ergosterol Ergosterol Fungal_Membrane Fungal Cell Membrane Integrity Ergosterol->Fungal_Membrane CYP51->Ergosterol Fluconazole Fluconazole Fluconazole->CYP51

Mechanism of Fluconazole

Experimental Protocols

The following are generalized protocols for key toxicological assessments. Specific parameters would be adapted for the compound being tested.

In Vitro Cytotoxicity Assay (e.g., MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compound (e.g., this compound or fluconazole) and control vehicle.

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).[9]

In Vivo Acute Oral Toxicity Study (Rodent Model)

This study is designed to determine the short-term toxicity of a single oral dose of a substance. It is typically conducted according to OECD Guideline 423.[10]

  • Animal Selection: Use healthy, young adult rodents (e.g., rats or mice) of a single strain.[11]

  • Acclimatization: Acclimatize the animals to the laboratory conditions for at least 5 days before the study.

  • Dosing: Administer the test substance by oral gavage at various dose levels to different groups of animals. A control group receives the vehicle only.

  • Observation: Observe the animals for mortality, clinical signs of toxicity, and changes in body weight at regular intervals for at least 14 days.[11]

  • Necropsy: At the end of the observation period, perform a gross necropsy on all animals.

  • Data Analysis: Analyze the data to determine the LD50 (the dose that is lethal to 50% of the test animals).

Discussion and Conclusion

The comparison of the toxicological profiles of this compound (as represented by selective CTPS1 inhibitors) and fluconazole reveals significant differences rooted in their distinct mechanisms of action and therapeutic indications.

This compound and Selective CTPS1 Inhibitors: The high selectivity for CTPS1 over its isoform CTPS2 is a key feature that is expected to contribute to a favorable safety profile.[12] CTPS1 is essential for lymphocyte proliferation, while most other cell types can rely on CTPS2 for CTP synthesis.[12] This suggests that the toxicity of CTPS1 inhibitors may be primarily directed towards rapidly dividing lymphocytes, which is the intended therapeutic effect in oncology and autoimmune diseases. The observation of nanomolar IC50 values against cancer cell lines, coupled with a lack of reported dose-limiting toxicities in early clinical trials for STP938, supports the potential for a wider therapeutic window.[1][6]

Fluconazole: As a widely used antifungal, fluconazole's toxicity is well-documented. Its primary mechanism involves the inhibition of a fungal-specific enzyme, which generally results in low toxicity to mammalian cells.[13] However, off-target effects, particularly on liver enzymes, can lead to hepatotoxicity.[13][14] This is the most significant clinical concern with fluconazole use and requires monitoring in susceptible patients. The acute oral LD50 values in rodents are relatively high, indicating low acute toxicity.[5]

References

Cross-Validation of a Novel Tps1 Inhibitor's Mechanism of Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of a novel, water-soluble inhibitor of trehalose-6-phosphate synthase (Tps1), referred to in literature as 4456dh , against its precursor and other known inhibitors. The compound, initially identified as SJ6675 from a high-throughput screen, was optimized for improved solubility and potency. This document summarizes the experimental data validating its mechanism of action and compares its performance with other relevant compounds. The user's query for "MoTPS1-IN-1" likely refers to this molecule, which represents a promising lead for novel antifungal therapeutics.

Executive Summary

Trehalose biosynthesis is a critical pathway for the survival and virulence of many fungal pathogens, making its enzymes attractive targets for antifungal drug development. The enzyme trehalose-6-phosphate synthase (Tps1) is a key player in this pathway. The inhibitor 4456dh has been shown to effectively target Tps1, leading to a fungicidal effect, particularly at elevated temperatures that mimic febrile conditions in a host. This guide details the biochemical and cellular assays used to validate the mechanism of action of 4456dh and provides a comparison with its precursor, SJ6675, and another reported Tps1 inhibitor, closantel.

Comparative Performance of Tps1 Inhibitors

The following tables summarize the available quantitative data for 4456dh and its precursor SJ6675. Direct comparative data for other inhibitors under the same experimental conditions is limited in the reviewed literature.

Inhibitor Target Organism/Enzyme Binding Affinity (Kd) Enzyme Inhibition Minimum Inhibitory Concentration (MIC80) Reference
4456dh Candida albicans Tps1 (CaTps1)7.1 µM~30% inhibition at 1 mM4.8 mM at 42°C[1][2]
Cryptococcus neoformans Tps1 (CnTps1)33.4 µM~30% inhibition at 1 mM7 mM at 37°C[1][2]
Candida auris3.5 mM at 39°C[3]
Candida glabrata7.8 µM at 42°C[2]
SJ6675 Candida albicans Tps1 (CaTps1)Not ReportedLead compound, less potent than 4456dhNot Reported[4]
Closantel Cryptococcus neoformansNot ReportedPotent in vitro activityNot Reported[4]

Note: The inhibitory activity of closantel was found to be ineffective in murine models.

Mechanism of Action: Targeting the Tps1 Substrate-Binding Pocket

Structural and biochemical studies have confirmed that 4456dh acts by directly binding to the substrate-binding pocket of Tps1. This competitive inhibition prevents the binding of the natural substrates, UDP-glucose and glucose-6-phosphate, thereby halting the synthesis of trehalose-6-phosphate. The crystal structure of Candida albicans Tps1 in complex with the inhibitor has validated this binding mode.

cluster_Tps1 Tps1 Enzyme UDP-glucose UDP-glucose Tps1_active_site Substrate-Binding Pocket UDP-glucose->Tps1_active_site Glucose-6-phosphate Glucose-6-phosphate Glucose-6-phosphate->Tps1_active_site Trehalose-6-phosphate Trehalose-6-phosphate (Product) Tps1_active_site->Trehalose-6-phosphate Catalysis Inhibition Inhibition 4456dh 4456dh (Inhibitor) 4456dh->Tps1_active_site Binding Synthesis Synthesis

Mechanism of Tps1 Inhibition by 4456dh.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Tps1 Inhibition Assay (UDP Transcreener® FP Assay)

This high-throughput screening assay quantifies Tps1 activity by detecting the production of UDP. The assay relies on a competitive fluorescence polarization (FP) immunoassay.

Workflow:

cluster_workflow UDP Transcreener FP Assay Workflow Step1 1. Tps1 Enzyme Reaction: Incubate Tps1 with substrates (UDP-glucose, G6P) and test inhibitor. Step2 2. UDP Detection: Add UDP Detection Mixture containing UDP² Antibody and a fluorescent tracer. Step1->Step2 Step3 3. Competitive Binding: Enzymatically produced UDP displaces the tracer from the antibody. Step2->Step3 Step4 4. Fluorescence Polarization Measurement: Displaced tracer tumbles freely, causing a decrease in FP signal. Step3->Step4 Step5 5. Data Analysis: Quantify Tps1 inhibition by measuring the change in FP. Step4->Step5

Workflow for the Tps1 Inhibition Assay.

Protocol:

  • Enzyme Reaction:

    • Prepare a reaction mixture containing recombinant Tps1 enzyme, UDP-glucose, and glucose-6-phosphate in an appropriate buffer.

    • Add the test compound (e.g., 4456dh) at various concentrations.

    • Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C) for a defined period.

  • Detection:

    • Stop the enzyme reaction by adding a detection mixture containing a UDP-specific antibody and a fluorescently labeled UDP tracer (UDP-Alexa Fluor conjugate).

    • Incubate at room temperature to allow for binding equilibrium.

  • Measurement:

    • Measure the fluorescence polarization using a suitable plate reader. A decrease in polarization indicates a higher concentration of UDP, and thus higher enzyme activity.

  • Analysis:

    • Calculate the percent inhibition by comparing the FP signal in the presence of the inhibitor to the control (no inhibitor).

    • Determine the IC50 value by fitting the dose-response data to a suitable model.

Fungal Trehalose Content Assay

This assay measures the intracellular trehalose concentration in fungal cells following treatment with an inhibitor.

Protocol:

  • Cell Culture and Treatment:

    • Grow fungal cells (e.g., Candida albicans) to the mid-log phase.

    • Treat the cells with the test inhibitor (e.g., 4456dh) at a sub-lethal concentration for a specified duration. Include an untreated control.

  • Trehalose Extraction:

    • Harvest the cells by centrifugation.

    • Resuspend the cell pellet in 0.25 M sodium carbonate.

    • Incubate at 95°C for 2 hours to extract trehalose.

    • Neutralize the extract with 1 M acetic acid and buffer with 0.25 M sodium acetate (pH 5.2).

  • Enzymatic Digestion:

    • Treat an aliquot of the extract with trehalase enzyme overnight at 37°C to hydrolyze trehalose into glucose.

  • Glucose Quantification:

    • Measure the glucose concentration in the trehalase-treated sample using a commercial glucose oxidase assay kit.

    • Measure the background glucose in an untreated aliquot of the extract.

  • Calculation:

    • Subtract the background glucose from the total glucose to determine the amount of glucose derived from trehalose.

    • Calculate the trehalose concentration based on the stoichiometry of the hydrolysis reaction (1 mole of trehalose yields 2 moles of glucose).

Fungal Cell Viability Assay (MTT Assay)

This colorimetric assay assesses cell viability based on the metabolic activity of the cells.

Protocol:

  • Cell Culture and Treatment:

    • Prepare a suspension of fungal cells and expose them to a serial dilution of the test inhibitor in a 96-well plate.

    • Include positive (no inhibitor) and negative (heat-killed cells) controls.

    • Incubate under appropriate growth conditions for a defined period (e.g., 48 hours).

  • MTT Addition:

    • Add a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well.

    • Incubate for several hours to allow viable cells to reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Add a solubilization solution (e.g., acidified isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Read the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Analysis:

    • Calculate the percentage of viable cells by comparing the absorbance of the treated wells to the positive control.

    • Determine the MIC (Minimum Inhibitory Concentration) or MFC (Minimum Fungicidal Concentration) based on the reduction in viability.

Conclusion

The collective evidence from biochemical, structural, and cellular assays strongly supports the mechanism of action of 4456dh as a direct inhibitor of Tps1. By occupying the substrate-binding pocket, 4456dh effectively blocks the trehalose biosynthesis pathway, leading to fungal cell death, particularly under conditions of thermal stress. This targeted approach, coupled with its improved solubility, positions 4456dh as a promising candidate for further preclinical development as a novel antifungal agent. The experimental protocols detailed in this guide provide a framework for the continued investigation and cross-validation of this and other Tps1 inhibitors.

References

Head-to-head comparison of MoTPS1-IN-1 and VS-10 inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

A note on the comparator: The term "VS-10 inhibitor" is ambiguous and does not correspond to a specific, publicly documented inhibitor in the scientific literature as of November 2025. Searches for "VS-10 inhibitor" yield information on a variety of unrelated inhibitors, including those targeting IL-10, PDE10, and Mps1 kinase. Without a specific molecular target or compound name, a direct head-to-head comparison with MoTPS1-IN-1 is not feasible.

Therefore, this guide will provide a comprehensive overview of this compound, including its mechanism of action, available data, and detailed experimental protocols for its characterization. Additionally, a template for a comparative analysis is provided to enable researchers to conduct their own head-to-head comparisons once a relevant alternative inhibitor is identified.

This compound: A Profile

This compound is a novel small molecule inhibitor targeting MoTPS1 (Magnaporthe oryzae Trehalose-6-Phosphate Synthase 1), an enzyme essential for the pathogenicity of the rice blast fungus, Magnaporthe oryzae. It has demonstrated potent antifungal activity and is also being investigated for its potential anti-inflammatory properties.

Biochemical Properties and Mechanism of Action

This compound functions as an antifungal agent by directly inhibiting the MoTPS1 enzyme. This inhibition is achieved through a specific interaction with the glutamate residue at position 396 (Glu396) within the enzyme's active site. By blocking the activity of MoTPS1, the inhibitor disrupts the synthesis of trehalose, a sugar crucial for the fungus's ability to withstand environmental stress and successfully infect its host. This disruption of a key metabolic pathway ultimately inhibits the pathogenicity of M. oryzae.[1]

Beyond its antifungal effects, this compound has been noted for its potential anti-inflammatory activity, making it a tool compound for studying conditions such as ulcerative colitis.[2][3] The precise mechanism of its anti-inflammatory action is still under investigation.

MoTPS1_Inhibition_Pathway MoTPS1_IN_1 This compound MoTPS1 MoTPS1 Enzyme (Glu396) MoTPS1_IN_1->MoTPS1 Inhibits Inflammation Inflammation MoTPS1_IN_1->Inflammation Modulates Trehalose_Synthesis Trehalose Synthesis MoTPS1->Trehalose_Synthesis Catalyzes Fungal_Pathogenicity Fungal Pathogenicity (M. oryzae) Trehalose_Synthesis->Fungal_Pathogenicity Enables Anti_Inflammatory_Effect Anti-Inflammatory Effect Inflammation->Anti_Inflammatory_Effect Leads to

Caption: Mechanism of action for this compound.

Quantitative Data Summary

A comprehensive search of publicly available data did not yield specific quantitative metrics such as IC50 or Ki values for this compound. The following table summarizes the available biochemical information.

ParameterThis compoundVS-10 (Hypothetical Comparator)
Target(s) MoTPS1Data not available
Mechanism of Action Interaction with Glu396 of MoTPS1, inhibiting trehalose synthesis.[1]Data not available
Molecular Formula C23H27F3N2O4Data not available
CAS Number 2991072-02-5Data not available
Reported Biological Activity Antifungal against M. oryzae[1], potential anti-inflammatory.[2][3]Data not available

Experimental Protocols

Detailed experimental protocols for the key assays used to characterize this compound are provided below. These can be adapted to evaluate other inhibitors.

Antifungal Activity Assay (Broth Microdilution)

This protocol is designed to determine the Minimum Inhibitory Concentration (MIC) of this compound against a fungal pathogen.

Antifungal_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare serial dilutions of this compound C Inoculate microplate wells containing inhibitor dilutions A->C B Prepare fungal inoculum B->C D Incubate at optimal temperature and duration C->D E Measure fungal growth (e.g., OD600) D->E F Determine MIC (lowest concentration with no visible growth) E->F

Caption: Workflow for the antifungal activity assay.

Methodology:

  • Preparation of Inhibitor Stock: Dissolve this compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

  • Serial Dilutions: Perform serial two-fold dilutions of the inhibitor stock in a 96-well microtiter plate using an appropriate broth medium (e.g., Potato Dextrose Broth).

  • Inoculum Preparation: Prepare a standardized suspension of fungal spores or cells from a fresh culture. Adjust the concentration to a predefined level (e.g., 1 x 10^5 cells/mL).

  • Inoculation: Add the fungal inoculum to each well of the microtiter plate containing the inhibitor dilutions. Include positive (no inhibitor) and negative (no inoculum) controls.

  • Incubation: Incubate the plate at the optimal growth temperature for the fungus (e.g., 28°C) for a specified period (e.g., 48-72 hours).

  • MIC Determination: After incubation, visually inspect the wells for fungal growth or measure the optical density at 600 nm (OD600) using a microplate reader. The MIC is the lowest concentration of the inhibitor that prevents visible growth.

In Vitro Anti-Inflammatory Activity Assay (LPS-Stimulated Macrophages)

This protocol assesses the ability of this compound to reduce the production of pro-inflammatory cytokines in a cellular model of inflammation.

Anti_Inflammatory_Assay_Workflow cluster_cell_prep Cell Culture cluster_treatment Treatment cluster_measurement Measurement & Analysis P1 Culture and differentiate THP-1 monocytes to macrophages P2 Pre-treat macrophages with This compound dilutions P1->P2 P3 Stimulate with LPS to induce inflammation P2->P3 P4 Collect supernatant and measure cytokine levels (e.g., ELISA) P3->P4 P5 Determine dose-dependent inhibition of cytokine release P4->P5

Caption: Workflow for the in vitro anti-inflammatory assay.

Methodology:

  • Cell Culture and Differentiation: Culture human monocytic THP-1 cells and differentiate them into macrophages by treating with phorbol 12-myristate 13-acetate (PMA) for 48 hours.

  • Inhibitor Treatment: Replace the medium with fresh medium containing various concentrations of this compound. Incubate for 1-2 hours.

  • Inflammatory Stimulation: Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response. Include an untreated control and a vehicle control (DMSO).

  • Incubation: Incubate the cells for a period sufficient to allow for cytokine production (e.g., 24 hours).

  • Cytokine Measurement: Collect the cell culture supernatant and measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.

  • Data Analysis: Calculate the percentage of cytokine inhibition for each concentration of this compound relative to the LPS-stimulated control. Determine the IC50 value if a dose-response relationship is observed.

Template for Head-to-Head Comparison

To facilitate a direct comparison of this compound with a relevant alternative inhibitor (referred to here as "Comparator X"), researchers can utilize the following template.

Comparative Data Table
ParameterThis compoundComparator X
Target(s) MoTPS1
IC50 (Target Enzyme)
Ki (Binding Affinity)
Mechanism of Action Interaction with Glu396 of MoTPS1
Antifungal MIC (vs. M. oryzae)
Antifungal MIC (vs. other fungi)
Anti-inflammatory IC50 (e.g., TNF-α release)
Cellular Toxicity (e.g., CC50 in mammalian cells)
Selectivity Profile
In Vivo Efficacy Data
Recommended Comparative Experiments

To generate the data for the table above, the following experiments are recommended:

  • Enzyme Inhibition Assay: To determine the IC50 and Ki values for the target enzyme.

  • Antifungal Susceptibility Testing: To determine the MIC against a panel of relevant fungal pathogens.

  • In Vitro Anti-Inflammatory Assay: To assess the dose-dependent inhibition of inflammatory markers.

  • Cytotoxicity Assay: To evaluate the toxicity of the compounds against mammalian cell lines.

  • Kinase Profiling/Selectivity Panel: To determine the selectivity of the inhibitors against a broad range of related and unrelated targets.

  • In Vivo Efficacy Studies: To evaluate the therapeutic potential in relevant animal models of fungal infection or inflammation.

By systematically generating and comparing these datasets, researchers can make an informed decision about the relative merits of this compound and other inhibitors for their specific research needs.

References

Validating the Therapeutic Potential of MPS1 Inhibition in Disease Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This guide provides a comparative analysis of the therapeutic potential of Monopolar Spindle Kinase 1 (MPS1) inhibition in cancer disease models. As specific data for a compound designated "MoTPS1-IN-1" is not publicly available, this document will use BOS172722 (also known as CCT289346) as a representative, potent, and clinically evaluated MPS1 inhibitor.[1][2][3][4][5][6][7] The performance of BOS172722 will be compared with other therapeutic alternatives for triple-negative breast cancer (TNBC), a cancer type where MPS1 inhibitors have shown significant promise.[1][2][3][4][7] The comparators include the standard-of-care chemotherapy agent Paclitaxel and a targeted therapy, the PARP inhibitor Olaparib .

Mechanism of Action: MPS1 Inhibition

Monopolar Spindle Kinase 1 (MPS1, also known as TTK) is a critical component of the Spindle Assembly Checkpoint (SAC), a cellular mechanism that ensures the proper segregation of chromosomes during mitosis.[1][4][7] In many cancer cells, particularly those that are highly proliferative and aneuploid like TNBC, the SAC is essential for survival.

BOS172722 and other MPS1 inhibitors work by blocking the kinase activity of MPS1.[5] This inhibition leads to a premature exit from mitosis, as the SAC is unable to delay cell division in the presence of unattached chromosomes.[1][4] The result is severe chromosome mis-segregation, leading to aneuploidy and ultimately, cancer cell death.[1][6]

Signaling Pathway of MPS1 Inhibition```dot

MPS1_Pathway cluster_mitosis Mitosis cluster_inhibition Therapeutic Intervention Unattached_Kinetochores Unattached Kinetochores MPS1 MPS1 Kinase SAC_Activation Spindle Assembly Checkpoint (SAC) Activation APC_C_Inhibition APC/C Inhibition Mitotic_Arrest Mitotic Arrest Chromosome_Segregation Correct Chromosome Segregation Cell_Division Normal Cell Division BOS172722 BOS172722 (MPS1 Inhibitor) SAC_Override SAC Override Premature_Mitotic_Exit Premature Mitotic Exit Chromosome_Missegregation Chromosome Missegregation Aneuploidy Aneuploidy Cell_Death Cancer Cell Death

Caption: A typical workflow for an in vivo xenograft study.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells per well and incubate for 24 hours. [8]* Compound Treatment: Treat cells with various concentrations of the test compound (e.g., BOS172722) and incubate for a specified period (e.g., 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. [8]* Solubilization: Add 100 µL of solubilization solution (e.g., SDS-HCl) to each well to dissolve the formazan crystals. [8]* Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. [8][9]* Data Analysis: Calculate the concentration of the drug that inhibits 50% of cell growth (GI50) by plotting the percentage of viable cells against the drug concentration.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine.

  • Cell Treatment: Treat cells with the test compound for a specified duration.

  • Cell Harvesting: Collect both adherent and floating cells, wash with cold PBS, and centrifuge. [10][11]* Staining: Resuspend the cell pellet in 1X Binding Buffer. Add 5 µL of fluorochrome-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension. [10][12]* Incubation: Incubate for 15 minutes at room temperature in the dark. [10]* Flow Cytometry: Analyze the cells by flow cytometry. Annexin V positive and PI negative cells are considered to be in early apoptosis, while cells positive for both are in late apoptosis or necrosis. [10][11]

In Vivo Tumor Xenograft Study

This study evaluates the anti-tumor efficacy of a compound in a living organism.

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 5 x 10⁶ MDA-MB-231 cells) into the flank of immunocompromised mice. * Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). [13]* Randomization and Treatment: Randomize mice into treatment and control groups. Administer the test compound (e.g., BOS172722 orally), comparator drug (e.g., paclitaxel intraperitoneally), or vehicle control according to a predetermined schedule.

  • Monitoring: Measure tumor volume and mouse body weight regularly (e.g., twice weekly).

  • Endpoint: The study is terminated when tumors in the control group reach a specified size. Tumors are then excised and may be used for further analysis.

  • Data Analysis: Calculate tumor growth inhibition and assess statistical significance between treatment groups.

Comparative Analysis

The following diagram illustrates the logical relationship for comparing the therapeutic potential of BOS172722 against alternative treatments.

comparison_logic Comparative Framework for Therapeutic Potential Therapeutic_Goal Effective Treatment for TNBC BOS172722 BOS172722 (MPS1 Inhibitor) Therapeutic_Goal->BOS172722 Paclitaxel Paclitaxel (Chemotherapy) Therapeutic_Goal->Paclitaxel Olaparib Olaparib (PARP Inhibitor) Therapeutic_Goal->Olaparib Efficacy Efficacy (Tumor Regression) BOS172722->Efficacy Selectivity Selectivity (Cancer vs. Normal Cells) BOS172722->Selectivity Safety Safety Profile (Toxicity) BOS172722->Safety Resistance Mechanisms of Resistance BOS172722->Resistance Paclitaxel->Efficacy Paclitaxel->Selectivity Paclitaxel->Safety Paclitaxel->Resistance Olaparib->Efficacy Olaparib->Selectivity Olaparib->Safety Olaparib->Resistance

Caption: Framework for comparing therapeutic agents for TNBC.

Conclusion

The MPS1 inhibitor BOS172722 demonstrates significant therapeutic potential in preclinical models of triple-negative breast cancer, a disease with high unmet medical need. [1][2][3][4][7]Its mechanism of action, which exploits the reliance of highly proliferative cancer cells on the spindle assembly checkpoint, offers a targeted approach to inducing cancer cell death. [1][5]Preclinical data indicates that BOS172722 has potent single-agent activity and acts synergistically with standard-of-care chemotherapy like paclitaxel, leading to robust tumor regressions in vivo. [1][2][3][4] Compared to traditional chemotherapy, which has a broader and less specific mechanism of action, MPS1 inhibition offers a more targeted approach. [14]In comparison to other targeted therapies like PARP inhibitors, which are most effective in tumors with specific genetic alterations (e.g., BRCA mutations), the efficacy of MPS1 inhibitors appears to be linked to a more general characteristic of cancer cells – high proliferation rates and a compromised spindle assembly checkpoint. [1][15][16][17] Further clinical investigation is warranted to fully elucidate the therapeutic potential of BOS172722 and other MPS1 inhibitors, both as monotherapies and in combination with existing cancer treatments. The data presented in this guide provides a strong rationale for their continued development for the treatment of aggressive cancers like TNBC.

References

Off-Target Kinase Profiling of MoTPS1-IN-1: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the off-target kinase profiling of MoTPS1-IN-1 and its human ortholog inhibitors. Due to the limited public availability of off-target screening data for the antifungal agent this compound, this guide leverages selectivity data from well-characterized inhibitors of its human counterpart, Monopolar Spindle 1 (MPS1) kinase, also known as Threonine Tyrosine Kinase (TTK). This comparison offers valuable insights into the potential selectivity of this compound and highlights the importance of comprehensive kinase profiling in drug development.

Introduction to MoTPS1 and its Inhibitors

MoTPS1 is a kinase in the rice blast fungus Magnaporthe oryzae, a significant pathogen affecting rice crops worldwide. This kinase is crucial for fungal growth, development, and pathogenicity, making it a promising target for the development of novel fungicides. This compound is an investigational inhibitor of MoTPS1, showing potential as an antifungal agent.

In humans, the ortholog of MoTPS1 is the Monopolar Spindle 1 (MPS1) kinase (TTK). MPS1 plays a critical role in the spindle assembly checkpoint, ensuring proper chromosome segregation during mitosis. Dysregulation of MPS1 is implicated in various cancers, making it a target for anti-cancer therapies. Several small molecule inhibitors of human MPS1/TTK have been developed and extensively profiled for their kinase selectivity. This guide will focus on the off-target profiles of two such inhibitors, CFI-402257 and NMS-P715, as surrogates to understand the potential selectivity landscape of a MoTPS1 inhibitor.

Comparative Kinase Selectivity

Comprehensive kinase profiling is essential to assess the selectivity of a kinase inhibitor and identify potential off-target effects that could lead to unforeseen toxicities or provide opportunities for drug repositioning. The following table summarizes the off-target profiling data for two potent human MPS1/TTK inhibitors, CFI-402257 and NMS-P715. This data is presented to offer a comparative perspective on the level of selectivity that can be achieved for inhibitors of this kinase family.

Inhibitor Primary Target Screening Panel Size Key Off-Targets (Inhibition Data) Reference
CFI-402257 MPS1/TTK (IC₅₀: 1.7 nM)262 KinasesAt 1 µM, no significant inhibition of any of the 262 kinases was observed.[1][1]
NMS-P715 MPS1/TTK (IC₅₀: 182 nM)60 KinasesHighly selective for MPS1. Of the 59 other kinases tested, none had an IC₅₀ below 5 µM. Only three kinases (CK2, MELK, and NEK6) were inhibited with IC₅₀ values below 10 µM.[2][3][2][3]

Table 1: Comparative Off-Target Kinase Selectivity of Human MPS1/TTK Inhibitors.

Experimental Protocols

The assessment of kinase inhibitor selectivity is typically performed using large-scale screening platforms. A widely used method is a competition binding assay, such as the KINOMEscan™ platform. The following is a generalized protocol representative of such an assay.

Objective: To determine the binding affinity of a test compound (e.g., a kinase inhibitor) against a large panel of kinases.

Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a kinase. The amount of kinase bound to the immobilized ligand is quantified, typically by quantitative PCR (qPCR) of a DNA tag conjugated to the kinase. A lower amount of bound kinase in the presence of the test compound indicates a higher binding affinity of the compound for the kinase.

Materials:

  • Test compound (e.g., this compound or other kinase inhibitors)

  • A panel of purified, DNA-tagged kinases

  • Immobilized active-site directed ligand (e.g., on beads)

  • Assay buffer

  • qPCR reagents

Procedure:

  • Compound Preparation: The test compound is serially diluted to a range of concentrations in an appropriate solvent (e.g., DMSO).

  • Assay Reaction Setup: The DNA-tagged kinases are individually incubated with the immobilized ligand and the test compound at various concentrations in assay wells. A control reaction with no test compound (vehicle only) is included for each kinase.

  • Binding Competition: The mixture is incubated to allow the binding to reach equilibrium. The test compound and the immobilized ligand compete for binding to the kinase's active site.

  • Washing: Unbound kinase is removed by washing the solid support (beads).

  • Quantification: The amount of kinase remaining bound to the immobilized ligand is quantified by qPCR using primers specific for the DNA tag.

  • Data Analysis: The amount of kinase bound in the presence of the test compound is compared to the control. The results are often expressed as a percentage of the control. For compounds showing significant binding, a dissociation constant (Kd) or an IC₅₀ value is determined by fitting the concentration-response data to a binding curve.

Visualizing Experimental Workflow and Signaling Context

To better illustrate the processes involved in kinase inhibitor profiling and the signaling context of the target, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_assay Competition Binding Assay cluster_analysis Data Analysis TestCompound Test Compound (e.g., this compound) Incubation Incubation: Kinase + Ligand Beads + Test Compound TestCompound->Incubation KinasePanel Panel of DNA-tagged Kinases KinasePanel->Incubation LigandBeads Immobilized Ligand Beads LigandBeads->Incubation Washing Washing Incubation->Washing Elution Quantification (qPCR) Washing->Elution DataProcessing Data Processing Elution->DataProcessing Kd_IC50 Determine Kd / IC50 DataProcessing->Kd_IC50 SelectivityProfile Generate Selectivity Profile Kd_IC50->SelectivityProfile

A simplified workflow for off-target kinase profiling using a competition binding assay.

signaling_pathway cluster_fungal Fungal Pathogenicity cluster_human Human Cell Cycle Control MoTPS1 MoTPS1 (Magnaporthe oryzae) Growth Fungal Growth & Development MoTPS1->Growth Pathogenicity Pathogenicity MoTPS1->Pathogenicity MPS1_TTK MPS1 / TTK (Human) SAC Spindle Assembly Checkpoint (SAC) MPS1_TTK->SAC ChromosomeSeg Proper Chromosome Segregation SAC->ChromosomeSeg MoTPS1_IN_1 This compound MoTPS1_IN_1->MoTPS1 Inhibits MPS1_Inhibitors CFI-402257, NMS-P715 MPS1_Inhibitors->MPS1_TTK Inhibits

Signaling context of MoTPS1 in fungi and its human ortholog MPS1/TTK.

Conclusion

While direct off-target profiling data for this compound is not yet publicly available, the analysis of highly selective human MPS1/TTK inhibitors like CFI-402257 and NMS-P715 provides a valuable benchmark for the kind of selectivity that can be achieved for this class of kinase inhibitors. The high selectivity of these compounds underscores the feasibility of developing targeted inhibitors with minimal off-target effects. For the continued development of this compound as a potential antifungal agent, a comprehensive kinase selectivity profile against a broad panel of both fungal and relevant host (e.g., plant or human) kinases will be crucial to fully understand its mechanism of action and potential for off-target liabilities. The experimental protocols and comparative data presented in this guide are intended to inform and facilitate such future studies.

References

Confirming Target Engagement of Putative MoTPS1 Inhibitors in Living Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of this writing, "MoTPS1-IN-1" is not a publicly documented inhibitor of Magnaporthe oryzae Trehalose-6-Phosphate Synthase 1 (MoTPS1). This guide therefore uses a known fungal TPS1 inhibitor, 4456dh , as a primary example for confirming direct target engagement. For comparative purposes, we will also discuss Validamycin A , a well-known modulator of the trehalose biosynthesis pathway that acts on a downstream enzyme, trehalase. This comparison will highlight the different experimental outcomes expected from a direct TPS1 inhibitor versus a pathway modulator.

This guide is intended for researchers, scientists, and drug development professionals interested in confirming the interaction of small molecules with MoTPS1 within a cellular context.

Introduction to Trehalose Biosynthesis and its Inhibition

Trehalose is a disaccharide crucial for the survival and virulence of many fungi, including the rice blast fungus Magnaporthe oryzae. It plays a vital role in protecting cells from various environmental stresses. The biosynthesis of trehalose is a two-step enzymatic process, making the enzymes involved attractive targets for antifungal drug development. The first and rate-limiting step is catalyzed by Trehalose-6-Phosphate Synthase (TPS1), which converts glucose-6-phosphate (G6P) and UDP-glucose (UDPG) into trehalose-6-phosphate (T6P). The second step involves the dephosphorylation of T6P by trehalose-6-phosphate phosphatase (TPS2) to yield trehalose.

Inhibiting TPS1 is a promising strategy for developing novel fungicides. Confirming that a potential inhibitor, such as the hypothetical "this compound," directly binds to and inhibits MoTPS1 in living cells is a critical step in its validation. This guide compares two methodologies for confirming target engagement: the Cellular Thermal Shift Assay (CETSA) and the NanoBRET™ Target Engagement Assay.

Trehalose Biosynthesis Pathway

Trehalose_Biosynthesis Trehalose Biosynthesis Pathway and Points of Inhibition cluster_0 Cytosol G6P Glucose-6-Phosphate MoTPS1 MoTPS1 G6P->MoTPS1 UDPG UDP-Glucose UDPG->MoTPS1 T6P Trehalose-6-Phosphate MoTPS2 MoTPS2 T6P->MoTPS2 Trehalose Trehalose Trehalase Trehalase Trehalose->Trehalase Pi Pi MoTPS1->T6P MoTPS2->Trehalose MoTPS2->Pi Glucose Glucose Trehalase->Glucose This compound This compound (e.g., 4456dh) This compound->MoTPS1 Validamycin A Validamycin A Validamycin A->Trehalase

Caption: The trehalose biosynthesis pathway in Magnaporthe oryzae and the targets of inhibitory compounds.

Comparison of TPS1 Inhibitors

The following table summarizes the known characteristics of 4456dh, a direct TPS1 inhibitor, and Validamycin A, a trehalase inhibitor that indirectly affects the trehalose pathway.

Feature4456dhValidamycin A
Primary Target Trehalose-6-Phosphate Synthase 1 (TPS1)Trehalase
Mechanism of Action Competitive inhibitor of TPS1, binding to the substrate pocket.[1]Competitive inhibitor of trehalase, preventing the breakdown of trehalose.[2][3]
Binding Affinity (Kd) 7.1 µM (for C. albicans Tps1), 33.4 µM (for C. neoformans Tps1)[4]Not a direct binder of TPS1.
Enzymatic Inhibition Reduces TPS1 activity by approximately 30% at 1 mM.[1]Potent inhibitor of trehalase activity.[2][3]
Cellular Effect Suppresses trehalose synthesis and exerts fungicidal effects.[1]Leads to an accumulation of cellular trehalose.[5][6]
Minimum Inhibitory Concentration (MIC) 7 mM against C. neoformans at 37°C.[1]0.5 µg/mL has an inhibitory effect on R. cerealis.[2]

Experimental Protocols for Target Engagement

Confirming that a compound engages its intended target in living cells is paramount. Below are detailed protocols for two state-of-the-art methods to assess target engagement of a putative MoTPS1 inhibitor.

Cellular Thermal Shift Assay (CETSA)

CETSA is based on the principle that ligand binding can stabilize a target protein against thermal denaturation.

Experimental Workflow for CETSA

CETSA_Workflow CETSA Experimental Workflow start Start cell_culture Culture Magnaporthe oryzae cells start->cell_culture treatment Treat cells with this compound or vehicle cell_culture->treatment heating Heat cell suspensions at various temperatures treatment->heating lysis Lyse cells heating->lysis centrifugation Centrifuge to separate soluble and precipitated proteins lysis->centrifugation sds_page Analyze soluble fraction by SDS-PAGE centrifugation->sds_page western_blot Western blot for MoTPS1 sds_page->western_blot quantification Quantify band intensities western_blot->quantification melting_curve Plot melting curve (Fraction soluble vs. Temperature) quantification->melting_curve end End melting_curve->end

Caption: A stepwise workflow for performing a Cellular Thermal Shift Assay (CETSA).

Detailed Protocol:

  • Cell Culture: Grow Magnaporthe oryzae mycelia in appropriate liquid culture medium to mid-log phase.

  • Compound Treatment: Harvest and resuspend the mycelia in fresh medium. Treat the cells with the desired concentration of "this compound" or a vehicle control (e.g., DMSO) for 1-2 hours.

  • Heating: Aliquot the treated cell suspensions into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40-70°C in 2°C increments) for 3 minutes in a thermal cycler, followed by cooling at room temperature for 3 minutes. Include an unheated control.

  • Cell Lysis: Lyse the cells by mechanical disruption (e.g., bead beating) in a suitable lysis buffer containing protease inhibitors.

  • Clarification: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.

  • Protein Analysis: Carefully collect the supernatant (soluble protein fraction). Determine the protein concentration of each sample.

  • SDS-PAGE and Western Blotting: Separate equal amounts of soluble protein by SDS-PAGE and transfer to a PVDF membrane. Probe the membrane with a primary antibody specific for MoTPS1, followed by a secondary antibody conjugated to a detectable marker (e.g., HRP).

  • Data Analysis: Quantify the band intensities for MoTPS1 at each temperature. Normalize the intensity of each heated sample to the unheated control. Plot the normalized soluble fraction of MoTPS1 as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of "this compound" indicates target engagement.

NanoBRET™ Target Engagement Assay

The NanoBRET™ assay is a proximity-based method that measures compound binding to a target protein in living cells using bioluminescence resonance energy transfer (BRET).

Experimental Workflow for NanoBRET™

NanoBRET_Workflow NanoBRET Target Engagement Assay Workflow start Start transfection Transfect cells with MoTPS1-NanoLuc® fusion construct start->transfection cell_plating Plate transfected cells in a multi-well plate transfection->cell_plating compound_addition Add serial dilutions of this compound cell_plating->compound_addition tracer_addition Add NanoBRET® tracer compound_addition->tracer_addition substrate_addition Add NanoLuc® substrate tracer_addition->substrate_addition incubation Incubate at room temperature substrate_addition->incubation read_bret Measure BRET signal (donor and acceptor emission) incubation->read_bret data_analysis Calculate BRET ratio and plot dose-response curve read_bret->data_analysis end End data_analysis->end

Caption: A generalized workflow for the NanoBRET™ Target Engagement Assay.

Detailed Protocol:

Note: This protocol assumes the availability of a cell line amenable to transfection (e.g., HEK293 or a fungal protoplast system) and the successful creation of a MoTPS1-NanoLuc® fusion construct and a suitable fluorescent tracer.

  • Construct Generation: Clone the coding sequence of MoTPS1 into a vector containing the NanoLuc® luciferase gene to create a fusion protein construct.

  • Cell Transfection: Transfect a suitable host cell line with the MoTPS1-NanoLuc® expression vector.

  • Cell Plating: Seed the transfected cells into a white, 96- or 384-well assay plate and incubate for 24 hours.

  • Compound Dosing: Prepare serial dilutions of "this compound" in the appropriate assay medium. Add the compound dilutions to the cells and incubate for a predetermined time (e.g., 2 hours).

  • Tracer Addition: Add the NanoBRET™ fluorescent tracer, which is designed to bind to MoTPS1, to all wells.

  • Substrate Addition: Add the NanoLuc® substrate (e.g., furimazine) to all wells.

  • Signal Measurement: Immediately measure the luminescence at two wavelengths: one for the NanoLuc® donor (e.g., 460 nm) and one for the fluorescent tracer acceptor (e.g., >600 nm) using a plate reader capable of BRET measurements.

  • Data Analysis: Calculate the BRET ratio by dividing the acceptor emission by the donor emission. Plot the BRET ratio against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value, which represents the concentration of the compound that displaces 50% of the tracer from the target protein.

Logical Comparison of Target Engagement Methods

Comparison_Logic Comparison of Target Engagement Methodologies cluster_CETSA Cellular Thermal Shift Assay (CETSA) cluster_NanoBRET NanoBRET™ Target Engagement Assay Target_Engagement Confirming Target Engagement of this compound CETSA_Principle Principle: Ligand binding increases protein thermal stability Target_Engagement->CETSA_Principle Method 1 NanoBRET_Principle Principle: Competition for a fluorescent tracer measured by BRET Target_Engagement->NanoBRET_Principle Method 2 CETSA_Pros Advantages: - Label-free - Works with endogenous protein - Reflects intracellular environment CETSA_Principle->CETSA_Pros CETSA_Cons Disadvantages: - Lower throughput - Requires a specific antibody - Not all ligands cause a thermal shift CETSA_Principle->CETSA_Cons NanoBRET_Pros Advantages: - High throughput - Quantitative (IC50) - Real-time measurements in live cells NanoBRET_Principle->NanoBRET_Pros NanoBRET_Cons Disadvantages: - Requires genetic modification (fusion protein) - Requires a specific fluorescent tracer - Overexpression might not reflect native state NanoBRET_Principle->NanoBRET_Cons

Caption: A logical breakdown comparing the principles, advantages, and disadvantages of CETSA and NanoBRET™.

Conclusion

Confirming the direct engagement of a putative inhibitor with its target in a cellular context is a cornerstone of modern drug discovery. Both CETSA and NanoBRET™ offer powerful, yet distinct, approaches to achieve this. CETSA provides a label-free method to assess target engagement with the endogenous protein, while NanoBRET™ offers a high-throughput, quantitative measure of compound binding in live cells. The choice of method will depend on the specific research question, available resources (such as specific antibodies or the feasibility of genetic modification), and the desired throughput. For the validation of a novel inhibitor like "this compound," employing both methods would provide a comprehensive and robust confirmation of its target engagement in living cells.

References

Comparative study of MoTPS1-IN-1 efficacy across different fungal isolates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of novel antifungal agents is critical in the face of growing resistance to existing treatments. MoTPS1-IN-1, a potent isopropanolamine inhibitor of trehalose-6-phosphate synthase (TPS1), presents a promising avenue for the development of new fungicides.[1] This guide provides a framework for a comparative study of this compound's efficacy across various fungal isolates, complete with detailed experimental protocols and visualizations of the underlying biological pathways and experimental workflows.

Comparative Efficacy of this compound Across Fungal Isolates

A comprehensive understanding of this compound's antifungal spectrum is essential for its development as a broad-spectrum antifungal agent. The following table provides a template for summarizing the in vitro efficacy of this compound against a selection of clinically and agriculturally relevant fungal pathogens. Researchers can populate this table with their experimental data to facilitate a clear comparison of the inhibitor's activity.

Fungal IsolateType of PathogenMinimum Inhibitory Concentration (MIC) (µg/mL)Minimum Fungicidal Concentration (MFC) (µg/mL)
Magnaporthe oryzaePlant (Rice Blast)[Insert Experimental Data][Insert Experimental Data]
Candida albicansHuman (Candidiasis)[Insert Experimental Data][Insert Experimental Data]
Cryptococcus neoformansHuman (Cryptococcosis)[Insert Experimental Data][Insert Experimental Data]
Aspergillus fumigatusHuman (Aspergillosis)[Insert Experimental Data][Insert Experimental Data]
Fusarium oxysporumPlant (Fusarium Wilt)[Insert Experimental Data][Insert Experimental Data]
Botrytis cinereaPlant (Gray Mold)[Insert Experimental Data][Insert Experimental Data]

Experimental Protocols

Accurate and reproducible experimental design is paramount in assessing the efficacy of a novel antifungal compound. The following are detailed methodologies for key experiments.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard procedure for determining the MIC of antifungal agents.

Materials:

  • This compound stock solution (in a suitable solvent, e.g., DMSO)

  • 96-well microtiter plates

  • Fungal isolates

  • Appropriate broth medium (e.g., RPMI-1640 for yeasts, Potato Dextrose Broth for filamentous fungi)

  • Spectrophotometer or plate reader

Procedure:

  • Prepare a serial two-fold dilution of this compound in the broth medium in the wells of a 96-well plate. The concentration range should be sufficient to determine the MIC.

  • Prepare a standardized inoculum of each fungal isolate (e.g., 0.5-2.5 x 10^3 cells/mL for yeasts or 0.4-5 x 10^4 spores/mL for filamentous fungi).

  • Add the fungal inoculum to each well containing the diluted this compound.

  • Include a positive control (fungal inoculum without inhibitor) and a negative control (broth medium only).

  • Incubate the plates at an appropriate temperature (e.g., 35°C for clinical isolates, 25-28°C for plant pathogens) for a specified period (e.g., 24-48 hours for yeasts, 48-72 hours for filamentous fungi).

  • Determine the MIC by visual inspection for the lowest concentration that shows no turbidity or by measuring the optical density at 600 nm.

Determination of Minimum Fungicidal Concentration (MFC)

The MFC is the lowest concentration of an antimicrobial agent that results in a 99.9% reduction in the initial microbial population.

Procedure:

  • Following the MIC determination, take an aliquot from each well that showed no visible growth.

  • Spread the aliquot onto an agar plate that does not contain the inhibitor.

  • Incubate the agar plates under the same conditions as the MIC assay.

  • The MFC is the lowest concentration from the MIC assay that results in no colony formation on the agar plate.

Spore Germination and Appressorium Formation Assays (for Magnaporthe oryzae)

For phytopathogenic fungi like M. oryzae, inhibiting spore germination and the formation of appressoria (specialized infection structures) is a key mechanism of action for fungicides.

Materials:

  • Hydrophobic coverslips

  • Conidial suspension of M. oryzae

  • This compound at various concentrations

Procedure:

  • Prepare a conidial suspension of M. oryzae (e.g., 1 x 10^5 conidia/mL) in sterile water containing different concentrations of this compound.

  • Place droplets of the conidial suspension on hydrophobic coverslips.

  • Incubate in a humid chamber at room temperature for 24 hours.

  • Observe the germination of conidia and the formation of appressoria under a microscope.

  • Calculate the percentage of inhibition of spore germination and appressorium formation relative to a control without the inhibitor.

MoTPS1 Signaling Pathway and Experimental Workflow

Visualizing the biological and experimental processes can aid in understanding the mechanism of action of this compound and the design of comparative studies.

MoTPS1_Signaling_Pathway cluster_pathway Trehalose Biosynthesis Pathway cluster_inhibition Inhibition cluster_effects Downstream Effects G6P Glucose-6-Phosphate MoTPS1 MoTPS1 (Trehalose-6-Phosphate Synthase) G6P->MoTPS1 UDP_G UDP-Glucose UDP_G->MoTPS1 T6P Trehalose-6-Phosphate MoTPS2 MoTPS2 (Trehalose-6-Phosphate Phosphatase) T6P->MoTPS2 Fungal_Growth Inhibition of Fungal Growth T6P->Fungal_Growth Regulates Trehalose Trehalose Stress_Tolerance Reduced Stress Tolerance Trehalose->Stress_Tolerance Contributes to Virulence Impaired Virulence (e.g., Appressorium Formation) Trehalose->Virulence Contributes to MoTPS1->T6P MoTPS1->T6P Catalyzes MoTPS2->Trehalose MoTPS2->Trehalose Catalyzes MoTPS1_IN_1 This compound MoTPS1_IN_1->MoTPS1 Inhibits MoTPS1_IN_1->MoTPS1

Caption: MoTPS1 Signaling Pathway Inhibition.

Antifungal_Study_Workflow cluster_setup Experimental Setup cluster_assays In Vitro Assays cluster_analysis Data Analysis and Reporting Isolate_Selection 1. Select Diverse Fungal Isolates Inoculum_Prep 2. Prepare Standardized Inoculum Isolate_Selection->Inoculum_Prep MIC_Assay 4. Perform Broth Microdilution for MIC Inoculum_Prep->MIC_Assay Compound_Prep 3. Prepare Serial Dilutions of this compound Compound_Prep->MIC_Assay MFC_Assay 5. Determine MFC from MIC results MIC_Assay->MFC_Assay Mechanism_Assay 6. Conduct Mechanism-Specific Assays (e.g., Spore Germination) MIC_Assay->Mechanism_Assay Data_Collection 7. Collect and Tabulate Quantitative Data (MIC, MFC) MFC_Assay->Data_Collection Mechanism_Assay->Data_Collection Comparison 8. Compare Efficacy Across Isolates Data_Collection->Comparison Reporting 9. Publish Comparison Guide Comparison->Reporting

Caption: Comparative Antifungal Study Workflow.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.